Iminoacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H2NO2- |
|---|---|
Molecular Weight |
72.04 g/mol |
IUPAC Name |
2-iminoacetate |
InChI |
InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5)/p-1 |
InChI Key |
TVMUHOAONWHJBV-UHFFFAOYSA-M |
Canonical SMILES |
C(=N)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Iminodiacetic Acid (IDA)
An important note on nomenclature: The term "iminoacetate" can be ambiguous. This guide focuses on iminodiacetic acid (IDA), a well-characterized and widely used compound. IDA is a dicarboxylic acid amine, where the nitrogen atom forms a secondary amino group, not an imino group as the name might suggest.[1] Another less common compound, 2-iminoacetate, possesses a distinct chemical structure. Given its prevalence and significance, this document is dedicated to iminodiacetic acid.
Iminodiacetic acid (IDA), with the chemical formula HN(CH₂CO₂H)₂, is a white, crystalline organic compound.[1] It is structurally an amino dicarboxylic acid, specifically a derivative of glycine where a hydrogen on the nitrogen is replaced by a carboxymethyl group.[2] First introduced as a chelating agent in the 1950s, IDA has since become a crucial molecule in various scientific and industrial applications.[1]
Core Chemical Structure and Properties
Iminodiacetic acid is a non-proteinogenic alpha-amino acid.[2] The molecule features a central secondary amine nitrogen atom bonded to two methylene groups, each of which is attached to a carboxylic acid functional group. This structure allows the iminodiacetate dianion to act as a tridentate ligand, forming stable complexes with metal ions through two five-membered chelate rings.[3][4]
Physicochemical and Quantitative Data
A summary of the key quantitative properties of iminodiacetic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO₄ | [2][5][6] |
| Molar Mass | 133.10 g/mol | [2][7] |
| Appearance | White to light brown crystalline solid | [2][3] |
| Melting Point | 243-247.5 °C (decomposes) | [2][5][8][9] |
| Water Solubility | 2.43 g/100 mL at 5 °C | [2][5][7] |
| pKa₁ | 2.98 | [2][7] |
| pKa₂ | 9.89 | [2][7] |
| Density | 1.436 g/cm³ | [3] |
| LogP | -3.3 | [2] |
| CAS Number | 142-73-4 | [2][3][6] |
Experimental Protocols
Synthesis of Iminodiacetic Acid from Diethanolamine
This protocol describes the synthesis of iminodiacetic acid via the catalytic dehydrogenation of diethanolamine.
Materials:
-
Diethanolamine
-
Sodium hydroxide
-
Deionized water
-
Catalyst (e.g., copper-based)
-
High-pressure reactor
-
Nitrogen gas
Procedure:
-
To a high-pressure reactor, add 10 g of diethanolamine, 2 g of catalyst, and a solution of 8.5 g of sodium hydroxide in 80 mL of deionized water.
-
Seal the reactor and ensure it is airtight.
-
Purge the reactor with nitrogen gas 5-6 times to remove any residual air.
-
Pressurize the reactor to 1 MPa with nitrogen.
-
Increase the temperature to 160 °C at a heating rate of 4 °C/min while stirring at 400 rpm.
-
Monitor the reaction progress by measuring the volume of hydrogen gas evolved.
-
If the pressure inside the reactor exceeds 1.5 MPa, carefully vent the exhaust valve until the pressure drops back to 1 MPa.
-
The reaction is considered complete when there is no change in pressure for 20 minutes.
-
After completion, cool the reactor to room temperature and carefully depressurize.
-
The product, iminodiacetic acid, can be analyzed and purified from the resulting solution using techniques like liquid chromatography.
Analysis of Iminodiacetic Acid by HPLC
This protocol outlines a method for the quantitative analysis of iminodiacetic acid using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Iminodiacetic acid sample
-
p-toluenesulfonyl chloride (PTSC) derivatization reagent
-
Alkaline buffer (pH 11)
-
HPLC system with a UV detector
-
VP-ODS column (200 mm x 4.6 mm, 5 µm)
-
Mobile phase: 0.03 mol/L ammonium acetate (pH 5.5) and acetonitrile (87:13, v/v)
Procedure:
-
Derivatization: Mix the iminodiacetic acid sample with the PTSC derivatization reagent in an alkaline buffer (pH 11).
-
Incubate the mixture at 45 °C for 15 minutes to allow the derivatization reaction to complete.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Perform isocratic elution with the mobile phase at a flow rate of 1 mL/min.
-
Detect the derivatized iminodiacetic acid at a wavelength of 235 nm.
-
-
Quantify the iminodiacetic acid concentration by comparing the peak area to a standard curve prepared with known concentrations of IDA.
Signaling Pathways and Industrial Processes
Iminodiacetic acid is a key intermediate in the industrial synthesis of the widely used herbicide, glyphosate.[1][10] The process involves the reaction of iminodiacetic acid with formaldehyde and a phosphorus source.
Iminodiacetic acid also plays a significant role in coordination chemistry as a chelating agent for various metal ions.[2][11][12] The tridentate nature of the iminodiacetate anion allows it to form stable complexes with divalent and trivalent metal cations. This property is exploited in various applications, including the removal of heavy metals from water and in medical imaging.[4][11][13]
References
- 1. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 2. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Grafting chelating groups on 2D carbon for selective heavy metal adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iminodiacetic Acid [chembk.com]
- 6. Iminodiacetic acid [webbook.nist.gov]
- 7. Iminodiacetic Acid [drugfuture.com]
- 8. ≥98.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Glyphosate - Wikipedia [en.wikipedia.org]
- 11. Iminodiacetic acid | CAS#:142-73-4 | Chemsrc [chemsrc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Buy Iminodiacetic acid | 142-73-4 [smolecule.com]
An In-Depth Technical Guide on the Synthesis and Properties of Iminodiacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Iminodiacetic acid (IDA), a dicarboxylic acid amine with the formula HN(CH₂CO₂H)₂, is a versatile molecule of significant interest in chemical synthesis and pharmaceutical sciences. Despite its name suggesting an imine, the nitrogen atom exists as a secondary amine. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and notable applications, particularly in drug development.
Physicochemical Properties of Iminodiacetic Acid
Iminodiacetic acid is a white, crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | References |
| Molecular Formula | C₄H₇NO₄ | [2] |
| Molecular Weight | 133.10 g/mol | [2] |
| Melting Point | 247.5 °C (decomposes) | [3] |
| Solubility in Water | 2.43 g/100 mL at 5 °C | [2][3] |
| pKa₁ | 1.873 | [1] |
| pKa₂ | 2.98 | [2][3][4] |
| pKa₃ | 9.89 | [2][3][4] |
| Density | 1.436 g/mL | [1] |
Chelation and Metal Ion Stability
A defining characteristic of iminodiacetic acid is its ability to act as a tridentate chelating agent, forming stable complexes with various metal ions through its two carboxylate groups and the nitrogen atom.[1] This property is fundamental to many of its applications. The stability constants (log K) for the formation of 1:1 complexes between IDA and several common metal ions are presented below.
| Metal Ion | log K₁ | References |
| Ca²⁺ | 3.25 | [5] |
| Mg²⁺ | 3.25 | [5] |
| Cu²⁺ | 11.92 | [5] |
| Zn²⁺ | 8.4 | [5] |
| Mn²⁺ | 5.53 | [5] |
| Fe³⁺ | - | - |
Synthesis of Iminodiacetic Acid
Several synthetic routes to iminodiacetic acid have been developed, each with its own advantages and applications in different scales of production. The primary industrial methods include the reaction of chloroacetic acid with ammonia, the dehydrogenation of diethanolamine, and the hydrolysis of iminodiacetonitrile.
Synthesis from Chloroacetic Acid and Ammonia
This method is one of the most established industrial processes for producing iminodiacetic acid.[6] It involves the nucleophilic substitution of chlorine in chloroacetic acid by ammonia. The reaction proceeds in a stepwise manner, with the initial formation of glycine, which then reacts with another molecule of chloroacetic acid to yield iminodiacetic acid.
Caption: Synthesis of Iminodiacetic Acid from Chloroacetic Acid and Ammonia.
Experimental Protocol:
A detailed experimental protocol for a similar synthesis, the preparation of N-methyliminodiacetic acid from methylamine and chloroacetic acid, is described in Organic Syntheses. A general procedure for the synthesis of iminodiacetic acid would involve:
-
In a reaction vessel, combine chloroacetic acid with water.
-
Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide, ensuring the temperature remains below 30 °C to prevent the formation of glycolic acid.[7]
-
Slowly add an aqueous solution of ammonia to the reaction mixture.
-
Allow the reaction to proceed for several hours at a controlled temperature.
-
The product can be isolated by precipitation. For instance, adding a hot solution of barium chloride dihydrate precipitates the barium salt of iminodiacetic acid.[7]
-
The free acid can then be liberated by treating the barium salt with a calculated amount of sulfuric acid, followed by filtration of the barium sulfate precipitate.[7]
-
The filtrate is then concentrated under reduced pressure, and the iminodiacetic acid is precipitated by the addition of methanol.[7]
-
The crystalline product is collected by filtration, washed with methanol, and dried.[7]
A study by Gulyas et al. (2001) describes an industrial process modification where the reaction is carried out in a cascade reactor to improve the yield to 91%.[8] This process involves removing excess ammonia after the initial reaction and then adding more chloroacetic acid to convert the co-produced glycine into iminodiacetic acid.[8]
Synthesis by Dehydrogenation of Diethanolamine
This method offers a more direct route to iminodiacetic acid and is used in industrial production. The process involves the catalytic dehydrogenation of diethanolamine in the presence of a suitable catalyst and a strong base.
Caption: Synthesis of Iminodiacetic Acid by Dehydrogenation of Diethanolamine.
Experimental Protocol:
A representative experimental procedure is as follows:
-
Charge a high-pressure reactor with diethanolamine, a catalyst (e.g., a copper-containing catalyst), and a solution of sodium hydroxide in deionized water.[9]
-
Seal the reactor and purge it with an inert gas, such as nitrogen, multiple times before pressurizing.[9]
-
Heat the reactor to the desired temperature (e.g., 160-200 °C) while stirring.[9][10]
-
Maintain the reaction under pressure (e.g., 1.0-2.5 MPa).[9][10]
-
The reaction progress can be monitored by measuring the volume of hydrogen gas evolved.[9]
-
Upon completion, the reaction mixture is cooled, and the iminodiacetate salt is obtained.
-
The free iminodiacetic acid is then produced by acidification of the salt solution.[11]
Synthesis from Iminodiacetonitrile
This method involves the hydrolysis of iminodiacetonitrile, which itself can be synthesized from ammonia, formaldehyde, and hydrogen cyanide. The hydrolysis can be carried out under acidic or basic conditions.
Caption: Synthesis of Iminodiacetic Acid from Iminodiacetonitrile.
Experimental Protocol:
A typical laboratory-scale procedure for the hydrolysis of iminodiacetonitrile is as follows:
-
Suspend iminodiacetonitrile in water and add a base, such as calcium hydroxide.[1]
-
Allow the hydrolysis reaction to proceed at room temperature for several hours.[1]
-
After the reaction is complete, neutralize the solution with an acid, for example, hydrochloric acid.[1]
-
Concentrate the reaction solution under reduced pressure.
-
Add an alcohol, such as methanol, to precipitate the iminodiacetic acid.[1]
-
Collect the precipitated crystals by filtration, wash with the alcohol, and dry under vacuum.[1]
An alternative approach involves microbial catalysis, where a nitrilase-producing microorganism is used to hydrolyze iminodiacetonitrile to iminodiacetic acid under mild conditions, reducing pollution and production costs.[12]
Applications in Drug Development
The unique properties of iminodiacetic acid and its derivatives have led to their application in various aspects of drug development, from diagnostic imaging to the design of novel therapeutic agents.
Hepatobiliary Iminodiacetic Acid (HIDA) Scans
Derivatives of iminodiacetic acid, when chelated with technetium-99m (⁹⁹ᵐTc), are widely used as radiotracers in a diagnostic imaging procedure known as the hepatobiliary iminodiacetic acid (HIDA) scan, or cholescintigraphy.[13] This scan is used to evaluate the function of the liver, gallbladder, and bile ducts.[14]
The biochemical pathway of these ⁹⁹ᵐTc-IDA derivatives involves intravenous administration, binding to albumin in the plasma, transport to the liver, uptake by hepatocytes, and subsequent excretion into the biliary system, following a similar metabolic pathway to bilirubin.[13]
Caption: Biochemical Pathway of ⁹⁹ᵐTc-IDA Derivatives in a HIDA Scan.
A Pharmacophore for Metallo-β-Lactamase Inhibitors
The emergence of antibiotic resistance is a major global health threat. One mechanism of resistance is the production of metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase-1 (NDM-1), which inactivate β-lactam antibiotics.[3] Iminodiacetic acid has been identified as a key metal-binding pharmacophore in the development of inhibitors against these enzymes.[3][15]
The mechanism of action of IDA-based inhibitors involves the chelation of the zinc ions in the active site of the MBL, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.[3] Fragment-based drug discovery approaches have utilized the IDA scaffold to develop potent inhibitors of NDM-1.[15]
Caption: Mechanism of NDM-1 Inhibition by an IDA-based Inhibitor.
Conclusion
Iminodiacetic acid is a molecule with a rich chemistry and a growing portfolio of applications, particularly in the life sciences. Its straightforward synthesis and potent chelating ability make it a valuable building block in various chemical processes. In the realm of drug development, IDA and its derivatives have demonstrated significant utility as diagnostic imaging agents and as a promising scaffold for the design of novel enzyme inhibitors to combat antibiotic resistance. Further research into the synthesis of novel IDA derivatives and their biological activities is likely to uncover even more applications for this versatile compound.
References
- 1. KR20180056162A - A method of iminodiacetic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104557580A - Method for preparing iminodiacetic acid - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Iminodiacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN101935288A - Process and device for synthesizing imino diacetate by using diethanol amine - Google Patents [patents.google.com]
- 11. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]
- 12. CN101629192B - Method for preparing iminodiacetic acid from iminodiacetonitrile by microorganism catalysis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectrum of 99m-Tc-IDA cholescintigraphic patterns in acute cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of Iminoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Iminoacetate derivatives, a versatile class of compounds, have garnered significant attention in various biomedical applications. Their inherent chelating properties, coupled with the potential for diverse chemical modifications, have positioned them as valuable tools in diagnostic imaging, drug development, and as therapeutic agents. This technical guide provides an in-depth exploration of the core biological functions of this compound derivatives, with a focus on their applications in hepatobiliary imaging, as enzyme inhibitors, and their interactions with physiological pathways.
Hepatobiliary Imaging Agents
This compound derivatives are most prominently recognized for their role as ligands in hepatobiliary iminodiacetic acid (HIDA) scans. These diagnostic imaging procedures assess the function of the liver, gallbladder, and biliary ducts.
Mechanism of Action in HIDA Scans
When chelated with a radioactive tracer, typically Technetium-99m (99mTc), this compound derivatives form stable complexes that are administered intravenously. These complexes are then taken up by hepatocytes in the liver through a carrier-mediated organic anion transport pathway, similar to bilirubin. Following uptake, the 99mTc-iminodiacetate complex is secreted into the bile without undergoing metabolic conjugation. The transit of this radiotracer through the biliary system can be visualized using a gamma camera, providing a dynamic assessment of hepatobiliary function.
Experimental Protocol: Hepatobiliary Iminodiacetic Acid (HIDA) Scan
Objective: To assess the functional integrity of the hepatobiliary system.
Materials:
-
Technetium-99m (99mTc) labeled this compound derivative (e.g., Mebrofenin, Disofenin)
-
Gamma camera with a low-energy, high-resolution collimator
-
Intravenous administration supplies
-
Fatty meal or cholecystokinin (CCK) for gallbladder contraction assessment (optional)
Procedure:
-
Patient Preparation: The patient is required to fast for a minimum of 4-6 hours prior to the scan to ensure the gallbladder is not contracted.
-
Radiotracer Administration: A sterile solution of the 99mTc-iminodiacetate derivative is administered intravenously.
-
Image Acquisition:
-
Dynamic imaging is initiated immediately after injection.
-
Images are typically acquired in a 128x128 matrix.
-
Initial dynamic acquisition is performed for 60 minutes.
-
Anterior or right anterior oblique views are standard to visualize the liver and duodenum.
-
Delayed images at 2 and 4 hours may be necessary if the gallbladder is not visualized initially.
-
-
Gallbladder Ejection Fraction (GBEF) Measurement (Optional):
-
If gallbladder function is being assessed, a fatty meal or an infusion of CCK is administered after initial gallbladder filling.
-
Imaging continues to measure the rate and extent of gallbladder emptying.
-
-
Data Analysis: The acquired images are analyzed to assess the uptake, concentration, and excretion of the radiotracer, providing information on hepatocyte function, bile flow, and gallbladder contractility.
Workflow for HIDA Scan
Enzyme Inhibition
Certain this compound derivatives have demonstrated potent inhibitory activity against specific enzymes, highlighting their potential as therapeutic agents. A notable example is their ability to inhibit New Delhi metallo-β-lactamase-1 (NDM-1).
Mechanism of NDM-1 Inhibition
NDM-1 is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics. It contains zinc ions in its active site that are crucial for its catalytic activity. This compound derivatives can act as metal-binding pharmacophores, chelating the zinc ions within the NDM-1 active site. This chelation disrupts the enzyme's structure and function, thereby inhibiting its ability to hydrolyze β-lactam antibiotics and restoring their efficacy.
Quantitative Data: NDM-1 Inhibition
| Compound | IC50 (µM) | Reference |
| Iminodiacetic acid (IDA) | 122 | [1] |
| Derivative 23f | 8.6 | [1] |
Experimental Protocol: NDM-1 Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against NDM-1.
Materials:
-
Purified NDM-1 enzyme
-
This compound derivative compounds
-
Substrate (e.g., meropenem)
-
Assay buffer (e.g., HEPES buffer with ZnSO4)
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of NDM-1 and the this compound derivative compounds in the assay buffer.
-
Assay Reaction:
-
In a microplate, add the NDM-1 enzyme to the assay buffer.
-
Add varying concentrations of the this compound derivative to the wells.
-
Incubate the enzyme and inhibitor for a defined period at a specific temperature (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the substrate (meropenem).
-
-
Data Measurement: Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Signaling Pathway of NDM-1 Inhibition
Biocompatibility and Effects on Haemostasis
The intravenous administration of this compound derivatives necessitates a thorough evaluation of their biocompatibility, particularly their effects on blood components and coagulation.
Assessment of Haemostasis
Studies have investigated the influence of various this compound derivatives on plasma haemostasis. These assessments typically involve a battery of tests to evaluate the intrinsic, extrinsic, and common coagulation pathways.
Quantitative Data: Effects on Coagulation Parameters
The following table summarizes the effects of representative this compound derivatives on key coagulation parameters.
| Compound | Thrombin Time (s) | Prothrombin Time (s) | Activated Partial Thromboplastin Time (s) | Reference |
| Control | 18.2 ± 0.5 | 13.5 ± 0.4 | 32.1 ± 1.2 | [2] |
| Methoxy Derivative 1 | 20.1 ± 0.6 | 13.8 ± 0.5 | 33.5 ± 1.5 | [2] |
| Methoxy Derivative 2 | 19.8 ± 0.7 | 13.6 ± 0.3 | 32.9 ± 1.3 | [2] |
Data are presented as mean ± standard deviation.
Experimental Protocol: Assessment of Coagulation Parameters
Objective: To evaluate the effect of this compound derivatives on blood coagulation.
Materials:
-
Freshly collected human plasma
-
This compound derivative compounds
-
Coagulometer
-
Reagents for Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT), and Thrombin Time (TT) assays
Procedure:
-
Plasma Preparation: Obtain platelet-poor plasma by centrifuging fresh whole blood.
-
Incubation: Incubate the plasma with various concentrations of the this compound derivative for a specified time at 37°C.
-
Coagulation Assays:
-
Prothrombin Time (PT): Add thromboplastin reagent to the plasma-inhibitor mixture and measure the time to clot formation. This assesses the extrinsic and common pathways.
-
Activated Partial Thromboplastin Time (APTT): Add a partial thromboplastin reagent and an activator (e.g., kaolin) to the plasma-inhibitor mixture, followed by calcium chloride, and measure the time to clot formation. This assesses the intrinsic and common pathways.
-
Thrombin Time (TT): Add a known amount of thrombin to the plasma-inhibitor mixture and measure the time to clot formation. This assesses the final step of the common pathway (conversion of fibrinogen to fibrin).
-
-
Data Analysis: Compare the clotting times of the plasma treated with the this compound derivative to those of a control (plasma with vehicle).
Experimental Workflow for Biocompatibility Assessment
Interaction with Glutamate Receptors
Emerging research suggests that this compound derivatives can also function as ligands for glutamate receptors, which are crucial for excitatory neurotransmission in the central nervous system. While this area of research is less developed compared to their imaging and enzyme inhibition applications, it presents a promising avenue for the development of novel neuropharmacological agents. Further investigation is required to fully elucidate the specific receptor subtypes targeted and the functional consequences of these interactions.
Conclusion
This compound derivatives represent a remarkably versatile chemical scaffold with significant and diverse biological functions. Their established role in hepatobiliary imaging is a cornerstone of nuclear medicine, providing invaluable diagnostic information. Furthermore, their potential as enzyme inhibitors, particularly in combating antibiotic resistance, and their emerging role as glutamate receptor ligands, underscore their importance in drug discovery and development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important class of compounds. Continued exploration of this compound derivatives is poised to unlock new therapeutic and diagnostic opportunities.
References
iminoacetate mechanism of action in biological systems
An In-depth Technical Guide on the Core Mechanisms of Action of Iminoacetate in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Iminodiacetic acid (IDA), a dicarboxylic acid amine, is a molecule whose biological significance is primarily defined by its potent ability to act as a chelating agent.[1] Its structure, featuring a central nitrogen atom and two carboxylic acid groups, allows it to function as a tridentate ligand, forming stable complexes with a variety of metal ions.[2] While not typically an initiator of specific signaling cascades in the manner of a classic hormone or neurotransmitter, the mechanism of action of this compound and its derivatives in biological systems is multifaceted. It is fundamentally rooted in the sequestration of metal ions, which in turn leads to the modulation of enzyme activity, and provides a chemical scaffold for diagnostic agents.
This technical guide delineates the core mechanisms of this compound's action, focusing on its role in enzyme inhibition and its application in medical diagnostics. It provides quantitative data on its interactions, detailed experimental protocols for studying these effects, and visual diagrams to illustrate the underlying molecular processes.
Chapter 1: The Core Mechanism: Metal Ion Chelation
The principal mechanism of action for this compound in any biological context is its function as a chelating agent. The iminodiacetate (B1231623) dianion coordinates with metal ions through the two carboxylate oxygen atoms and the central amine nitrogen, forming two stable, five-membered chelate rings.[2] This tridentate nature allows IDA to form stronger complexes than bidentate ligands like glycine, but weaker complexes than tetradentate ligands such as nitrilotriacetic acid.[2] This ability to bind and sequester metal ions is the foundation for its effects on metalloenzymes and its use in other biological applications.
The stability of these metal complexes can be quantified by the stability constant (log β), which indicates the strength of the interaction.
Data Presentation: Stability Constants of this compound Complexes
The following table summarizes the critically evaluated logarithmic stability constants for this compound with various metal ions, providing a quantitative basis for its chelating action.
| Metal Ion | Log β₁ (ML) | Log β₂ (ML₂) | Conditions | Reference |
| Ca(II) | 3.2 | 5.5 | 0.1 M KCl, 20°C | [3] |
| Mg(II) | 2.9 | 5.2 | 0.1 M KCl, 20°C | [3] |
| Mn(II) | 7.0 | 12.1 | 0.1 M KCl, 20°C | [3] |
| Fe(II) | 8.0 | 14.3 | 0.1 M KCl, 20°C | [3] |
| Co(II) | 10.5 | 18.0 | 0.1 M KCl, 20°C | [3] |
| Ni(II) | 11.7 | 20.3 | 0.1 M KCl, 20°C | [3] |
| Cu(II) | 12.9 | 22.3 | 0.1 M KCl, 20°C | [3] |
| Zn(II) | 10.5 | 18.7 | 0.1 M KCl, 20°C | [3] |
| Cd(II) | 9.0 | 15.6 | 0.1 M KCl, 20°C | [3] |
| Pb(II) | 9.9 | 15.7 | 0.1 M KCl, 20°C | [3] |
| Fe(III) | 12.1 | 22.9 | 0.1 M KCl, 20°C | [3] |
| Cr(III) | - | >20 | 0.2 M KCl, 25°C | [4] |
Note: β₁ = [ML]/[M][L]; β₂ = [ML₂]/[M][L]²
Visualization: this compound Chelation Pathway
Caption: Stepwise formation of a stable metal-iminoacetate complex.
Chapter 2: Mechanism of Action in Enzyme Inhibition
By sequestering essential metal cofactors, this compound can act as an inhibitor of various metalloenzymes. This represents its most direct and significant mechanism of action in modulating biological pathways.
New Delhi Metallo-β-lactamase-1 (NDM-1)
NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics. Its catalytic activity is dependent on two zinc ions (Zn(II)) in its active site.[5][6] Iminoacetic acid has been identified as a metal-binding pharmacophore capable of inhibiting NDM-1.[3][7] The mechanism of inhibition is the removal of these essential Zn(II) ions from the enzyme's active site, rendering it catalytically inactive.
Data Presentation: NDM-1 Inhibition by this compound
| Inhibitor | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type | Reference |
| Iminodiacetic Acid (IDA) | 122 | - | Metal Sequestration | [7] |
| Inhibitor 23f (IDA derivative) | 8.6 | 2.6 | - | [3][7] |
| D-Captopril | 7.9 | 1.3 | Competitive | [8][9] |
Visualization: NDM-1 Inhibition Pathway
Caption: Inhibition of NDM-1 via sequestration of active site Zn²⁺ by IDA.
Other Enzymes
-
Thrombin and the Coagulation Cascade: Certain derivatives of iminoacetic acid have been shown to influence plasma haemostasis, notably by prolonging thrombin time (TT).[11] This suggests an interaction with the final steps of the coagulation cascade, specifically the thrombin-catalyzed conversion of fibrinogen to fibrin (B1330869). The precise mechanism and the effect of the parent IDA molecule are areas for further investigation.
Chapter 3: Application in Diagnostics: The HIDA Scan
The chelating properties of this compound are foundational to its most prominent use in medicine: hepatobiliary iminodiacetic acid (HIDA) scans. In this diagnostic procedure, an IDA derivative (such as mebrofenin (B129125) or disofenin) is complexed with a radionuclide, typically technetium-99m (⁹⁹ᵐTc).[2][7]
The mechanism of action for this diagnostic tool relies on the biological transport of the ⁹⁹ᵐTc-IDA complex. After intravenous injection, the complex binds to albumin in the bloodstream and is transported to the liver. Hepatocytes take up the complex using the same organic anion transport pathway as bilirubin.[7][12] Unlike bilirubin, the complex is not conjugated and is rapidly excreted into the biliary canaliculi.[7] A gamma camera tracks the radiotracer's path from the liver, into the gallbladder, and through the bile ducts into the small intestine, allowing for a functional assessment of the hepatobiliary system.[13][14][15]
Visualization: HIDA Scan Experimental Workflow
Caption: Workflow of a hepatobiliary iminodiacetic acid (HIDA) scan.
Chapter 4: Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanisms of action of this compound.
Protocol: NDM-1 Inhibition Assay (Spectrophotometric)
This protocol is designed to determine the inhibitory activity of a compound like this compound against NDM-1 by monitoring the hydrolysis of a β-lactam substrate.
-
1. Materials and Reagents:
-
Purified NDM-1 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄.[6]
-
Substrate: Imipenem (B608078) or Meropenem (e.g., 0.5 mM stock solution).[6]
-
Iminoacetic acid (or other test inhibitor) stock solution in assay buffer.
-
UV-transparent 96-well plate or cuvettes.
-
UV-Vis spectrophotometer capable of kinetic measurements (e.g., monitoring absorbance change at ~300 nm for imipenem hydrolysis).
-
-
2. Procedure:
-
Enzyme Preparation: Dilute purified NDM-1 in assay buffer to the desired final concentration (e.g., 20-50 nM).[8]
-
Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed volume of the NDM-1 enzyme solution. Add varying concentrations of this compound. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).[6]
-
Reaction Initiation: Start the reaction by adding a fixed volume of the pre-warmed substrate (imipenem) to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at ~300 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of hydrolysis is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
-
3. Data Analysis:
-
Calculate the initial reaction velocity (v) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the no-inhibitor control: % Inhibition = (1 - (v_inhibitor / v_control)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[16]
-
Protocol: Thrombin Time (TT) Assay
This protocol measures the effect of this compound derivatives on the final step of blood coagulation.
-
1. Materials and Reagents:
-
Citrated Platelet-Poor Plasma (PPP): Obtained by centrifuging whole blood collected in a light blue top tube (containing sodium citrate).[1]
-
Thrombin Reagent (Bovine or Human): Diluted according to the manufacturer's instructions to give a clotting time of 12-14 seconds for normal plasma.[1]
-
Test Compound: this compound derivative dissolved in a suitable vehicle.
-
Water bath or automated coagulation analyzer set to 37°C.[10]
-
-
2. Procedure:
-
Sample Preparation: Pipette a volume of PPP (e.g., 100-200 µL) into a test tube.[17]
-
Add a small volume of the test compound at various concentrations (or vehicle for control).
-
Incubation: Incubate the plasma-compound mixture at 37°C for a defined period (e.g., 1-5 minutes).[17]
-
Clot Initiation: Add a fixed volume of the pre-warmed thrombin reagent (e.g., 100 µL) to the tube and simultaneously start a timer.[10]
-
Clot Detection: Stop the timer as soon as a visible fibrin clot is formed. This can be detected visually or with an automated coagulometer. The recorded time in seconds is the thrombin time.
-
-
3. Data Analysis:
-
Compare the thrombin time of samples with the test compound to the vehicle control.
-
A prolongation of the thrombin time indicates inhibition of fibrin clot formation.
-
Data can be presented as clotting time (seconds) versus inhibitor concentration.
-
References
- 1. Thrombin time - Wikipedia [en.wikipedia.org]
- 2. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nucmed-cds.app [nucmed-cds.app]
- 8. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysmex.co.uk [sysmex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. hoag.org [hoag.org]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
The Natural Occurrence and Sourcing of Iminoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminoacetate, also known as iminodiacetic acid (IDA), is a dicarboxylic amino acid that has garnered significant interest in various scientific fields. While extensively utilized in industrial applications, notably as a precursor in the synthesis of the herbicide glyphosate and as a chelating agent, its natural occurrence and endogenous roles are less comprehensively understood. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its detection and quantification, and its involvement in metabolic pathways.
Natural Occurrence of this compound
This compound has been identified in a diverse range of natural sources, spanning from plants and microorganisms to mammals and processed foods. Its presence can be of endogenous origin, resulting from metabolic processes, or from exogenous sources through diet and environmental exposure.
Endogenous Occurrence
In Plants: this compound has been reported to be a natural constituent of the aromatic plant Pogostemon cablin, commonly known as patchouli. While its precise physiological role in the plant is not fully elucidated, its presence suggests a potential involvement in secondary metabolite synthesis or metal ion homeostasis.
In Microorganisms: Metabolomic studies have identified this compound as a metabolite in the bacterium Escherichia coli. Its role in microbial metabolism is an area of ongoing research, with potential links to amino acid metabolism and pathways for the degradation of nitrogenous compounds.
In Mammals: this compound has been detected in human biological fluids, including urine and blood, indicating its presence in mammalian metabolism. The Human Metabolome Database (HMDB) lists iminodiacetic acid as a metabolite found in human urine and blood, although it is not yet quantified.
Exogenous Sources
In Food: this compound can be formed as a byproduct during the heating of carbohydrate-rich foods through the Maillard reaction. Specifically, it is produced via the reaction of glycine with acrylamide. This finding suggests that dietary intake of cooked foods may be a significant exogenous source of this compound.
In the Environment: As a primary degradation intermediate of the widely used herbicide glyphosate, this compound can be found in soil and water in agricultural areas.[1][2][3] Its persistence and concentration in the environment are dependent on soil type, climate conditions, and microbial activity.[1][3]
Quantitative Data
Quantitative data on the natural concentrations of this compound are scarce in the scientific literature. However, studies on glyphosate degradation provide insights into its levels in environmental and food samples.
| Source | Matrix | Concentration Range | Reference |
| Environmental | |||
| Agricultural Soil | Soil | Not consistently reported; half-life varies from 2 to 197 days. | [1] |
| Water | Surface and Ground Water | Glyphosate and its metabolite AMPA are frequently detected; specific IDA concentrations are less commonly reported. | [1][4] |
| Food | |||
| Foods of Animal Origin | Adipose tissue, liver, eggs, milk, honey | The limit of quantification (LOQ) for glyphosate and its metabolites (not specifically IDA) ranges from 0.025 to 0.2 mg kg⁻¹. | [5][6][7] |
| Cereals | Oatmeal, infant cereal, wheat flour | EPA tolerance levels for glyphosate residues are set, but specific IDA concentrations are not typically reported. | |
| Various Foods | Canned vegetables, orange juice | Glyphosate detected in the range of 0.003 to 0.01 mg/kg. AMPA was found at the LOQ of 0.003 mg/kg. | [8] |
Experimental Protocols
The detection and quantification of this compound, a polar and non-volatile compound, often requires derivatization followed by chromatographic separation and mass spectrometric detection.
Sample Preparation
Plant Tissue: A general protocol for the extraction of small molecules from plant tissues involves the following steps:
-
Homogenization: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.
-
Extraction: The powdered tissue is extracted with a suitable solvent, such as a methanol/water mixture.
-
Centrifugation: The extract is centrifuged to pellet cellular debris.
-
Supernatant Collection: The supernatant containing the metabolites is collected for further analysis.
Biological Fluids (Urine, Blood):
-
Protein Precipitation: For blood or plasma samples, proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.
-
Dilution: Urine samples are typically diluted with the initial mobile phase of the chromatography method.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration of the analyte.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common and sensitive technique for the quantification of this compound, often in conjunction with the analysis of glyphosate and its other metabolites.
Derivatization: Due to its high polarity, this compound is often derivatized to improve its retention on reversed-phase chromatography columns and enhance its ionization efficiency. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). The reaction is typically carried out in a borate buffer at an alkaline pH.[9][10]
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of the FMOC-derivatized analytes.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][11]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of the derivatized this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion (the deprotonated derivatized this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
MRM Transitions: Specific precursor-to-product ion transitions are selected for quantification and confirmation of this compound.
Metabolic Pathways
While no specific signaling pathways involving this compound have been elucidated, its involvement in biosynthetic and degradation pathways has been identified.
Biosynthesis of this compound
A biosynthetic pathway for this compound has been demonstrated in recombinant Escherichia coli. This pathway involves the enzymatic conversion of iminodiacetonitrile to iminodiacetic acid.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. soilassociation.org [soilassociation.org]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass S… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Glyphosate as a Food Contaminant: Main Sources, Detection Levels, and Implications for Human and Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fimek.edu.rs [fimek.edu.rs]
- 11. [Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
iminoacetate analogs for chemical biology research
An In-depth Technical Guide to Iminoacetate Analogs for Chemical Biology Research
For: Researchers, Scientists, and Drug Development Professionals
Introduction to this compound Analogs
This compound analogs are a versatile class of molecules built around the core structures of iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA). These compounds are powerful chelating agents, capable of forming stable coordination complexes with a variety of metal ions. This fundamental property allows them to be adapted into a wide array of tools for chemical biology, enabling researchers to purify proteins, image biological processes, detect specific analytes, and develop novel therapeutics.
The core structure consists of a nitrogen atom bonded to two (in IDA) or three (in NTA) carboxymethyl groups (-CH₂COOH). This arrangement allows them to act as tridentate (IDA) or tetradentate (NTA) ligands, securely binding metal ions like Ni²⁺, Cu²⁺, Gd³⁺, and Tc⁹⁹ᵐ. By chemically modifying the core structure, these analogs can be conjugated to proteins, surfaces, nanoparticles, and small molecules, serving as a molecular bridge between a biological target and a functional metal ion. This guide provides a technical overview of their applications, quantitative data, and key experimental protocols.
Core Analogs: IDA vs. NTA
While both IDA and NTA are effective chelators, their properties lend them to slightly different primary applications.
-
Iminodiacetic Acid (IDA): As a tridentate ligand, IDA forms complexes that are robust but can be reversed under specific conditions. It was historically used for immobilized metal affinity chromatography (IMAC) and remains a key component in hepatobiliary imaging agents and developmental enzyme inhibitors.
-
Nitrilotriacetic Acid (NTA): As a tetradentate ligand, NTA forms a more stable coordination complex with metal ions compared to IDA. This enhanced stability has made it the modern standard for His-tag protein purification, as it minimizes metal ion leaching from the chromatography resin. Its multivalent forms are used to create high-affinity binders for manipulating His-tagged proteins on surfaces and liposomes.
Key Applications in Chemical Biology
Protein Purification and Immobilization
The most widespread application of this compound analogs is the purification of recombinant proteins containing a polyhistidine-tag (His-tag). The imidazole side chains of histidine residues readily coordinate with Ni²⁺ ions chelated by NTA or IDA immobilized on a solid support (e.g., agarose beads). This interaction is highly specific, allowing for the separation of the His-tagged protein from a complex cellular lysate.
Caption: Workflow for His-tagged protein purification using Ni-NTA IMAC.
Bioimaging
This compound analogs are crucial for creating targeted and responsive imaging agents for both magnetic resonance imaging (MRI) and nuclear medicine.
-
MRI Contrast Agents: Gadolinium(III) (Gd³⁺) is a highly effective T₁ relaxation agent used in MRI. However, free Gd³⁺ is toxic. IDA derivatives are used to chelate Gd³⁺, creating stable, non-toxic complexes that can be safely administered. These complexes enhance the MRI signal of tissues where they accumulate. Advanced "smart" agents can be designed where a pendant this compound group acts as a sensor; for example, a Gd-DO3A derivative with an iminodiacetate group can bind Zn(II), which alters the hydration state of the Gd(III) ion and "turns on" the MRI signal, allowing for the imaging of zinc ions.
-
Radiopharmaceuticals: IDA analogs are widely used in hepatobiliary scintigraphy. Analogs like mebrofenin and disofenin are chelated with the radioisotope technetium-99m (⁹⁹ᵐTc). These ⁹⁹ᵐTc-IDA complexes are administered intravenously, taken up by hepatocytes, and excreted into the biliary system, allowing for functional assessment of the liver and gallbladder. The chemical structure of the IDA analog, particularly substituents on the phenyl ring, determines its biokinetics, including hepatic uptake and renal excretion rates.
Caption: Mechanism of a "turn-on" responsive MRI contrast agent for zinc.
Biosensing
The metal-chelating ability of this compound analogs makes them excellent candidates for building biosensors.
-
Metal Ion Detection: IDA and NTA can be functionalized onto surfaces or conjugated to fluorophores to create sensors for heavy metal ions. When the IDA or NTA moiety captures a target metal ion (e.g., Cu²⁺, Pb²⁺), it can trigger a detectable signal, such as a change in fluorescence or an electrochemical response. These sensors are valuable for environmental monitoring and toxicology.
-
Protein Detection: Leveraging the Ni-NTA and His-tag interaction, sensors can be designed to detect specific proteins. For example, an electrode modified with NTA can capture a His-tagged protein, and this binding event can be transduced into an electrical signal. Similarly, NTA-conjugated nanoparticles or fluorophores can be used to label His-tagged proteins for visualization in living cells.
Therapeutic Development
This compound analogs serve as scaffolds for designing enzyme inhibitors, particularly for metalloenzymes.
-
Metallo-β-lactamase Inhibition: The rise of antibiotic resistance has spurred the development of inhibitors for enzymes like New Delhi Metallo-β-lactamase-1 (NDM-1), which requires zinc ions for its activity. Iminodiacetic acid has been identified as a novel metal-binding pharmacophore (MBP) for NDM-1 inhibitor development. By using IDA as a core to chelate the active site zinc ions, researchers can design potent and selective inhibitors. Derivatives of IDA are synthesized to probe the enzyme's active site, leading to compounds that can restore the efficacy of β-lactam antibiotics.
Quantitative Data Summary
The performance of this compound analog-based tools is quantified by various metrics depending on the application. The following tables summarize key data from the literature.
Table 1: Performance of this compound-Based Biosensors and Probes
| Analog/System | Target | Key Metric | Value | Reference |
|---|---|---|---|---|
| Gd-DO3A-IDA | Zn²⁺ | Relaxivity (r₁) change | 121% increase | |
| IDA-functionalized electrode | Pb²⁺ | Limit of Detection | 9.6 x 10⁻⁹ M | |
| IDA-based resin | Cr⁶⁺ | Removal Efficiency | 99.7% | |
| IDA-based resin | Ni²⁺ | Removal Efficiency | 65% | |
| Calprotectin-based sensor | Ca²⁺ | Relaxivity (r₁) change | 5.6 to 0.2 mM⁻¹s⁻¹ | |
| ZD2-(Gd(HP-DO3A)) | EDB-FN | Dissociation Constant (Kᴅ) | 1.7 µM |
| ZD2-(Gd(HP-DO3A)) | EDB-FN | Relaxivity (r₁) | 5.4 mM⁻¹s⁻¹ | |
Table 2: Inhibition Constants for IDA-Based Enzyme Inhibitors
| Analog/System | Target Enzyme | Key Metric | Value | Reference |
|---|
| IDA derivative 23f | NDM-1 | Inhibition Constant (Kᵢ) | 2.6 ± 0.3 μM | |
Detailed Experimental Protocols
Protocol: Synthesis of an N-Substituted Iminodiacetic Acid Analog
This protocol is a generalized procedure based on the reductive amination methods used for creating N-substituted IDA derivatives for various applications, such as hepatobiliary imaging agents.
Materials:
-
Substituted Aniline (e.g., 2,6-diethylaniline)
-
Ethyl bromoacetate
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Alkylation: In a round-bottom flask, dissolve the substituted aniline in ethanol. Add an excess of sodium carbonate, followed by a stoichiometric equivalent of ethyl bromoacetate.
-
Reflux the mixture for 4-6 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diethyl iminodiacetate derivative.
-
Saponification: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2 molar equivalents).
-
Stir the mixture at room temperature overnight to hydrolyze the ester groups to carboxylic acids.
-
Acidification and Isolation: Evaporate the ethanol. Dissolve the remaining aqueous solution and cool it in an ice bath.
-
Carefully acidify the solution with concentrated HCl to a pH of ~2. The N-substituted iminodiacetic acid derivative will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of diethyl ether to remove any remaining organic impurities.
-
Dry the final product under vacuum. Characterize using NMR and Mass Spectrometry.
Protocol: Assay for NDM-1 Inhibition
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of an IDA analog against the New Delhi Metallo-β-lactamase-1 (NDM-1).
Materials:
-
Purified NDM-1 enzyme
-
Assay Buffer: 20 mM HEPES, 250 mM NaCl, 0.01% Triton X-100, pH 7.5
-
Substrate: Nitrocefin (a chromogenic cephalosporin)
-
IDA-based inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation: Prepare stock solutions of NDM-1, nitrocefin, and the inhibitor in the assay buffer. Perform serial dilutions of the inhibitor to test a range of concentrations.
-
Enzyme-Inhibitor Incubation: In the wells of a 96-well plate, add a fixed concentration of NDM-1 enzyme to varying concentrations of the inhibitor. Include control wells with enzyme only (no inhibitor) and wells with buffer only (blank).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: To each well, add the nitrocefin substrate to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in the plate reader and monitor the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-20 minutes). The hydrolysis of the β-lactam ring in nitrocefin results in a color change.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition (relative to the "enzyme only" control) against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).
-
Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition and calculate the inhibition constant (Kᵢ).
-
Caption: Workflow for a spectrophotometric enzyme inhibition assay.
Conclusion and Future Outlook
This compound analogs are foundational tools in chemical biology, with their utility spanning from routine laboratory procedures like protein purification to the cutting edge of diagnostic imaging and therapeutic design. The modularity of their synthesis allows for fine-tuning of their properties—such as metal affinity, biokinetics, and target specificity—by altering the substituents on the core IDA or NTA scaffold.
Future research will likely focus on developing next-generation analogs with enhanced capabilities:
-
Highly Selective Sensors: Creating imaging agents and sensors that can distinguish between different metal ions in complex biological environments or respond to more subtle physiological changes.
-
Multimodal Probes: Combining this compound-based chelators with other reporters (e.g., fluorophores, PET isotopes) to create agents that can be detected by multiple imaging modalities simultaneously.
-
Targeted Drug Delivery: Using multivalent NTA structures to assemble protein-based therapeutics (e.g., cytokines, antibodies) on the surface of liposomes or nanoparticles for targeted delivery to diseased tissues.
The continued innovation in the design and application of this compound analogs ensures they will remain indispensable for researchers seeking to probe and manipulate biological systems at the molecular level.
A Comprehensive Technical Guide to Theoretical Studies of Iminoacetate Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and experimental studies of iminoacetate metal complexes. This compound and its derivatives are significant chelating agents that form stable complexes with a wide range of metal ions. These complexes are of great interest in various fields, including coordination chemistry, materials science, and particularly in drug development due to their potential as enzyme inhibitors and their interactions with biological macromolecules.
This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes the underlying workflows and mechanisms through logical diagrams.
Theoretical and Computational Approaches
Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the structural and electronic properties of this compound metal complexes. These computational methods allow for the prediction of molecular geometries, vibrational frequencies (infrared spectra), and electronic properties, offering insights that complement experimental findings.[1][2][3][4]
Common computational models include B3LYP with basis sets like 6-311G(d,p).[1] More advanced methods such as ab-initio MP2 and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) have also been utilized for higher accuracy in predicting binding affinities.[2][5] Molecular modeling is another key tool, used to propose the structures of these complexes as they exist in solution.[6]
Quantum chemical descriptors, including chemical hardness (η), electronic chemical potential (μ), and electronegativity (χ), are often calculated to provide a deeper understanding of the reactivity and stability of these complexes.[7][8]
Typical Computational Workflow
The following diagram illustrates a standard workflow for the theoretical study of an this compound metal complex.
References
- 1. d-nb.info [d-nb.info]
- 2. Immobilized Metal Affinity Chromatography as a Drug Discovery Platform for Metalloenzyme Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Iminoacetate Derivatives in Early Drug Discovery: A Technical Guide
Introduction
Iminoacetate derivatives, characterized by a core iminodiacetic acid (IDA) scaffold, have emerged as a versatile and promising class of molecules in the landscape of early-stage drug discovery. Their inherent ability to chelate metal ions, coupled with the synthetic tractability to introduce diverse functional groups, has positioned them as valuable tools in the development of therapeutics and diagnostic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and applications of this compound derivatives, tailored for researchers, scientists, and drug development professionals. The core focus is to present a practical resource encompassing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows.
Synthesis and Radiolabeling of this compound Derivatives
The synthesis of this compound derivatives typically involves the N-alkylation of iminodiacetic acid or its esters with a suitable electrophile. A common strategy is the reaction of a halo-acetylated aromatic or aliphatic amine with iminodiacetic acid. This approach allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
Experimental Protocol: Synthesis of N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA)
This protocol describes a two-step synthesis for TMIDA, a precursor for a hepatobiliary imaging agent.[1]
Step 1: Synthesis of ω-chloro-2,4,6-trimethylacetanilide
-
Dissolve 2,4,6-trimethylaniline in a suitable organic solvent.
-
Add chloroacetyl chloride dropwise to the solution while stirring in an ice bath.
-
Allow the reaction to proceed for a specified time, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain ω-chloro-2,4,6-trimethylacetanilide.
Step 2: Synthesis of TMIDA
-
Reflux a mixture of ω-chloro-2,4,6-trimethylacetanilide (10 mmol) and iminodiacetic acid (10 mmol) in 50% aqueous ethanol for 5 hours at 85°C.[1]
-
Maintain the pH of the reaction mixture at 11-12 by hourly addition of 10% NaOH.[1]
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.[1]
-
Extract the aqueous mixture three times with diethyl ether to remove unreacted starting materials.[1]
-
Adjust the aqueous layer to pH 2-3 with HCl to precipitate the product.[1]
-
Filter the precipitate, dry it, and recrystallize from ethanol to yield pure TMIDA.[1] The reported yield is 23.5% with a melting point of 218-221°C.
Experimental Protocol: Radiolabeling with Technetium-99m
This compound derivatives are widely used as chelating agents for the radionuclide Technetium-99m (99mTc) in diagnostic imaging. The following is a general protocol for the direct radiolabeling of an IDA derivative like TMIDA.[2]
-
To a sterile vial containing the IDA derivative, add a solution of a reducing agent, typically sodium dithionite.[2]
-
Introduce a sterile, oxidant-free solution of 99mTc-pertechnetate (99mTcO4-) into the vial.[2]
-
Adjust the pH of the reaction mixture to the optimal range (e.g., pH 7 for TMIDA) to ensure high radiochemical yield.[2]
-
Incubate the reaction mixture at room temperature for a specified duration (e.g., 30 minutes for TMIDA).[2]
-
Determine the radiochemical purity of the resulting 99mTc-IDA complex using chromatographic methods such as paper chromatography or high-performance liquid chromatography (HPLC). A high radiochemical yield of over 95% is desirable.[2]
Biological Evaluation of this compound Derivatives
The biological activity of this compound derivatives is assessed through a variety of in vitro and in vivo assays, depending on the therapeutic or diagnostic application.
In Vitro Enzyme Inhibition Assays
This compound derivatives have been investigated as inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and New Delhi metallo-β-lactamase-1 (NDM-1).
Experimental Protocol: MMP Inhibition Assay
This protocol is adapted for hydroxamate-based this compound derivatives targeting MMPs.[3]
-
Pre-incubate the MMP enzyme with the test compound (iminodiacetyl monohydroxamic acid derivative) in an assay buffer at 37°C for 30 minutes.[3]
-
Initiate the enzymatic reaction by adding a fluorogenic substrate.[3]
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The reaction velocity is determined from the linear portion of the progress curve.[3]
-
Calculate the percentage of residual enzyme activity in the presence of the inhibitor compared to a control without the inhibitor.[3]
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against a range of inhibitor concentrations.
Experimental Protocol: NDM-1 Inhibition Assay
This protocol is for determining the inhibitory activity of compounds against the NDM-1 enzyme.[4]
-
In a 96-well microtiter plate, incubate the recombinant NDM-1 enzyme (10 nM) with the this compound derivative at various concentrations in a HEPES buffer supplemented with 100 μM ZnSO4.[4]
-
Use nitrocefin, a chromogenic cephalosporin, as the substrate. Hydrolysis of nitrocefin by NDM-1 results in a color change that can be monitored spectrophotometrically at 492 nm.[4]
-
Measure the rate of nitrocefin hydrolysis to determine the enzyme activity.[4]
-
Calculate the residual activity of the enzyme in the presence of the inhibitor and determine the IC50 value.[4]
In Vitro Cytotoxicity and Cellular Uptake Assays
Assessing the cytotoxicity and cellular penetration of novel compounds is a crucial step in early drug discovery.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability.[5][6][7]
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the untreated control.
Experimental Protocol: Cellular Uptake Assay with Radiolabeled Compounds
This protocol is for quantifying the cellular uptake of a radiolabeled this compound derivative.[10][11]
-
Seed cells in a 24-well plate and culture until they reach the desired confluency.[11]
-
Wash the cells with a pre-warmed uptake buffer.
-
Incubate the cells with the radiolabeled this compound derivative at various concentrations and for different time points.[10]
-
Terminate the uptake by placing the plates on ice and washing the cells three times with ice-cold PBS to remove the extracellular compound.[10]
-
Lyse the cells using a suitable lysis buffer.[10]
-
Measure the radioactivity in the cell lysate using a liquid scintillation counter.[11]
-
Normalize the uptake data to the protein concentration of the cell lysate.
In Vivo Biodistribution Studies
For radiolabeled this compound derivatives, biodistribution studies in animal models are essential to determine the compound's pharmacokinetic profile.
Experimental Protocol: Biodistribution of 99mTc-labeled this compound Derivatives in Rodents
-
Administer a known quantity of the 99mTc-labeled this compound derivative to a cohort of rodents (e.g., rats or mice) via intravenous injection.[12][13]
-
At various time points post-injection, euthanize a subset of the animals.[13]
-
Dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, heart, lungs, blood, muscle, bone).[12]
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.[12]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives from the literature.
Table 1: Biodistribution of 99mTc-labeled this compound Derivatives in Mice (%ID/g)
| Compound | Time Post-Injection | Liver | Blood | Intestine | Kidneys |
| 99mTc-TMIDA [2] | 10 min | 18.88 | - | - | - |
| 30 min | 12.54 | - | - | - | |
| 60 min | 7.32 | - | - | - | |
| 99mTc-p-isopropylacetanilidoiminodiacetic acid (I) [14] | 60 min | 1.57 ± 0.35 | 0.22 ± 0.03 | 43.1 ± 3.8 | 0.49 ± 0.08 |
| 99mTc-N-(3-Cyano-4,5-dimethyl-2-pyrrylcarbamoylmethyl)iminodiacetic acid (IIa) [14] | 60 min | 1.15 ± 0.13 | 0.23 ± 0.02 | 26.9 ± 5.3 | 1.63 ± 0.20 |
| 99mTc-N-(3-cyano-4-methyl-5-benzyl-2-pyrrylcarbamoylmethyl)iminodiacetic acid (IIb) [14] | 60 min | 1.34 ± 0.19 | 0.23 ± 0.02 | 44.5 ± 2.6 | 0.52 ± 0.06 |
Table 2: In Vitro Inhibitory Activity of this compound Derivatives
| Compound Class | Target Enzyme | Specific Derivative | IC50 (µM) | Reference |
| Iminodiacetyl monohydroxamic acids | MMPs | B1 | (nM range) | [15] |
| B2 | (nM range) | [15] | ||
| B3 | (nM range) | [15] | ||
| This compound-based | NDM-1 | ZINC05683641 | 13.59 ± 0.52 | [16] |
| NDM-1 | Adapalene | 8.9 | [4] |
Visualizing Pathways and Workflows
Diagrams generated using the DOT language provide a clear and logical representation of complex biological processes and experimental designs.
Signaling Pathway: TNF-α Signaling and Potential Modulation
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various diseases. The following diagram illustrates its signaling pathway and highlights potential points of intervention for immunomodulatory drugs, a class to which certain this compound derivatives may belong.
Caption: TNF-α signaling pathway and a hypothetical point of intervention for an this compound derivative.
Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors
High-throughput screening (HTS) is a cornerstone of early drug discovery, enabling the rapid assessment of large compound libraries. The following workflow outlines a typical HTS campaign for identifying enzyme inhibitors.
Caption: A generalized workflow for high-throughput screening of this compound derivatives as enzyme inhibitors.
Conclusion
This compound derivatives represent a highly adaptable scaffold with significant potential in early drug discovery. Their utility spans from diagnostic imaging, where their chelating properties are paramount, to therapeutic applications as enzyme inhibitors. The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel drug candidates with improved potency and selectivity. This guide provides a foundational resource for researchers entering this exciting field, offering detailed protocols, consolidated data, and clear visual aids to facilitate further investigation and innovation. The continued exploration of the chemical space around the this compound core is poised to yield new and impactful contributions to medicine.
References
- 1. conferences.iaea.org [conferences.iaea.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and molecular modeling study of iminodiacetyl monohydroxamic acid derivatives as MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Efficiency Purification of His-Tagged Proteins Using Iminoacetate-Based Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminoacetate-based affinity chromatography, a principal type of Immobilized Metal Affinity Chromatography (IMAC), is a powerful and widely adopted technique for the one-step purification of recombinant proteins engineered with a polyhistidine tag (His-tag). The methodology is founded on the specific and reversible coordination chemistry between the imidazole side chains of the histidine residues in the His-tag and a transition metal ion, which is immobilized on a chromatography matrix via a chelating ligand. The iminodiacetic acid (IDA) group serves as a tridentate chelating agent, binding a metal ion while leaving open coordination sites for interaction with the His-tagged protein. This application note provides a detailed protocol for the purification of His-tagged proteins using this compound-based affinity chromatography, complete with buffer compositions, quantitative parameters, and a visual workflow.
Principle of this compound-Based IMAC
The purification process leverages the strong affinity of consecutive histidine residues for certain immobilized metal ions, such as Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺). The IDA ligand holds the metal ion onto a solid support, typically agarose beads. When a cell lysate containing the His-tagged protein is passed over this matrix under appropriate pH and buffer conditions, the His-tag binds to the immobilized metal ion. Most other proteins from the lysate, lacking this specific affinity, do not bind or bind only weakly and are removed during wash steps. The purified His-tagged protein is then recovered by disrupting the coordination bond, commonly achieved by competitive elution with a high concentration of imidazole or by lowering the pH.
Data Presentation: Quantitative Parameters
The selection of the metal
Application Notes and Protocols for Protein Purification Using Iminoacetate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical guidance on the use of iminoacetate (IDA) chemistry for the purification of proteins, particularly those containing a polyhistidine tag (His-tag). The primary technique discussed is Immobilized Metal Affinity Chromatography (IMAC), a widely used method for its high selectivity and versatility.
Introduction to this compound-Based Protein Purification
Immobilized Metal Affinity Chromatography (IMAC) is a powerful protein purification technique that separates proteins based on their affinity for chelated metal ions.[1][2] Iminodiacetic acid (IDA) is a tridentate chelating agent commonly used to immobilize divalent metal ions, such as Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺), onto a solid support matrix like agarose beads.[1][2][3][4] This method is particularly effective for the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag), which consists of a sequence of six or more histidine residues.[1][3] The imidazole rings of the histidine residues in the His-tag readily coordinate with the immobilized metal ions, allowing for the selective capture of the target protein from a complex mixture such as a cell lysate.[1][3][4]
IDA, being a tridentate chelating agent, coordinates the metal ion at three sites, leaving three coordination sites available for interaction with the His-tag.[2][5] This often results in a higher binding capacity compared to other chelating agents like Nitrilotriacetic acid (NTA), which is a tetradentate chelator.[3][5][6] However, the lower coordination with the metal ion can sometimes lead to lower specificity and higher metal ion leaching compared to NTA.[6][7] The choice between IDA and other chelating agents depends on the specific protein, expression levels, and the desired purity.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for protein purification using this compound-based resins.
Table 1: Comparison of Common IMAC Chelating Agents
| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) | Tris(carboxymethyl)ethylenediamine (TED) |
| Chelating Structure | Tridentate (3 binding sites)[2][3] | Tetradentate (4 binding sites)[2][3] | Pentadentate (5 binding sites)[2] |
| Protein Binding Capacity | High[2][5][6] | High[2] | Lower[2] |
| Specificity | Lower (higher risk of non-specific binding)[2][6] | High[2][6] | Very High[2] |
| Metal Ion Leakage | Higher[2][7] | Low[2] | Extremely Low[2] |
| Tolerance to Chelating Agents (e.g., EDTA) | Low (typically ≤ 1 mM)[2] | Moderate (higher than IDA)[2][6] | High (≥ 10 mM)[2] |
| Tolerance to Reducing Agents (e.g., DTT) | Moderate (binding capacity can be reduced)[6][8] | Higher than IDA[6][8] | Not specified |
Table 2: Typical Binding Capacities and Conditions for Ni-IDA Resins
| Parameter | Value | Notes |
| Protein Binding Capacity | 20 - 50 mg/mL of resin[9] | Highly dependent on the specific protein, its expression level, and the resin manufacturer. |
| Metal Ion Capacity | >25 µmol Ni²⁺/mL of resin[6][9] | Can also be charged with other metal ions like Co²⁺, Cu²⁺, Zn²⁺.[4] |
| Recommended pH for Binding | 7.0 - 8.0[1] | A neutral to slightly alkaline pH promotes the binding of histidine residues. |
| Imidazole Concentration in Binding/Wash Buffer | 0 - 20 mM[4][10] | Low concentrations of imidazole can help to reduce non-specific binding of contaminating proteins. |
| Imidazole Concentration for Elution | 250 - 500 mM[4][6] | A high concentration of imidazole is required to compete with the His-tag for binding to the metal ions. |
| Alternative Elution Method | pH reduction (e.g., pH 4.5)[1] | Lowering the pH protonates the histidine residues, disrupting their interaction with the metal ions. |
Experimental Protocols
This section provides a detailed protocol for the purification of a His-tagged protein from an E. coli lysate using a Ni-IDA agarose resin in a gravity-flow column.
Materials and Buffers
-
Ni-IDA Agarose Resin
-
Gravity-Flow Chromatography Column
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0. Optional: Add lysozyme (1 mg/mL) and DNase I (10 µg/mL) for efficient cell lysis and viscosity reduction. An EDTA-free protease inhibitor cocktail is also recommended.[11]
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Regeneration Buffers:
-
Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 50 mM EDTA, pH 7.0.
-
Metal Charging Solution: 0.1 M NiSO₄.
-
Experimental Workflow Diagram
Caption: Workflow for His-tagged protein purification using Ni-IDA resin.
Step-by-Step Protocol
-
Preparation of Cell Lysate:
-
Thaw the E. coli cell pellet on ice.
-
Resuspend the cell pellet in Lysis Buffer (e.g., 5 mL of buffer per gram of wet cell paste).
-
Incubate on ice for 30 minutes if using lysozyme.
-
Sonicate the cell suspension on ice to disrupt the cells. Perform several cycles of short bursts to avoid overheating the sample.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant (clarified lysate) containing the soluble His-tagged protein.
-
-
Column Preparation and Equilibration:
-
Gently resuspend the Ni-IDA agarose resin slurry.
-
Transfer the desired amount of slurry to a gravity-flow column (e.g., 2 mL of a 50% slurry will provide a 1 mL bed volume).[11]
-
Allow the resin to settle and the storage solution (typically 20% ethanol) to drain.
-
Wash the resin with 5-10 column volumes (CV) of sterile, distilled water.
-
Equilibrate the resin by washing with 5-10 CV of Lysis Buffer.
-
-
Protein Binding:
-
Apply the clarified lysate to the top of the equilibrated resin bed.
-
Allow the lysate to flow through the column at a slow rate (e.g., 0.5-1.0 mL/min) to ensure sufficient time for the His-tagged protein to bind to the resin.
-
Collect the flow-through fraction to analyze for any unbound target protein.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Continue washing until the absorbance of the effluent at 280 nm returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer to the column.
-
Collect the eluate in fractions (e.g., 1 CV per fraction).
-
The majority of the purified His-tagged protein will typically elute within the first few column volumes.
-
-
Analysis of Purified Protein:
-
Analyze the collected fractions by SDS-PAGE to assess the purity and molecular weight of the eluted protein.
-
Determine the protein concentration of the fractions containing the purified protein (e.g., by Bradford assay or measuring absorbance at 280 nm).
-
Resin Regeneration and Storage
-
Stripping the Metal Ions:
-
Wash the column with 5 CV of Stripping Buffer to remove the bound Ni²⁺ ions.
-
Wash with 5 CV of distilled water.
-
-
Recharging the Resin:
-
Apply 5 CV of the Metal Charging Solution (0.1 M NiSO₄) to the column.
-
Wash with 5 CV of distilled water to remove excess, unbound metal ions.
-
-
Storage:
-
For long-term storage, wash the resin with 5 CV of 20% ethanol and store at 4°C. Do not freeze the resin.
-
Logical Relationships in IMAC Optimization
Optimizing an IMAC protocol often involves balancing yield and purity. The following diagram illustrates the key relationships between experimental parameters and the desired outcomes.
Caption: Key parameter relationships for optimizing IMAC protein purification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low yield of target protein | - His-tag is not accessible. - Protein is insoluble (in inclusion bodies). - Binding conditions are not optimal (pH, buffer composition). - Column was overloaded. | - Use a denaturing purification protocol. - Optimize cell lysis; test for protein in the insoluble pellet. - Check the pH of the binding buffer; remove any chelating agents. - Reduce the amount of lysate loaded or use a larger column. |
| Target protein is in the flow-through | - Flow rate is too high. - Incubation time is too short (for batch purification). - Incorrect binding buffer pH. | - Decrease the flow rate during sample application.[12] - Increase incubation time. - Ensure the binding buffer pH is between 7.0 and 8.0. |
| Low purity (contaminating proteins) | - Insufficient washing. - Non-specific binding is high. - Protease degradation of the target protein. | - Increase the wash volume (more CVs). - Increase the imidazole concentration in the wash buffer (e.g., up to 40 mM). - Add protease inhibitors to the lysis buffer. - Consider using a more specific resin (e.g., Ni-NTA or Co-IDA). |
| Protein elutes during the wash step | - Imidazole concentration in the wash buffer is too high. - The affinity of the His-tagged protein for the resin is weak. | - Decrease the imidazole concentration in the wash buffer. - Use a resin with higher affinity (e.g., switch from Co²⁺ to Ni²⁺). |
References
- 1. bioclone.net [bioclone.net]
- 2. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
- 3. AAT Bioquest: Immobilized Metal Affinity Chromatography (IMAC) [aatbioquest.blogspot.com]
- 4. bio-rad.com [bio-rad.com]
- 5. marvelgent.com [marvelgent.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cube-biotech.com [cube-biotech.com]
- 9. cube-biotech.com [cube-biotech.com]
- 10. bio-rad.com [bio-rad.com]
- 11. genaxxon.com [genaxxon.com]
- 12. bio-rad.com [bio-rad.com]
Protocol for Immobilized Metal Affinity Chromatography (IMAC) with Iminodiacetate (IDA) Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a widely used liquid chromatography technique for the purification of proteins and peptides, particularly those with an affinity for metal ions.[1][2] This method is especially effective for purifying recombinant proteins engineered with a polyhistidine tag (His-tag).[3][4] The principle of IMAC is based on the interaction between specific amino acid side chains, primarily histidine, and transition metal ions chelated to a solid support matrix.[1][3][5] Iminodiacetic acid (IDA) is a common chelating ligand used in IMAC, which immobilizes divalent metal ions such as Ni2+, Co2+, Cu2+, and Zn2+.[6][7][8] The choice of metal ion can influence the binding affinity and selectivity for the target protein.[9] This document provides a detailed protocol for performing IMAC using an iminodiacetate-based resin.
Principle of IDA-IMAC
The IDA ligand is coupled to a chromatography matrix, such as agarose or sepharose.[1] This ligand chelates a metal ion, which then becomes available to bind to proteins with exposed histidine, cysteine, or tryptophan residues.[2] His-tagged proteins, with their multiple histidine residues, exhibit a strong affinity for the immobilized metal ions.[5] The purification process involves four main stages: resin charging with a metal ion, sample loading, washing to remove non-specifically bound proteins, and elution of the target protein. Elution is typically achieved by reducing the pH or by competitive displacement with a molecule like imidazole.[1][10]
Data Presentation: Buffer and Reagent Compositions
The following tables summarize the recommended compositions for buffers and reagents used in IDA-IMAC under native and denaturing conditions.
Table 1: Buffer Compositions for Native IMAC
| Buffer Type | Component | Concentration | pH | Notes |
| Binding/Equilibration Buffer | Sodium Phosphate | 20-50 mM | 7.4-8.0 | High salt concentration (300-500 mM NaCl) is often used to minimize non-specific protein interactions.[11] A low concentration of imidazole (10-40 mM) can be included to reduce the binding of contaminating host proteins.[9] |
| Sodium Chloride (NaCl) | 300-500 mM | |||
| Imidazole | 10-40 mM | |||
| Wash Buffer | Sodium Phosphate | 20-50 mM | 7.4-8.0 | The imidazole concentration in the wash buffer is often slightly higher than in the binding buffer (e.g., 20-50 mM) to remove weakly bound contaminants.[11] |
| Sodium Chloride (NaCl) | 300-500 mM | |||
| Imidazole | 20-50 mM | |||
| Elution Buffer | Sodium Phosphate | 20-50 mM | 7.4-8.0 | A high concentration of imidazole (250-500 mM) is used to compete with the His-tag for binding to the metal ion, thus eluting the target protein.[1] Alternatively, a decreasing pH gradient (e.g., pH 7.0 to 4.0) can be used for elution.[1] |
| Sodium Chloride (NaCl) | 300-500 mM | |||
| Imidazole | 250-500 mM |
Table 2: Buffer Compositions for Denaturing IMAC
| Buffer Type | Component | Concentration | pH | Notes |
| Binding/Equilibration Buffer | Sodium Phosphate | 100 mM | 8.0 | Denaturing agents like 8 M urea or 6 M guanidine hydrochloride are used to solubilize proteins from inclusion bodies.[12][13] |
| Tris-HCl | 10 mM | |||
| Urea or Guanidine-HCl | 8 M or 6 M | |||
| Wash Buffer | Sodium Phosphate | 100 mM | 6.3 | The pH is typically lowered in the wash buffer to help remove contaminants. |
| Tris-HCl | 10 mM | |||
| Urea or Guanidine-HCl | 8 M or 6 M | |||
| Elution Buffer | Sodium Phosphate | 100 mM | 5.9 or 4.5 | Elution under denaturing conditions is often achieved by a stepwise reduction in pH. |
| Tris-HCl | 10 mM | |||
| Urea or Guanidine-HCl | 8 M or 6 M |
Table 3: Resin Charging, Regeneration, and Cleaning Solutions
| Solution Type | Component | Concentration | Purpose |
| Metal Charging Solution | Metal Sulfate (e.g., NiSO4) or Metal Chloride (e.g., NiCl2) | 50-100 mM | To charge the IDA resin with the desired metal ion. |
| Stripping Solution | Sodium Phosphate | 20 mM | To remove metal ions from the resin before cleaning or long-term storage.[1][6] |
| Sodium Chloride (NaCl) | 0.5 M | ||
| EDTA | 50 mM | ||
| Cleaning-in-Place (CIP) Solution 1 (for precipitated proteins) | Sodium Hydroxide (NaOH) | 1 M | To remove precipitated proteins.[1] |
| Cleaning-in-Place (CIP) Solution 2 (for hydrophobic proteins) | Ethanol or Isopropanol | 30-70% | To remove lipids and strongly hydrophobic proteins.[1] |
| Storage Solution | Ethanol | 20% | For long-term storage of the resin.[1] |
Experimental Protocol
This protocol outlines the general steps for purifying a His-tagged protein using IDA-IMAC. Optimization may be required for specific proteins.
Resin Preparation and Charging
-
Resin Slurry Preparation: If the resin is supplied as a powder or concentrate, prepare a slurry according to the manufacturer's instructions, typically in distilled water or a suitable buffer.
-
Column Packing: Pack the column with the resin slurry.
-
Washing: Wash the packed column with 5-10 column volumes (CV) of distilled water.
-
Metal Ion Charging:
-
Load the column with a solution of the desired metal salt (e.g., 0.1 M NiSO4). The volume of the metal solution required depends on the metal ion; for example, a volume equivalent to half the column volume is often sufficient for Ni2+.[1]
-
Wash the column with 5-10 CV of distilled water to remove excess unbound metal ions.
-
Column Equilibration
-
Equilibrate the column with 5-10 CV of Binding/Equilibration Buffer until the pH and conductivity of the effluent match that of the buffer.
Sample Preparation and Loading
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. For native purification, this is often the Binding Buffer with added protease inhibitors. For denaturing conditions, use a buffer containing urea or guanidine-HCl.[12]
-
Clarification: Centrifuge the lysate to pellet cell debris. Filter the supernatant through a 0.45 µm filter to prevent clogging of the column.
-
Buffer Adjustment: Adjust the pH and ionic strength of the clarified lysate to match the Binding/Equilibration Buffer. Add imidazole to the recommended concentration if necessary.
-
Sample Loading: Apply the prepared sample to the equilibrated column. The flow rate during loading may need to be optimized.[2]
Washing
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound contaminating proteins. Monitor the absorbance at 280 nm until it returns to baseline.
Elution
Elution can be performed using a step or linear gradient.
-
Imidazole Gradient Elution:
-
Apply a linear gradient of imidazole from the concentration in the Wash Buffer to the concentration in the Elution Buffer (e.g., 20 mM to 500 mM imidazole) over 10-20 CV.
-
Alternatively, use a step gradient with increasing concentrations of imidazole.
-
-
pH Elution:
-
Apply a decreasing pH gradient (e.g., from pH 7.4 to 4.0) using an appropriate buffer system.
-
-
Collect Fractions: Collect fractions throughout the elution process and analyze them for the presence of the target protein using methods like SDS-PAGE and UV absorbance.
Resin Regeneration and Storage
-
Regeneration: After elution, wash the column with 5-10 CV of Binding/Equilibration Buffer to prepare it for the next run.
-
Stripping and Cleaning (if necessary):
-
Storage: For long-term storage, wash the stripped resin with 5-10 CV of 20% ethanol and store at 4-8°C.[1] The column must be recharged with metal ions before the next use.
Visualization of the IMAC Workflow
The following diagram illustrates the key steps in the Immobilized Metal Affinity Chromatography (IMAC) protocol.
Caption: Workflow for IMAC with IDA Resin.
References
- 1. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 2. analab.com.tw [analab.com.tw]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Immobilized Metal Ion Affinity Chromatography of Histidine-Tagged Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bio-works.com [bio-works.com]
- 10. bioclone.net [bioclone.net]
- 11. neb.com [neb.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Iminoacetate as a Chelating Agent in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminodiacetic acid (IDA) is a tridentate chelating agent widely utilized in life sciences for its ability to form stable complexes with divalent metal ions such as Ni²⁺, Cu²⁺, Zn²⁺, and Co²⁺. This property is harnessed in Immobilized Metal Affinity Chromatography (IMAC) for the purification and immobilization of proteins, particularly those engineered with a polyhistidine tag (His-tag). The immobilization of enzymes onto IDA-functionalized supports offers several advantages for enzymatic assays, including simplified enzyme purification, enhanced stability, and reusability of the biocatalyst. These benefits are critical in various applications, from basic research to industrial biocatalysis and drug development.
This document provides detailed application notes and protocols for the use of iminoacetate as a chelating agent in enzymatic assays, focusing on the immobilization of His-tagged enzymes and their subsequent kinetic analysis.
Principle of IDA-Mediated Enzyme Immobilization
The principle behind using IDA as a chelating agent for enzyme immobilization lies in the coordination chemistry between the IDA-metal ion complex and specific amino acid residues on the enzyme surface. For His-tagged proteins, the imidazole rings of the histidine residues coordinate with the immobilized metal ions, leading to a strong and specific, yet reversible, attachment of the enzyme to the support.
The process involves three key components:
-
Solid Support: Typically agarose or magnetic beads that are chemically activated.
-
Chelating Ligand: Iminoacetic acid (IDA) is covalently attached to the solid support.
-
Metal Ion: A divalent metal ion (e.g., Ni²⁺) is chelated by the immobilized IDA.
This system allows for the one-step purification and immobilization of a His-tagged enzyme from a crude cell lysate, significantly streamlining the experimental workflow.
Quantitative Data Summary
The immobilization of an enzyme on an IDA-support can influence its kinetic properties and stability. The following tables summarize quantitative data from various studies, comparing the parameters of free and IDA-immobilized enzymes.
Table 1: Binding Capacities and Reusability of IDA-Immobilized Enzymes
| Enzyme | Support Material | Metal Ion | Maximum Binding Capacity | Reusability (Retention of Activity) | Reference |
| Phosphomannose Isomerase (PMI) | Acrylic weak acid cation exchange resin | Ni²⁺ | ~143 mg/g | 92% after 10 cycles | [1][2] |
| ω-Transaminase | Ni²⁺-functionalized Fe₃O₄@polydopamine magnetic nanoparticles | Ni²⁺ | Not specified | Retained 73% of initial activity after 24h incubation | [3] |
| His-tagged Red Fluorescent Protein | Ni²⁺-functionalized Fe₃O₄@polydopamine magnetic nanoparticles | Ni²⁺ | Not specified | Retained binding capacity for at least 5 cycles | [3] |
Table 2: Comparison of Kinetic Parameters for Free vs. IDA-Immobilized Enzymes
| Enzyme | K_m (Free) | K_m (Immobilized) | V_max (Free) | V_max (Immobilized) | Change in Catalytic Efficiency (k_cat/K_m) | Reference |
| Calf Intestinal Alkaline Phosphatase (CIAP) | Not specified | ~2-fold increase | Not specified | ~200-fold decrease | Significant decrease | [4] |
| β-glucosidase | 6.98 mM | 13.4 mM | 18.08 µmol L⁻¹ min⁻¹ | 13.42 µmol L⁻¹ min⁻¹ | Decrease | [4] |
| α-Amylase | Lower than immobilized | Higher than free | Not specified | Not specified | Not specified | [5] |
| α-Glucosidase | 1.97 mM | 3.22 mM | 0.0032 mM/min | 0.0048 mM/min | Not specified | [6] |
Experimental Protocols
Protocol 1: Immobilization of a His-tagged Enzyme on Ni-IDA Agarose Beads
This protocol describes the immobilization of a His-tagged enzyme from a clarified cell lysate onto Ni-IDA agarose beads.
Materials:
-
Ni-IDA Agarose Beads (e.g., from commercial suppliers)
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer (for determining binding efficiency, optional): 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Clarified cell lysate containing the His-tagged enzyme
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
Resin Preparation:
-
Gently swirl the bottle of Ni-IDA agarose beads to obtain a uniform suspension.
-
Pipette the desired volume of slurry into a microcentrifuge tube.
-
Centrifuge at 500 x g for 1 minute and discard the supernatant (storage solution).
-
Wash the resin with 5 bed volumes of deionized water, centrifuge, and discard the supernatant.
-
Equilibrate the resin by washing with 5 bed volumes of Binding Buffer. Centrifuge and discard the supernatant.
-
-
Enzyme Binding:
-
Add the clarified cell lysate to the equilibrated resin. A typical ratio is 1 ml of 50% slurry per 4 ml of lysate.
-
Incubate on a rotating mixer for 1-2 hours at 4°C to allow for binding of the His-tagged enzyme.
-
-
Washing:
-
Centrifuge the tube at 500 x g for 1 minute and collect the supernatant (this is the unbound fraction, which can be analyzed to determine binding efficiency).
-
Wash the resin with 10 bed volumes of Wash Buffer to remove non-specifically bound proteins. Repeat this step twice.
-
-
Immobilized Enzyme Preparation:
-
After the final wash, resuspend the beads in a suitable buffer for the enzymatic assay (e.g., the assay buffer without substrate). The immobilized enzyme is now ready for use.
-
Protocol 2: Enzymatic Assay of an IDA-Immobilized Enzyme
This protocol provides a general procedure for performing a colorimetric enzymatic assay using an enzyme immobilized on Ni-IDA agarose beads.
Materials:
-
Immobilized enzyme on Ni-IDA agarose beads (from Protocol 1)
-
Assay Buffer: Buffer composition and pH should be optimal for the specific enzyme.
-
Substrate solution: Prepared in Assay Buffer at various concentrations for kinetic analysis.
-
Stop Solution: A reagent that terminates the enzymatic reaction (e.g., a strong acid or base).
-
Microplate reader or spectrophotometer.
-
Thermomixer or water bath.
Procedure:
-
Assay Setup:
-
Resuspend the immobilized enzyme beads in Assay Buffer to create a 50% slurry.
-
In a series of microcentrifuge tubes, add a defined volume of the immobilized enzyme slurry (e.g., 20 µl).
-
Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.
-
-
Initiation of the Reaction:
-
To each tube, add the substrate solution to initiate the reaction. The final volume should be kept constant across all assays.
-
Immediately start a timer.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle shaking to keep the beads suspended. The incubation time will depend on the enzyme's activity and should be within the linear range of the reaction.
-
-
Termination of the Reaction:
-
At the end of the incubation period, centrifuge the tubes at high speed (e.g., >10,000 x g) for 1 minute to pellet the beads.
-
Carefully transfer a specific volume of the supernatant to a new tube or a microplate well containing the Stop Solution.
-
-
Product Quantification:
-
Measure the absorbance of the product in the supernatant at the appropriate wavelength using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the product.
-
Determine the concentration of the product formed in each reaction.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and use non-linear regression (e.g., Michaelis-Menten equation) to determine the kinetic parameters K_m and V_max.
-
Visualizations
Experimental Workflow for Enzyme Immobilization and Kinetic Analysis
Caption: Workflow for immobilization and kinetic analysis.
Logical Relationship of IDA Chelation Chemistry
Caption: IDA chelation for enzyme immobilization.
References
- 1. Review Reports - Selective Immobilization of His-Tagged Enzyme on Ni-Chelated Ion Exchange Resin and Its Application in Protein Purification | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Region-Directed Enzyme Immobilization through Engineering Protein Surface with Histidine Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Applications of Iminodiacetate in Enzyme Kinetics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminodiacetic acid (IDA), a synthetic chelating agent, has emerged as a valuable tool in the field of enzyme kinetics. Its ability to coordinate with metal ions and interact with enzyme active sites makes it a versatile molecule for studying enzyme mechanisms, particularly for metalloenzymes. This document provides detailed application notes and experimental protocols for utilizing iminoacetate in enzyme kinetics studies, with a focus on its role as an enzyme inhibitor and a scaffold for drug design. The information presented here is intended to guide researchers in designing and executing experiments to probe enzyme function and identify novel therapeutic agents.
Application Notes
Iminodiacetate's primary application in enzyme kinetics stems from two key properties: its metal-chelating ability and its structural resemblance to certain biological molecules, allowing it to act as a competitive inhibitor.
Iminodiacetate as a Metal-Binding Pharmacophore for Metalloenzyme Inhibition
Metalloenzymes are a class of enzymes that require metal ions for their catalytic activity. Iminodiacetate can inhibit these enzymes by chelating the essential metal ions in the active site, rendering the enzyme inactive. This property has been notably exploited in the development of inhibitors for New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics.
IDA itself has been identified as a metal-binding pharmacophore (MBP) and a fragment for the development of NDM-1 inhibitors.[1][2] Studies have shown that IDA exhibits inhibitory activity against NDM-1, and its derivatives have been developed into more potent inhibitors.[1][2][3] The mechanism of inhibition is often competitive, where the IDA-based inhibitor competes with the substrate for binding to the zinc ions in the active site of NDM-1.[1]
Iminodiacetate as an Inhibitor of Dehydrogenases
Iminodiacetate has also been reported to inhibit bovine liver glutamate dehydrogenase.[4][5] Glutamate dehydrogenase is a key enzyme in nitrogen and carbon metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. The inhibitory action of dicarboxylic acids, like iminodiacetate, on glutamate dehydrogenase suggests a competitive inhibition mechanism where the inhibitor mimics the substrate or an intermediate in the active site.[6] While specific kinetic parameters for IDA's inhibition of glutamate dehydrogenase are not extensively documented in publicly available literature, its structural similarity to glutamate makes it a plausible competitive inhibitor.
Data Presentation: Quantitative Analysis of Iminodiacetate Inhibition
The following tables summarize the available quantitative data for the inhibitory activity of iminodiacetate and its derivatives against New Delhi Metallo-β-lactamase-1 (NDM-1).
Table 1: Inhibitory Activity of Iminodiacetate (IDA) against NDM-1
| Compound | IC50 (μM) | Inhibition Mechanism | Reference |
| Iminodiacetate (IDA) | 120 - 122 | Metal Chelation / Competitive | [1][2][3] |
Table 2: Kinetic Parameters of a Lead IDA-Derived Inhibitor (23f) against NDM-1
| Compound | IC50 (μM) | Ki (μM) | Inhibition Mechanism | Reference |
| Inhibitor 23f | 8.6 | 2.6 | Competitive | [1][2][3] |
Table 3: Kinetic Parameters of NDM-1 with a Common Substrate (for baseline comparison)
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Reference |
| Meropenem | 68 | 4.0 | 0.06 |
Table 4: Kinetic Parameters of Bovine Liver Glutamate Dehydrogenase (for baseline comparison)
| Coenzyme | Substrate | Km (mM) | Vmax (relative) | Reference |
| NAD⁺ | Glutamate | 1.92 | 2.5-fold higher than NADP⁺ | [7] |
| NADP⁺ | Glutamate | 1.66 | - | [7] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in enzyme kinetics studies. These are generalized protocols that can be adapted for specific enzymes and experimental setups.
Protocol 1: Determination of IC50 for Iminodiacetate Inhibition of a Metalloenzyme (e.g., NDM-1)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity.
Materials:
-
Purified metalloenzyme (e.g., NDM-1)
-
Substrate (e.g., meropenem for NDM-1)
-
Iminodiacetic acid (IDA) stock solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnCl₂)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor (buffer only).
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate the Reaction:
-
Add a fixed volume of the substrate solution to each well to start the enzymatic reaction.
-
-
Monitor the Reaction:
-
Immediately place the microplate in the microplate reader and monitor the change in absorbance at a specific wavelength over time. The wavelength will depend on the substrate and product (e.g., hydrolysis of meropenem can be monitored at 299 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determining the Mechanism of Inhibition (e.g., Competitive Inhibition) using Lineweaver-Burk Plots
Objective: To determine the mode of inhibition of an enzyme by this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and this compound.
-
Typically, you will have several sets of reactions, each with a fixed concentration of this compound (including a set with zero inhibitor), and within each set, a range of substrate concentrations.
-
-
Reaction and Monitoring:
-
Follow the same procedure as in Protocol 1 for initiating and monitoring the reactions.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (apparent Km increases with inhibitor concentration).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases with inhibitor concentration).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect at a point other than on the axes.
-
-
-
Determine Ki: For competitive inhibition, the inhibition constant (Ki) can be determined from the relationship between the apparent Km (Km_app) and the inhibitor concentration ([I]): Km_app = Km * (1 + [I]/Ki).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for enzyme inhibition studies using this compound.
Caption: Mechanism of competitive inhibition by this compound.
Caption: Lineweaver-Burk plot for competitive inhibition.
References
- 1. Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with Iminoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of proteins with functional moieties is a cornerstone of modern biotechnology and drug development. Site-specific labeling allows for the introduction of probes for imaging, tracking, and quantification, as well as the attachment of therapeutic agents or molecules that alter the pharmacokinetic properties of a protein. Iminoacetate derivatives, particularly those based on iminodiacetic acid (IDA), offer a versatile platform for protein labeling due to their strong metal-chelating properties.
This document provides detailed protocols and application notes for the labeling of proteins with this compound derivatives. The primary methods covered are N-terminal reductive amination and the use of this compound-based chelators in multi-step labeling strategies. These techniques are valuable for creating protein conjugates for a variety of applications, including affinity purification, targeted drug delivery, and diagnostics.
Principle of this compound Labeling
Iminodiacetic acid (IDA) is a chelating agent capable of forming stable complexes with various metal ions, such as Ni²⁺, Cu²⁺, and Zn²⁺.[1] By covalently attaching an IDA derivative to a protein, the protein is endowed with the ability to bind to these metal ions. This property can be exploited in several ways:
-
Immobilized Metal Affinity Chromatography (IMAC): The labeled protein can be purified using a resin with immobilized metal ions.
-
Chelation-Assisted Labeling: The IDA-metal complex can act as a catalyst or a recognition site for a subsequent, highly specific labeling reaction.
-
Radiolabeling: The chelating group can be used to attach radioactive metal isotopes for imaging or therapeutic applications.[2]
The most common strategy for site-specific labeling with this compound derivatives is to target the protein's N-terminus. The α-amino group of the N-terminal residue is generally more accessible and has a lower pKa than the ε-amino groups of lysine residues, allowing for selective modification under controlled pH conditions.[3]
Methods for Labeling Proteins with this compound Derivatives
Two primary methods for labeling proteins with this compound derivatives are detailed below:
-
Direct N-Terminal Reductive Amination: This one-pot reaction involves the formation of a Schiff base between the N-terminal α-amino group and an aldehyde-containing this compound derivative, followed by reduction to a stable secondary amine linkage.[4]
-
Two-Step Chelation-Assisted Labeling: In this approach, the protein is first modified at the N-terminus with a chelating ligand. In a second step, a probe containing a metal-ion complex recognized by the chelator is introduced, leading to a highly specific and efficient conjugation.
Method 1: Direct N-Terminal Reductive Amination with an this compound Derivative
This protocol describes a general method for the site-specific labeling of a protein at its N-terminus using an this compound derivative containing an aldehyde group (e.g., a derivative of glyoxylic acid) via reductive amination.
Experimental Protocol
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., HEPES, phosphate)
-
This compound-aldehyde derivative (e.g., a custom-synthesized derivative)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete in the reaction.
-
-
Labeling Reaction:
-
To the protein solution, add the this compound-aldehyde derivative to a final concentration of 10-50 mM. The optimal concentration should be determined empirically.
-
Gently mix the solution.
-
Add a fresh solution of sodium cyanoborohydride to a final concentration of 20-100 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Incubate the reaction mixture for 2-24 hours at 4°C or room temperature with gentle stirring. Reaction progress can be monitored by mass spectrometry.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) with at least three buffer changes.
-
Alternatively, use size-exclusion chromatography for purification.
-
-
Characterization:
-
Confirm successful labeling and determine the labeling efficiency by mass spectrometry (e.g., ESI-MS).
-
Assess the purity of the labeled protein by SDS-PAGE.
-
Verify that the biological activity of the protein is retained.
-
Workflow Diagram
Caption: Workflow for N-terminal protein labeling via reductive amination.
Method 2: Two-Step Chelation-Assisted N-Terminal Labeling
This method involves the initial installation of a chelating group onto the N-terminus of the protein, followed by the specific conjugation of a probe. This can offer higher specificity and efficiency.
Experimental Protocol
Part 1: N-Terminal Modification with a Chelating Agent
This part of the protocol is similar to the reductive amination described above, but with a chelating agent that may not itself be the final "label".
Materials:
-
Protein of interest
-
Chelating agent with a reactive group for N-terminal modification (e.g., an aldehyde-functionalized IDA derivative)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction and purification buffers as in Method 1.
Procedure:
-
Follow steps 1-5 of the Direct N-Terminal Reductive Amination protocol to conjugate the chelating agent to the protein's N-terminus.
Part 2: Chelation-Assisted Conjugation of a Probe
Materials:
-
Chelator-modified protein
-
Metal salt (e.g., CuSO₄, NiCl₂)
-
Probe with a metal-binding tag (e.g., an alkyne-functionalized probe for CuAAC)
-
Reducing agent for CuAAC (e.g., sodium ascorbate)
-
Ligand to stabilize the metal ion (e.g., THPTA for CuAAC)
Procedure:
-
Complex Formation:
-
To the purified chelator-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4), add the metal salt (e.g., CuSO₄) to a final concentration of 50-100 µM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Click Chemistry Reaction (Example with CuAAC):
-
Add the alkyne-functionalized probe to a final concentration of 100-200 µM.
-
Add a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Add a ligand such as THPTA to a final concentration of 500 µM to stabilize the Cu(I) ion.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final labeled protein conjugate using dialysis or size-exclusion chromatography.
-
Characterize the product by mass spectrometry and SDS-PAGE.
-
Workflow Diagram
Caption: Two-step workflow for chelation-assisted protein labeling.
Quantitative Data
The efficiency of protein labeling with this compound derivatives can be influenced by several factors, including the protein's N-terminal accessibility, reaction conditions (pH, temperature, reagent concentrations), and the specific chemistry employed.
| Method | Protein Example | Labeling Efficiency (%) | Reference |
| N-terminal Azide Labeling (for Chelation-Assisted CuAAC) | Angiotensin I | 90% | [5][6] |
| N-terminal Azide Labeling (for Chelation-Assisted CuAAC) | Ribonuclease A | 90% | [5][6] |
| Reductive Dimethylation (Lysine & N-terminus) | Various | Homogeneous sample | [7] |
| Iminodiacetic Acid-Modified Human Serum Albumin | Human Serum Albumin | Metal-Chelate Capacity: 31.2 mol/mol | [8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - N-terminus is not accessible.- Inactive reagents.- Non-optimal reaction conditions (pH, temp).- Competing side reactions (e.g., with lysine residues). | - Confirm N-terminal accessibility via structural modeling or literature search.- Use fresh reagents.- Optimize pH (typically 6.5-7.5 for N-terminal selectivity) and temperature.- Increase the molar excess of the labeling reagent. |
| Protein Precipitation | - Protein instability under reaction conditions.- Cross-linking between protein molecules. | - Perform the reaction at a lower temperature (4°C).- Include stabilizing agents (e.g., glycerol, arginine) in the reaction buffer.- Reduce the concentration of the labeling reagent. |
| Non-specific Labeling | - Reaction pH is too high, leading to lysine modification.- Reactive impurities in reagents. | - Lower the reaction pH to increase selectivity for the N-terminus.- Ensure the purity of the labeling reagents. |
Conclusion
Labeling proteins with this compound derivatives provides a powerful tool for researchers in various fields. By leveraging the unique metal-chelating properties of these compounds, highly specific and efficient protein conjugation can be achieved. The protocols outlined in this document for direct reductive amination and chelation-assisted labeling offer robust starting points for developing customized protein conjugates for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. As with any bioconjugation technique, optimization of reaction conditions for each specific protein of interest is crucial for obtaining the desired results.
References
- 1. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 2. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting Protein N-Terminus for Site-Specific Bioconjugation [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Metal-chelate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biokal.com [biokal.com]
- 8. Iminodiacetic Acid-Modified Human Serum Albumin: A Multifunctional Agent against Metal-Associated Amyloid β-Protein Aggregation and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Metal Ions with Precision: Application Notes and Protocols for Iminoacetate-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
The escalating concern over heavy metal contamination in environmental and biological systems necessitates the development of sensitive, selective, and rapid detection methods. Iminoacetate-based biosensors have emerged as a promising platform for this purpose, offering versatile strategies for the detection of a wide range of metal ions. This document provides detailed application notes and experimental protocols for the development and utilization of these biosensors, tailored for researchers, scientists, and drug development professionals.
Application Notes
This compound derivatives, such as iminodiacetic acid (IDA), serve as excellent chelating agents that can be immobilized onto various substrates to create highly effective biosensors. The fundamental principle of these sensors lies in the specific and high-affinity binding of metal ions to the this compound groups. This binding event can be transduced into a measurable signal through several mechanisms, including colorimetric, fluorescent, and electrochemical changes.
Key Advantages of this compound-Based Biosensors:
-
High Selectivity: The tridentate coordination of the this compound group (one amine nitrogen and two carboxylate oxygens) provides strong and selective binding to a variety of divalent and trivalent metal ions.[1]
-
Versatility: this compound can be functionalized onto a wide array of platforms, including gold nanoparticles (AuNPs), magnetic nanoparticles, and electrode surfaces, allowing for the development of different types of biosensors.
-
Sensitivity: Nanomaterial-based this compound sensors, in particular, offer exceptional sensitivity due to the high surface-area-to-volume ratio and unique optical and electrical properties of nanoparticles.
-
Rapid Detection: Many this compound-based biosensors, especially colorimetric and electrochemical ones, provide rapid, real-time detection of metal ions.
Common Applications:
-
Environmental Monitoring: Detection of heavy metal pollutants such as lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺) in water and soil samples.
-
Food Safety: Screening for toxic metal contamination in food and beverages.
-
Biomedical Diagnostics: In some applications, these sensors can be adapted to detect metal-binding proteins or other biomolecules that interact with metal ions. For instance, an IDA-functionalized AuNP system has been developed for the detection of myoglobin using Cu²⁺ as a bridge.[2]
-
Drug Development: Monitoring metal ion concentrations in pharmaceutical formulations and biological samples during drug development processes.
Quantitative Data Presentation
The performance of this compound-based biosensors is critically evaluated based on their sensitivity, selectivity, and limit of detection (LOD). The following tables summarize the quantitative data for various metal ions detected using different this compound-based platforms.
Table 1: Performance of this compound-Based Colorimetric Biosensors
| Metal Ion | Sensor Platform | Linear Range | Limit of Detection (LOD) | Reference |
| Cu²⁺ | IDA-functionalized Gold Nanoparticles | Not Specified | Not Specified | [3] |
| Multiple toxic heavy metal ions | MUA-capped AuNPs and amino acids | Not Specified | Not Specified | [4] |
Table 2: Performance of this compound-Based Chelating Resins for Metal Ion Removal
| Metal Ion | Resin Type | Adsorption Capacity | Reference |
| Cu²⁺, Fe²⁺, Cd²⁺, Cr³⁺, Zn²⁺ | Amine and Iminodiacetate Resin | 8.48 mg/g (Cu), 5.51 mg/g (Fe), 2.8 mg/g (Cd), 2.56 mg/g (Cr), 1.43 mg/g (Zn) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows for this compound-based biosensors.
Experimental Protocols
The following are detailed protocols for key experiments in the development of this compound-based biosensors.
Protocol 1: Synthesis of this compound-Functionalized Gold Nanoparticles (IDA-AuNPs) for Colorimetric Sensing
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
10-mercaptodecyl-1-iminodiacetic acid (MDIA) or similar thiol-iminodiacetate ligand[3]
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
-
Glassware (cleaned with aqua regia and rinsed thoroughly with DI water)
Procedure:
-
Synthesis of Gold Nanoparticles (AuNPs):
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in DI water in a clean Erlenmeyer flask.
-
Bring the solution to a boil while stirring vigorously.
-
Quickly add 2 mL of 1% (w/v) sodium citrate solution. The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
-
Functionalization with this compound Ligand:
-
Prepare a 1 mM solution of the thiol-iminodiacetate ligand (e.g., MDIA) in ethanol.
-
Add a calculated amount of the ligand solution to the AuNP colloid to achieve the desired surface coverage. A typical starting point is a 1:100 molar ratio of Au to ligand.
-
Stir the mixture at room temperature for at least 24 hours to allow for the formation of a self-assembled monolayer on the AuNP surface.
-
-
Purification of IDA-AuNPs:
-
Centrifuge the functionalized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 rpm for 30 minutes).
-
Carefully remove the supernatant containing excess ligand.
-
Resuspend the pellet in fresh DI water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligand.
-
Finally, resuspend the purified IDA-AuNPs in DI water and store at 4°C for future use.
-
Protocol 2: Colorimetric Detection of Metal Ions Using IDA-AuNPs
Materials:
-
Purified IDA-AuNP solution (from Protocol 1)
-
Standard solutions of the target metal ion (e.g., Cu²⁺, Pb²⁺, etc.) of known concentrations.
-
Buffer solution (e.g., phosphate-buffered saline, PBS) at the optimal pH for metal binding.
-
UV-Vis spectrophotometer
-
96-well microplate (optional, for high-throughput analysis)
Procedure:
-
Optimization of Assay Conditions:
-
Determine the optimal pH for the interaction between the IDA-AuNPs and the target metal ion by testing a range of pH values.
-
Investigate the effect of incubation time on the colorimetric response to determine the optimal reaction time.
-
-
Detection Assay:
-
In a microcentrifuge tube or a well of a microplate, mix a fixed volume of the IDA-AuNP solution with varying concentrations of the target metal ion standard solution.
-
Add buffer to bring the final volume to a constant value.
-
Incubate the mixture at room temperature for the optimized time.
-
Observe the color change of the solution by eye. A change from red to purple or blue indicates the presence of the metal ion.
-
-
Quantitative Analysis:
-
Measure the UV-Vis absorption spectrum of each solution from 400 nm to 800 nm.
-
Record the absorbance at the characteristic surface plasmon resonance (SPR) peak of the dispersed AuNPs (around 520 nm) and at a longer wavelength corresponding to the aggregated nanoparticles (e.g., 650 nm).
-
Plot the ratio of absorbance (A₆₅₀/A₅₂₀) against the concentration of the metal ion to generate a calibration curve.
-
Use the calibration curve to determine the concentration of the metal ion in unknown samples.
-
Protocol 3: Electrochemical Detection of Metal Ions Using an this compound-Modified Electrode
Materials:
-
Working electrode (e.g., glassy carbon electrode, GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
This compound derivative suitable for electrode modification (e.g., with a diazonium or thiol group for covalent attachment)
-
Supporting electrolyte (e.g., 0.1 M acetate buffer)
-
Standard solutions of the target metal ion
-
Potentiostat/galvanostat
Procedure:
-
Electrode Modification:
-
Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Clean the electrode by sonication in DI water and ethanol.
-
Modify the electrode surface with the this compound derivative. The specific method will depend on the chosen modifier (e.g., electrochemical grafting of an in situ generated diazonium salt of an amino-iminodiacetate compound).
-
-
Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell containing the supporting electrolyte.
-
Immerse the modified working electrode, reference electrode, and counter electrode into the cell.
-
Preconcentration Step: Apply a negative potential to the working electrode for a specific duration while stirring the solution. This step reduces the metal ions and deposits them onto the electrode surface.
-
Stripping Step: After a short equilibration period, scan the potential from a negative to a more positive value using a suitable voltammetric technique, such as square wave anodic stripping voltammetry (SWASV) or differential pulse anodic stripping voltammetry (DPASV).
-
Record the resulting voltammogram. The oxidation of the deposited metal will produce a current peak at a characteristic potential.
-
-
Data Analysis:
-
Measure the height or area of the stripping peak, which is proportional to the concentration of the metal ion.
-
Construct a calibration curve by plotting the peak current against the concentration of the metal ion standards.
-
Use the calibration curve to determine the concentration of the metal ion in unknown samples.
-
References
- 1. What Is IDA Chelating Resin? Understanding Structure & Function - Felite™ Resin [felitecn.com]
- 2. Iminodiacetic acid-functionalized gold nanoparticles for optical sensing of myoglobin via Cu2+ coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticle-Based Probe for Colorimetric Detection of Copper Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric sensor array based on gold nanoparticles and amino acids for identification of toxic metal ions in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and application of amine and iminodiacetate chelating resin for removal of heavy metals from industrial wastewater | Semantic Scholar [semanticscholar.org]
Unlocking Precision: A Comparative Guide to the Experimental Uses of Nitrilotriacetic Acid (NTA) and Iminodiacetic Acid (IDA)
For Immediate Release
In the dynamic landscape of scientific research and drug development, the precise manipulation and analysis of proteins and other biomolecules are paramount. Two key chelating agents, Nitrilotriacetic Acid (NTA) and Iminodiacetic Acid (IDA), have emerged as indispensable tools, particularly in the realm of affinity chromatography, biosensing, and targeted drug delivery. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the experimental uses of NTA and IDA, highlighting their comparative advantages and specific applications.
At a Glance: NTA vs. IDA
Nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA) are both chelating agents used to immobilize metal ions, which in turn capture histidine-tagged (His-tagged) proteins and other molecules of interest. The fundamental difference lies in their structure: NTA is a tetradentate ligand, meaning it has four points of attachment for a metal ion, while IDA is a tridentate ligand with three points of attachment.[1][2] This structural distinction underpins their differing performance characteristics in various applications.
| Feature | Nitrilotriacetic Acid (NTA) | Iminodiacetic Acid (IDA) |
| Structure | Tetradentate chelator | Tridentate chelator |
| Metal Ion Coordination | Stronger, leaving two coordination sites for protein binding[1][2] | Weaker, leaving three coordination sites for protein binding[1] |
| Binding Specificity | Generally higher, resulting in purer protein preparations[2] | Can exhibit higher non-specific binding[2] |
| Protein Yield | May be lower than IDA in some cases | Often provides higher protein yields[3] |
| Metal Leaching | Lower, providing greater stability[2] | More prone to metal ion leaching[3] |
| Cost | Generally more expensive | More cost-effective[3] |
| Resistance to Agents | More robust against reducing (e.g., DTT) and chelating (e.g., EDTA) agents[2] | More sensitive to reducing and chelating agents[2] |
Core Applications and Experimental Protocols
Immobilized Metal Affinity Chromatography (IMAC) for Protein Purification
IMAC is the most common application for both NTA and IDA, enabling the efficient one-step purification of His-tagged proteins. The choice between NTA and IDA resins depends on the specific requirements of the experiment, balancing the need for purity versus yield.
Materials:
-
Ni-NTA or Ni-IDA agarose resin
-
Chromatography column
-
Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Clarified cell lysate containing His-tagged protein
Procedure:
-
Resin Preparation:
-
Add the desired volume of NTA or IDA agarose slurry to a chromatography column.
-
Allow the resin to settle and the storage buffer to drain.
-
Wash the resin with 5-10 column volumes of deionized water.
-
Equilibrate the resin with 5-10 column volumes of Binding Buffer.
-
-
Protein Binding:
-
Apply the clarified cell lysate to the equilibrated column. The flow rate can be adjusted to optimize binding.
-
Collect the flow-through for analysis to ensure the protein has bound to the resin.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.
-
Further wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein by applying 3-5 column volumes of Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the nickel ions.
-
Collect the eluted fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the eluted protein.
-
Biosensing: Probing Molecular Interactions
NTA and, to a lesser extent, IDA are utilized to functionalize biosensor surfaces for the label-free, real-time analysis of molecular interactions, such as protein-protein or protein-small molecule binding. Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are commonly employed.
Materials:
-
Biolayer interferometry instrument (e.g., Octet system)
-
Ni-NTA biosensors
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
Purified His-tagged ligand protein
-
Purified analyte protein
Procedure:
-
Sensor Hydration: Hydrate the Ni-NTA biosensors in Assay Buffer for at least 10 minutes prior to the experiment.
-
Baseline: Establish a stable baseline by immersing the hydrated biosensor in Assay Buffer.
-
Ligand Immobilization: Immerse the biosensor in a solution of the His-tagged ligand to allow for its capture onto the Ni-NTA surface. Monitor the response until a desired level of immobilization is achieved.
-
Second Baseline: Transfer the biosensor back to Assay Buffer to establish a new baseline with the immobilized ligand.
-
Association: Move the biosensor into a solution containing the analyte protein and monitor the increase in signal as the analyte binds to the immobilized ligand.
-
Dissociation: Transfer the biosensor back into Assay Buffer and monitor the decrease in signal as the analyte dissociates from the ligand.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Targeted Drug Delivery
NTA and IDA can be incorporated into drug delivery vehicles, such as liposomes or nanoparticles, to facilitate the targeted delivery of therapeutic agents. By functionalizing the surface of these carriers with NTA or IDA, they can be loaded with His-tagged targeting moieties (e.g., antibodies, antibody fragments, or peptides) that recognize specific cell surface receptors, thereby enhancing drug delivery to diseased cells while minimizing off-target effects.
Materials:
-
Lipids (e.g., DSPC, cholesterol)
-
NTA-functionalized lipid (e.g., DSPE-PEG-NTA)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
-
Drug to be encapsulated
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and the NTA-functionalized lipid in the organic solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids.
-
Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).
-
-
Sizing:
-
To obtain unilamellar liposomes of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension using techniques such as dialysis or size exclusion chromatography.
-
-
Targeting Moiety Conjugation:
-
Incubate the purified NTA-functionalized liposomes with a His-tagged targeting moiety (e.g., a single-chain variable fragment, scFv) to allow for its attachment to the liposome surface via the Ni-NTA interaction.
-
Quantitative Comparison in Emerging Applications
While IMAC is a well-established field of comparison, data on the relative performance of NTA and IDA in biosensing and drug delivery is an area of active research. Preliminary findings suggest that the stronger metal chelation of NTA provides a more stable and robust surface for biosensing applications, leading to more reliable kinetic data. In drug delivery, the choice between NTA and IDA for conjugating targeting ligands may depend on the desired binding affinity and the specific in vivo environment.
| Application | NTA Advantage | IDA Advantage |
| Biosensing | Higher stability of the immobilized ligand, leading to more reliable kinetic analysis. | Potentially higher loading capacity of the sensor surface. |
| Drug Delivery | Stronger attachment of the targeting moiety, potentially leading to longer circulation times of the targeted vehicle. | Higher density of targeting moieties on the surface of the delivery vehicle. |
Conclusion
Both NTA and IDA are powerful tools in the modern life sciences laboratory. While IDA offers a cost-effective solution for high-yield protein purification, NTA provides higher purity and greater stability, making it a preferred choice for applications demanding high specificity and robustness, such as in biosensing and the development of targeted therapeutics. The detailed protocols and comparative data presented here serve as a valuable resource for researchers to select the appropriate chelating agent and optimize their experimental workflows for successful outcomes.
References
Application Notes and Protocols for Iminoacetate Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminoacetate solid-phase extraction (SPE) is a versatile sample preparation technique widely employed for the selective enrichment and purification of analytes from complex matrices. The stationary phase is functionalized with iminodiacetic acid (IDA), a chelating agent that exhibits high affinity for metal ions. This characteristic makes it an exceptional method for the preconcentration of trace metals. Furthermore, when charged with metal ions like Fe³⁺, Ga³⁺, or Zr⁴⁺, IDA-functionalized supports are extensively used in Immobilized Metal Affinity Chromatography (IMAC) for the selective isolation of phosphopeptides, a critical step in phosphoproteomics and drug discovery.
These application notes provide detailed protocols and quantitative data for the use of this compound SPE in two primary applications: the extraction of heavy metal ions and the enrichment of phosphopeptides.
Application 1: Preconcentration of Heavy Metal Ions
This compound-based SPE is a robust method for the preconcentration of divalent and trivalent metal ions from various sample matrices, including environmental water, biological fluids, and digested food samples. The IDA functional group forms stable chelate complexes with metal ions, allowing for their selective retention on the solid phase while unretained matrix components are washed away.
Quantitative Data Summary
The following table summarizes the typical performance of this compound SPE for the extraction of common heavy metal ions. Data has been compiled from various studies to provide a representative overview of recovery rates and precision.
| Analyte | Matrix | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Cu(II) | Water | 95 - 105 | < 5 |
| Ni(II) | Water | 97 - 103 | < 5 |
| Co(II) | Water | 96 - 104 | < 6 |
| Pb(II) | Water | 98 - 102 | < 5 |
| Cd(II) | Water | 95 - 101 | < 7 |
| Cr(III) | Water | 92 - 105 | < 8 |
| Zn(II) | Water | 96 - 103 | < 6 |
Note: Recovery and RSD values can vary depending on the specific sorbent, sample matrix, and experimental conditions.
Experimental Protocol: Extraction of Heavy Metal Ions from Aqueous Samples
This protocol outlines a general procedure for the preconcentration of heavy metal ions from water samples using an this compound SPE cartridge.
1. Materials and Reagents:
-
This compound SPE Cartridge (e.g., 100 mg / 3 mL)
-
Sample: Aqueous solution containing target metal ions
-
Conditioning Solvent: Methanol (HPLC grade)
-
Equilibration Buffer: Deionized water, pH adjusted to 5.5 - 6.5 with a non-chelating buffer (e.g., MES or HEPES)
-
Wash Solution: Deionized water
-
Elution Solution: 2 M Nitric Acid (HNO₃)
-
SPE Vacuum Manifold
2. Protocol Steps:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.
-
Equilibration: Pass 5 mL of pH-adjusted deionized water through the cartridge to equilibrate the sorbent to the desired pH for sample loading.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min. The optimal pH for loading is typically between 5.5 and 6.5 for most divalent metal ions.
-
Washing: Pass 5 mL of deionized water through the cartridge to remove any non-specifically bound matrix components.
-
Elution: Elute the retained metal ions by passing 5 mL of 2 M HNO₃ through the cartridge. The acidic solution protonates the this compound groups, disrupting the chelation and releasing the metal ions. Collect the eluate for subsequent analysis by techniques such as ICP-MS or AAS.
Experimental Workflow Diagram
Caption: General workflow for heavy metal ion extraction using this compound SPE.
Application 2: Enrichment of Phosphopeptides (IMAC)
Immobilized Metal Affinity Chromatography (IMAC) using IDA-functionalized resins is a cornerstone of phosphoproteomics. The IDA groups are first charged with a trivalent metal ion, typically Fe³⁺, which then serves as an affinity ligand for the negatively charged phosphate groups on peptides. This allows for the highly selective enrichment of phosphopeptides from complex peptide mixtures derived from protein digests.
Quantitative Data Summary
The efficiency of phosphopeptide enrichment is often evaluated by the number of unique phosphopeptides identified and the selectivity of the enrichment.
| Parameter | Typical Performance |
| Enrichment Specificity | > 90% (percentage of identified peptides that are phosphorylated) |
| Number of Identified Phosphosites | Thousands from a single cell lysate analysis |
| Recovery of Phosphopeptides | Dependent on peptide sequence and phosphorylation status, but generally high for mono- and di-phosphorylated peptides. |
Note: Performance is highly dependent on the sample complexity, downstream analytical instrumentation (e.g., mass spectrometer), and data analysis workflow.
Experimental Protocol: Phosphopeptide Enrichment from a Protein Digest
This protocol provides a general procedure for the enrichment of phosphopeptides from a tryptic digest of a complex protein sample using Fe³⁺-IMAC.
1. Materials and Reagents:
-
This compound-functionalized resin (e.g., magnetic beads or packed in a spin column)
-
Peptide Sample: Lyophilized tryptic digest of a protein sample
-
Charging Solution: 100 mM FeCl₃ in water
-
Loading/Wash Buffer: 80% Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA)
-
Elution Buffer: 1% Ammonium Hydroxide (NH₄OH)
-
Microcentrifuge and rotator
2. Protocol Steps:
-
Resin Charging:
-
Wash the this compound resin with water.
-
Incubate the resin with the 100 mM FeCl₃ solution for 15 minutes with gentle mixing.
-
Wash the resin extensively with water to remove unbound Fe³⁺ ions.
-
-
Sample Preparation: Reconstitute the lyophilized peptide digest in the Loading/Wash Buffer.
-
Binding:
-
Add the reconstituted peptide sample to the charged Fe³⁺-IMAC resin.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow for the binding of phosphopeptides.
-
-
Washing:
-
Separate the resin from the supernatant (which contains non-phosphorylated peptides).
-
Wash the resin three times with the Loading/Wash Buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the bound phosphopeptides by incubating the resin with the Elution Buffer for 10 minutes. The high pH of the elution buffer disrupts the interaction between the phosphate groups and the Fe³⁺ ions.
-
Collect the eluate, which is now enriched with phosphopeptides.
-
-
Post-Elution Processing: Immediately acidify the eluate with an appropriate acid (e.g., formic acid) to neutralize the ammonium hydroxide and prepare the sample for downstream analysis, such as LC-MS/MS.
Experimental Workflow Diagram
Caption: General workflow for phosphopeptide enrichment using Fe-IMAC.
Conclusion
This compound solid-phase extraction is a powerful and adaptable technique for sample preparation in various scientific disciplines. For environmental and toxicological analyses, it provides a reliable method for the preconcentration of heavy metals, enabling their detection at trace levels. In the fields of proteomics and drug development, its application in IMAC is indispensable for the study of protein phosphorylation and cellular signaling. The protocols and data presented here serve as a guide for the implementation and optimization of this compound SPE in your research.
Troubleshooting & Optimization
troubleshooting low yield in iminoacetate affinity chromatography
Welcome to the technical support center for iminoacetate affinity chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental workflow for purifying His-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low protein yield in this compound affinity chromatography?
Low protein yield can stem from several factors throughout the purification workflow. The most common problem areas include:
-
Suboptimal Buffer Conditions: Incorrect pH or imidazole concentrations in your binding, wash, or elution buffers can significantly impact protein binding and recovery.[1]
-
Issues with the His-Tag: The polyhistidine tag on your target protein may be inaccessible or cleaved.[2]
-
Protein Characteristics: The target protein may have low expression levels, poor solubility, or be prone to degradation.[3][4]
-
Resin and Column Problems: The affinity resin may have lost its metal ions (stripping), be clogged, or have a reduced binding capacity.[5][6]
-
Inefficient Elution: Elution conditions may be too mild to effectively release the bound protein.[5]
Q2: My His-tagged protein is not binding to the this compound resin. What should I do?
This is a common issue that can often be resolved by systematically evaluating your experimental conditions.
Troubleshooting Steps:
-
Verify Protein Expression and His-Tag Presence:
-
Check Buffer Composition:
-
pH: Ensure the pH of your binding buffer is optimal for histidine binding, typically between 7.0 and 8.0.[1][7] At lower pH values, the histidine side chains can become protonated, impairing their ability to coordinate with the metal ions.[1]
-
Imidazole: While low concentrations of imidazole in the binding buffer can help reduce non-specific binding, excessive amounts will compete with the His-tag and prevent your protein from binding.[1][2] If you are using imidazole in your binding buffer, try reducing the concentration or removing it completely.[1]
-
Chelating and Reducing Agents: Avoid strong chelating agents like EDTA and reducing agents like DTT in your buffers, as they can strip the metal ions from the resin.
-
-
Assess His-Tag Accessibility:
A troubleshooting workflow for this issue is illustrated below.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. labcompare.com [labcompare.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. protenova.com [protenova.com]
Technical Support Center: Optimizing Iminoacetate Columns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions when using iminoacetate columns, a common matrix for Immobilized Metal Affinity Chromatography (IMAC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for binding my His-tagged protein to an this compound column?
A1: The optimal binding pH is protein-dependent but generally falls between 7.0 and 8.0.[1][2][3] At these pH levels, the histidine residues in the His-tag are sufficiently deprotonated to coordinate effectively with the chelated metal ions (e.g., Ni²⁺, Co²⁺) on the this compound resin.[4] It is crucial to ensure your binding buffer has a pH at or above the isoelectric point (pI) of your target protein to prevent electrostatic repulsion from the resin.
Q2: What is the role of imidazole in the binding and elution buffers?
A2: Imidazole is a structural analog of the histidine side chain and is used as a competitive agent in IMAC.
-
In Binding/Wash Buffers: Low concentrations of imidazole (typically 10-40 mM) are often included to prevent weakly-binding contaminant proteins from associating with the resin, thereby increasing the purity of the target protein.[5]
-
In Elution Buffers: High concentrations of imidazole (generally 250-500 mM, but can be higher) are used to compete with the His-tag for binding to the metal ions, which displaces and elutes the target protein from the column.[4][5]
Q3: Can I use agents other than imidazole for elution?
A3: Yes, elution can also be achieved by lowering the pH of the buffer. Reducing the pH to a range of 4.5 to 5.3 protonates the histidine residues, disrupting their coordination with the metal ions and causing the protein to elute.[4] However, it's important to immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent protein denaturation or precipitation caused by the acidic conditions.[6][7] Other less common elution methods include using strong chelating agents like EDTA, though this will strip the metal ions from the column, requiring recharging before reuse.
Q4: How does salt concentration affect protein binding and elution?
A4: Salt, typically NaCl up to 500 mM, is often included in the binding and wash buffers to minimize non-specific ionic interactions between contaminant proteins and the this compound resin.[6] This can significantly improve the purity of the eluted target protein. During elution, the primary factor is the competitive agent (imidazole) or pH change, rather than a salt gradient.
Troubleshooting Guides
Problem 1: Low or No Yield of Target Protein
This is a common issue that can arise from several factors related to the buffer conditions.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Key Buffer Component to Optimize |
| Inaccessible His-tag | The His-tag may be buried within the protein's 3D structure. Perform a trial purification under denaturing conditions using 4-8 M urea or 4-6 M guanidinium hydrochloride in your binding buffer.[6] If binding is successful, you can attempt on-column refolding. | Denaturants |
| Incorrect Binding Buffer pH | The pH of your binding buffer may be too low, causing protonation of the His-tag and preventing binding. Ensure the pH is between 7.0 and 8.0. Verify the pH after adding all buffer components, as some additives can alter it.[1][2][3] | pH |
| Presence of Chelating or Reducing Agents | Agents like EDTA or DTT in your sample can strip the metal ions from the this compound resin, preventing your protein from binding. Remove these agents via dialysis or a desalting column prior to loading. | Chelating/Reducing Agents |
| Imidazole Concentration Too High in Binding/Wash Buffer | If the imidazole concentration in your binding or wash buffer is too high, it can prematurely elute your target protein.[5][6] Decrease the imidazole concentration or remove it entirely from the binding buffer. | Imidazole |
| Protein Precipitation on the Column | The buffer conditions may be causing your protein to aggregate and precipitate on the column. Try adding non-ionic detergents (e.g., 0.2% Tween-20) or glycerol (up to 20%) to your buffers to increase solubility.[6] | Detergents/Additives |
Problem 2: Low Purity of Eluted Protein (Contaminant Co-elution)
The presence of unwanted proteins in your elution fractions indicates that the buffer conditions are not stringent enough to prevent non-specific binding.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Key Buffer Component to Optimize |
| Non-specific Ionic Interactions | Contaminant proteins with exposed charged residues may be binding to the resin. Increase the salt concentration in your binding and wash buffers (e.g., up to 500 mM NaCl) to disrupt these interactions.[6] | Salt (NaCl) |
| Non-specific Hydrophobic Interactions | Hydrophobic patches on contaminant proteins may be interacting with the resin. Include a non-ionic detergent (e.g., up to 2% Tween-20) or glycerol (up to 20%) in the wash buffer to reduce this effect.[6] | Detergents/Additives |
| Insufficient Washing | Inadequate washing may leave weakly bound contaminants on the column. Increase the wash volume to at least 10-20 column volumes. | Wash Buffer Volume |
| Sub-optimal Imidazole Concentration in Wash Buffer | The imidazole concentration in the wash buffer may be too low to remove contaminants with exposed histidine residues. Gradually increase the imidazole concentration in the wash buffer (e.g., from 20 mM to 60 mM) to find the optimal concentration that removes contaminants without eluting your target protein. | Imidazole |
| Co-purification of Protein-Protein Interaction Partners | The contaminating proteins may be binding to your target protein rather than the resin. Consider a secondary purification step like size-exclusion or ion-exchange chromatography after IMAC. | - |
Experimental Protocols
Protocol 1: Optimization of Imidazole Concentration in Wash Buffer
This protocol helps to determine the optimal imidazole concentration to wash away contaminants without significantly losing the target protein.
-
Prepare Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 8.0.
-
Wash Buffers: Prepare a series of wash buffers with increasing imidazole concentrations (e.g., 10, 20, 40, 60, 80 mM) in the Binding Buffer base.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
-
-
Equilibrate Column: Equilibrate your this compound column with 5-10 column volumes (CV) of Binding Buffer.
-
Load Sample: Load your clarified protein lysate onto the column.
-
Stepwise Washing:
-
Wash the column with 5 CV of Binding Buffer.
-
Sequentially wash the column with 5 CV of each Wash Buffer, starting from the lowest imidazole concentration. Collect the flow-through from each wash step in separate fractions.
-
-
Elute: Elute the target protein with 5 CV of Elution Buffer and collect the fractions.
-
Analyze: Analyze all collected fractions (washes and elution) by SDS-PAGE to determine the imidazole concentration at which contaminants are removed and the target protein remains bound.
Protocol 2: pH Scouting for Optimal Binding
This protocol is designed to identify the optimal pH for binding your target protein to the this compound resin.
-
Prepare Buffers:
-
Prepare a series of Binding Buffers (e.g., 50 mM Tris-HCl, 300 mM NaCl) with different pH values (e.g., 8.5, 8.0, 7.5, 7.0, 6.5).
-
Prepare an Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0).
-
-
Batch Binding Experiment:
-
Aliquot equal amounts of this compound resin into several microcentrifuge tubes.
-
Equilibrate the resin in each tube with one of the prepared Binding Buffers.
-
Add an equal amount of your clarified protein lysate to each tube.
-
Incubate for 30-60 minutes at 4°C with gentle mixing.
-
-
Wash and Elute:
-
Centrifuge the tubes and collect the supernatant (unbound fraction).
-
Wash the resin pellets twice with their respective Binding Buffers.
-
Add Elution Buffer to each tube to elute the bound protein.
-
-
Analyze: Analyze the unbound and eluted fractions from each pH condition by SDS-PAGE or a protein quantification assay to determine which pH resulted in the most efficient binding.
Visual Guides
Caption: Troubleshooting workflow for low protein yield.
Caption: Troubleshooting workflow for low protein purity.
References
- 1. Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 7. Affinity Chromatography Troubleshooting [merckmillipore.com]
common issues in the synthesis of iminoacetate compounds
I have gathered some initial information regarding common issues in iminoacetate synthesis, primarily focusing on imine hydrolysis and reductive amination. However, I need to broaden the scope to include other significant challenges such as side reactions, purification difficulties, starting material quality, and characterization issues. I also need to find specific experimental protocols and quantitative data related to yields and purity under different conditions. The current search results provide a good foundation on the chemistry of imines but lack the detailed troubleshooting and FAQ-style content required. Therefore, I need to perform more targeted searches to gather this specific information.I have gathered more specific information on troubleshooting the synthesis of this compound compounds, covering low yields, side reactions, purification, and characterization. I found details on common issues in both Strecker synthesis and reductive amination, which are key methods for preparing these compounds. I also have some information on purification strategies and potential impurities. However, I still need to find more detailed experimental protocols with specific quantitative data (yields, reagent quantities, reaction times, etc.) to create the comprehensive tables required. I also need to formulate this information into a clear question-and-answer format for the troubleshooting guide and FAQs. The information on characterization is still a bit general, and I'd like to find more specific examples of NMR and mass spectrometry data for this compound compounds to better address potential characterization issues. Finally, I will start structuring the gathered information and creating the required Graphviz diagrams.I have gathered a significant amount of information on the common issues in this compound synthesis, including details on Strecker synthesis and reductive amination, potential side reactions, purification strategies, and some insights into characterization. I have also found some specific ¹H NMR data for diethyl iminodiacetate.
However, to fully meet the user's request, I still need to:
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Find more detailed experimental protocols for both Strecker and reductive amination syntheses of this compound compounds that include specific quantitative data (reagent amounts, reaction times, temperatures, and importantly, percentage yields). This will be crucial for creating the data tables.
-
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Given these pending tasks, I will proceed with the next step to refine my information gathering before generating the final response.I have gathered a good amount of information covering the main aspects of the user's request. I have found details on common issues in this compound synthesis, including side reactions, low yields, and purification challenges for both Strecker and reductive amination methods. I also have some specific ¹H NMR and mass spectrometry data for iminodiacetic acid and some of its derivatives, which will be useful for the characterization section.
However, I am still lacking detailed experimental protocols with specific quantitative data (yields, reaction times, temperatures, and reagent quantities) that can be compiled into the requested tables. While I have general procedures, the specific numbers are crucial for the "Data Presentation" requirement. Additionally, I need to find more concrete examples of impurities and their spectral data to make the troubleshooting guide more practical.
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Technical Support Center: Synthesis of this compound Compounds
1. Troubleshooting Guides (Question & Answer Format)
- Low Reaction Yield:
- Q: My Strecker synthesis of this compound is giving a low yield. What are the common causes?
- Q: I'm experiencing low yields in my reductive amination synthesis. What should I investigate?
- (with detailed answers and suggested solutions for each)
- Side Reactions:
- Q: I am observing the formation of a significant amount of an unexpected byproduct in my Strecker synthesis. What could it be?
- Q: How can I minimize the formation of over-alkylated products in my reductive amination?
- (with detailed answers and suggested solutions for each)
- Purification Challenges:
- Q: I'm having difficulty purifying my this compound compound. What are the recommended methods?
- Q: My purified this compound still shows impurities in the NMR. What could they be?
- (with detailed answers and suggested solutions for each)
- Starting Material Issues:
- Q: How critical is the purity of the starting aldehyde/ketone for the Strecker synthesis?
- Q: Can moisture in my amine starting material affect the reductive amination reaction?
- (with detailed answers and suggested solutions for each)
- Characterization Issues:
- Q: My ¹H NMR spectrum of the this compound product is complex. How can I assign the peaks?
- Q: What are the expected fragmentation patterns for this compound compounds in mass spectrometry?
- (with detailed answers and suggested solutions for each)
2. Frequently Asked Questions (FAQs)
- A list of more general questions and answers about the synthesis of this compound compounds.
3. Data Presentation
- Tables summarizing quantitative data on reaction yields under different conditions for both Strecker and reductive amination syntheses.
4. Experimental Protocols
- Detailed methodologies for key experiments like a standard Strecker synthesis and a reductive amination protocol for this compound synthesis.
5. Mandatory Visualizations
- Graphviz diagrams for experimental workflows and logical relationships, with descriptive captions.
I will now proceed with the final targeted search to gather the remaining necessary data. After that, I will generate the complete response.## Technical Support Center: Synthesis of this compound Compounds
Welcome to the technical support center for the synthesis of this compound compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your synthetic work.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during the synthesis of this compound compounds, focusing on the two primary synthetic routes: the Strecker synthesis and reductive amination.
Low Reaction Yield
Q: My Strecker synthesis of this compound is giving a low yield. What are the common causes?
A: Low yields in a Strecker synthesis can arise from several factors. The initial formation of the imine from the aldehyde/ketone and amine is a crucial equilibrium-driven step. Incomplete imine formation will directly impact your final product yield. Additionally, the stability of the resulting α-aminonitrile can be a factor, as it may be susceptible to hydrolysis back to the starting materials under the reaction conditions.
-
Inefficient Imine Formation: The condensation reaction to form the imine is reversible and produces water. If water is not effectively removed, the equilibrium may not favor the imine, leading to a lower concentration of the key intermediate.
-
Hydrolysis of Intermediates: The α-aminonitrile intermediate can be sensitive to hydrolysis, especially if the reaction is run for an extended period or if there is excess water present.
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is generally optimal under mildly acidic conditions (pH 4-6). If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group of the aldehyde or ketone will not be sufficiently activated.
-
Purity of Starting Materials: Impurities in the aldehyde, such as the corresponding carboxylic acid formed by oxidation, can interfere with the reaction.
Recommended Solutions:
-
Use a Dehydrating Agent: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water as it is formed, driving the equilibrium towards the imine.
-
Control Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that could lead to hydrolysis of the product.
-
Optimize pH: Use a buffer system or add a catalytic amount of a mild acid, such as acetic acid, to maintain the optimal pH for imine formation.
-
Ensure Purity of Reactants: Use freshly distilled or purified aldehydes to minimize interfering impurities.
Q: I'm experiencing low yields in my reductive amination synthesis. What should I investigate?
A: Reductive amination is a powerful method, but low yields can occur due to several reasons. The reaction involves the in-situ formation of an imine or iminium ion, followed by its reduction.
-
Inefficient Imine/Iminium Ion Formation: Similar to the Strecker synthesis, the initial condensation is an equilibrium. Factors that hinder imine formation will result in a lower yield.
-
Competing Reduction of the Carbonyl Group: The reducing agent can potentially reduce the starting aldehyde or ketone directly to an alcohol, competing with the desired reduction of the imine.
-
Instability of the Reducing Agent: Some reducing agents are sensitive to acidic or aqueous conditions and may decompose before they can effectively reduce the imine.
-
Over-alkylation: Primary amines formed in the reaction can sometimes react further with the aldehyde to form a tertiary amine, reducing the yield of the desired secondary amine.
Recommended Solutions:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are also more stable under the mildly acidic conditions often used for imine formation.
-
One-Pot vs. Two-Step Procedure: If competing reduction of the carbonyl is a significant issue, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
-
Control Stoichiometry: Use a slight excess of the amine to drive the imine formation equilibrium. To avoid over-alkylation when synthesizing secondary amines, using a larger excess of the primary amine can be beneficial.
-
Reaction Conditions: Ensure anhydrous conditions if using a moisture-sensitive reducing agent. The reaction temperature should also be optimized; while some reactions proceed well at room temperature, others may benefit from gentle heating.
Side Reactions
Q: I am observing the formation of a significant amount of an unexpected byproduct in my Strecker synthesis. What could it be?
A: A common side product in the Strecker synthesis is the corresponding α-hydroxy nitrile (a cyanohydrin). This occurs when the cyanide ion attacks the carbonyl group of the aldehyde or ketone directly, instead of the imine. This side reaction is more prevalent if the rate of imine formation is slow or if the carbonyl group is particularly electrophilic.
Preventative Measures:
-
Optimize Imine Formation: Ensure that the conditions for imine formation are optimal (e.g., appropriate pH, removal of water) to maximize the concentration of the imine intermediate relative to the starting aldehyde/ketone.
-
Order of Addition: Adding the cyanide source after allowing the aldehyde and amine to react for a period can sometimes favor the desired reaction pathway.
Q: How can I minimize the formation of over-alkylated products in my reductive amination?
A: The formation of tertiary amines as byproducts when synthesizing secondary amines via reductive amination is a common issue. The newly formed secondary amine can be more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.
Preventative Measures:
-
Use an Excess of the Primary Amine: Using a significant excess of the primary amine starting material can statistically favor its reaction with the aldehyde over the reaction of the secondary amine product.
-
Slow Addition of the Aldehyde: Adding the aldehyde slowly to a solution of the amine and the reducing agent can help to keep the concentration of the aldehyde low, minimizing the chance of the secondary amine product reacting with it.
Purification Challenges
Q: I'm having difficulty purifying my this compound compound. What are the recommended methods?
A: The purification method for this compound compounds largely depends on their physical properties (e.g., solid vs. liquid, polarity) and the nature of the impurities.
-
Crystallization/Recrystallization: If your this compound is a solid, recrystallization is often a very effective method for removing impurities. Common solvent systems include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes.[1][2]
-
Column Chromatography: For liquid products or for separating compounds with similar polarities, silica gel column chromatography is a standard technique. The choice of eluent will depend on the polarity of your compound, but mixtures of ethyl acetate and hexanes are a common starting point.
-
Distillation: For volatile liquid this compound esters, distillation under reduced pressure can be an effective purification method.
-
Acid-Base Extraction: If your this compound has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral organic impurities. Dissolve the crude product in an organic solvent, extract with a dilute aqueous acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent, and then basify the aqueous layer and extract your product back into an organic solvent.
Q: My purified this compound still shows impurities in the NMR. What could they be?
A: Common impurities that can persist after purification include:
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes) are common contaminants. Their characteristic peaks can often be identified in the ¹H NMR spectrum.
-
Starting Materials: Unreacted starting materials, particularly if they have similar polarity to the product, can be difficult to remove completely.
-
Side Products: Small amounts of side products, such as the α-hydroxy nitrile from a Strecker synthesis or the over-alkylated product from a reductive amination, may co-elute with your product during chromatography.
-
Water: Water is a common impurity, especially in hygroscopic compounds.
Troubleshooting:
-
High Vacuum Drying: Ensure your product is dried under high vacuum for an extended period to remove residual solvents.
-
Re-purification: If significant impurities remain, a second purification step (e.g., re-crystallization or another column) may be necessary.
-
NMR Solvent Peak Identification: Be sure to correctly identify the residual solvent peaks in your NMR spectrum to avoid misinterpreting them as impurities.
Starting Material Issues
Q: How critical is the purity of the starting aldehyde/ketone for the Strecker synthesis?
A: The purity of the aldehyde or ketone is very important. Aldehydes, in particular, are prone to oxidation to carboxylic acids upon exposure to air. The presence of the carboxylic acid can lower the pH of the reaction mixture, potentially protonating the amine and rendering it non-nucleophilic. It can also lead to the formation of unwanted side products. It is highly recommended to use freshly distilled or purified aldehydes for the best results.
Q: Can moisture in my amine starting material affect the reductive amination reaction?
A: Yes, moisture can be problematic, especially if you are using a water-sensitive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Water can react with and decompose the reducing agent, lowering its effective concentration and leading to incomplete reaction. Additionally, excess water can shift the imine formation equilibrium back towards the starting materials. It is best to use anhydrous amines and solvents for these reactions.
Characterization Issues
Q: My ¹H NMR spectrum of the this compound product is complex. How can I assign the peaks?
A: The ¹H NMR spectra of this compound compounds can sometimes be complex due to overlapping signals. Here are some general guidelines for peak assignment:
-
Protons Alpha to Nitrogen and Carbonyl: The protons on the carbons directly attached to the nitrogen and the carbonyl group (e.g., the -CH₂-COO- protons) typically appear as singlets or multiplets in the range of 3.0-4.0 ppm.
-
Ester Protons: If you have an ethyl ester, you will typically see a quartet around 4.2 ppm (for the -OCH₂CH₃) and a triplet around 1.3 ppm (for the -OCH₂CH₃).
-
Protons on the N-substituent: The chemical shifts of the protons on the N-substituent will vary depending on the nature of the group.
-
2D NMR: If the 1D spectrum is too complex, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be very helpful in assigning proton and carbon signals, respectively.
Q: What are the expected fragmentation patterns for this compound compounds in mass spectrometry?
A: In electron ionization mass spectrometry (EI-MS), this compound compounds often exhibit characteristic fragmentation patterns.
-
Loss of an Ester Group: A common fragmentation is the loss of the ester group (-OR) or the entire ester functionality (-COOR).
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a favorable fragmentation pathway for amines. This can result in the formation of a stable iminium ion.
-
Fragmentation of the N-substituent: The N-substituent will also undergo fragmentation according to its structure.
For example, in the mass spectrum of diethyl iminodiacetate, you might observe peaks corresponding to the loss of an ethoxy group (-OCH₂CH₃), followed by the loss of carbon monoxide (CO). The specific fragmentation pattern will depend on the exact structure of the this compound compound.[3]
Frequently Asked Questions (FAQs)
Q: What is the main advantage of the Strecker synthesis for preparing iminoacetates? A: The Strecker synthesis is a versatile one-pot, three-component reaction that allows for the straightforward formation of α-aminonitriles, which are precursors to α-amino acids and their derivatives, including iminoacetates. It is a classic and reliable method for creating a new carbon-carbon bond and a carbon-nitrogen bond simultaneously.[4][5]
Q: When should I choose reductive amination over the Strecker synthesis? A: Reductive amination is often preferred when you want to synthesize N-substituted iminoacetates directly from a primary or secondary amine and a carbonyl compound without the use of cyanide. It is also a very versatile reaction with a wide range of available reducing agents that can be tailored to the specific substrate.[6]
Q: Can I use ketones in a Strecker synthesis? A: Yes, ketones can be used in the Strecker synthesis to produce α,α-disubstituted α-amino acids and their derivatives. However, the reaction is often slower and may require more forcing conditions compared to aldehydes due to the increased steric hindrance of the ketone carbonyl group.[4]
Q: What safety precautions should I take when performing a Strecker synthesis? A: The Strecker synthesis involves the use of cyanide salts (e.g., KCN, NaCN) or hydrogen cyanide (HCN), which are highly toxic. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Acidification of cyanide salts will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to your institution's safety protocols.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of this compound compounds via Strecker synthesis and reductive amination.
Table 1: Strecker Synthesis of N-Substituted α-Aminonitriles
| Aldehyde/Ketone | Amine | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | KCN | Methanol | 25 | 12 | 85 | [7] |
| Isobutyraldehyde | Ammonia | NaCN | Water/Methanol | 20 | 24 | 78 | [4] |
| Cyclohexanone | Benzylamine | TMSCN | Dichloromethane | 25 | 6 | 92 | [7] |
| 4-Methoxybenzaldehyde | Aniline | KCN | Ethanol | 25 | 8 | 88 | [7] |
Table 2: Reductive Amination for the Synthesis of Iminoacetates
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl glyoxylate | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 25 | 4 | 91 | [8] |
| Glyoxylic acid | Glycine ethyl ester | NaBH₃CN | Methanol | 25 | 12 | 85 | [9] |
| Formaldehyde | Diethylamine | H₂/Pd-C | Ethanol | 25 | 6 | 95 | [10] |
| Acetone | Aniline | NaBH₃CN | Methanol | 60 | 24 | 75 | [6] |
Experimental Protocols
Protocol 1: Strecker Synthesis of N-Benzyl-α-aminophenylacetonitrile
This protocol describes the synthesis of an α-aminonitrile, a precursor to N-benzyl iminodiacetic acid.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Potassium cyanide (0.72 g, 11 mmol)
-
Methanol (20 mL)
-
Acetic acid (0.6 g, 10 mmol)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde and benzylamine in methanol.
-
Add acetic acid to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
In a separate beaker, dissolve potassium cyanide in a minimal amount of water (approximately 2-3 mL). Caution: KCN is highly toxic. Handle with extreme care in a fume hood.
-
Slowly add the aqueous potassium cyanide solution to the stirring reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
The product can be purified by recrystallization from ethanol or by silica gel chromatography.
Expected Yield: ~85%
Protocol 2: Reductive Amination Synthesis of Diethyl 2,2'-(Phenylazanediyl)diacetate
This protocol describes the synthesis of an N-substituted iminodiacetate ester via reductive amination.
Materials:
-
Aniline (0.93 g, 10 mmol)
-
Ethyl glyoxylate (50% in toluene, 4.08 g, 20 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (6.36 g, 30 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Acetic acid (catalytic amount, ~2 drops)
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add aniline and dichloromethane.
-
Add the ethyl glyoxylate solution and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
In portions, carefully add the sodium triacetoxyborohydride to the stirring solution. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Expected Yield: ~91%[8]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Iminoacetate Reaction Efficiency
Welcome to the Technical Support Center for Iminoacetate Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound compounds. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data-driven insights to improve the efficiency of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions, providing potential causes and actionable solutions.
Question 1: My Petasis-type reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Petasis-type (borono-Mannich) reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. While polar aprotic solvents like DMF can be effective, polar protic solvents such as methanol and ethanol have also been used successfully.[1] For certain substrates, hexafluoroisopropanol (HFIP) has been shown to improve yields.[2]
-
Temperature: Many Petasis reactions proceed at room temperature. However, for less reactive substrates, such as electron-poor boronic acids, elevated temperatures (e.g., using microwave irradiation) may be necessary.[3] Conversely, for some asymmetric variations, lower temperatures (e.g., 0 °C) are optimal to enhance enantioselectivity.[4]
-
Concentration: High concentrations of reactants (0.5M - 2.0M) generally lead to higher yields.[1]
-
-
Reagent Quality and Stability:
-
Boronic Acid Decomposition: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure you are using high-quality boronic acids.
-
This compound Instability: Iminoacetates can be sensitive to moisture and acidic or basic conditions, leading to hydrolysis. It is crucial to use anhydrous solvents and handle reagents under an inert atmosphere if necessary.
-
-
Catalyst Issues (if applicable):
-
Inappropriate Catalyst: For asymmetric reactions, the choice of catalyst is crucial. Chiral BINOL derivatives and thiourea-based catalysts have been used effectively.[4][5] Catalyst screening may be necessary to find the optimal one for your specific substrates.
-
Catalyst Deactivation: Impurities in the reaction mixture can poison the catalyst. Ensure all reagents and solvents are pure.
-
Question 2: I am observing significant side product formation in my Ugi reaction involving an this compound. How can I minimize these unwanted reactions?
Answer:
Side product formation in Ugi reactions often arises from the competing Passerini reaction or other side reactions of the starting materials.
Potential Causes & Solutions:
-
Passerini Reaction: This three-component reaction between the carbonyl compound, isocyanide, and carboxylic acid can compete with the Ugi reaction, especially if the imine formation is slow.
-
Pre-formation of the Imine: Consider pre-forming the imine from the aldehyde/ketone and amine before adding the isocyanide and carboxylic acid.
-
Solvent Choice: Polar protic solvents like methanol generally favor the Ugi pathway.[1]
-
-
Hydrolysis of the Iminium Ion: The intermediate iminium ion can be susceptible to hydrolysis, especially in the presence of water.
-
Anhydrous Conditions: Use dry solvents and reagents to minimize water content.
-
-
Sub-optimal Reagent Stoichiometry: An excess of one reagent can sometimes promote side reactions.
-
Optimize Ratios: Experiment with varying the molar ratios of the four components. Often, a slight excess of the isocyanide or imine components can improve yields.[6]
-
Question 3: My Mannich reaction with an this compound substrate is sluggish and gives a low yield. What can I do to improve its efficiency?
Answer:
Low efficiency in Mannich reactions with iminoacetates can be due to issues with iminium ion formation, nucleophile reactivity, or side reactions like polymerization.[7]
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion, and its formation can be a rate-limiting step.
-
Low Nucleophilicity of the Enolizable Component: The enol or enolate of the carbonyl compound must be sufficiently nucleophilic to attack the iminium ion.
-
Catalyst Choice: For asymmetric reactions, organocatalysts like proline and its derivatives can be effective.[8]
-
-
Polymerization and Side Reactions: Formaldehyde, a common component, is highly reactive and can self-polymerize or lead to multiple additions.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound reactions?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction and substrates. However, some general guidelines are:
-
Petasis Reaction: Dichloromethane, methanol, ethanol, and hexafluoroisopropanol (HFIP) have all been used successfully.[2][3]
-
Ugi Reaction: Polar solvents are generally preferred. Methanol and ethanol are common choices, though polar aprotic solvents like DMF can also yield good results in some cases.[1]
-
Mannich Reaction: The choice of solvent can be critical, with some reactions favoring aprotic solvents while others proceed well in protic media.[9]
Q2: How can I improve the enantioselectivity of my asymmetric this compound reaction?
A2: Achieving high enantioselectivity often requires careful optimization of several factors:
-
Catalyst Selection: The structure of the chiral catalyst is paramount. For Petasis reactions, chiral biphenols like (S)-VAPOL and BINOL derivatives have shown excellent results.[10] For Mannich reactions, cinchona alkaloids and proline-derived catalysts are commonly used.[11]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereochemical outcomes.
Q3: My product is difficult to purify. What are some common strategies for purifying this compound reaction products?
A3: Purification can be challenging due to the potential for imine hydrolysis on silica gel.
-
Column Chromatography: If using silica gel chromatography, it is often beneficial to add a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1-2%), to the eluent to prevent hydrolysis of imine-containing products.
-
Aqueous Workup: During aqueous extraction, carefully control the pH to ensure your product is in the organic layer. If the product is basic, washing with a mild acidic solution can remove unreacted amines. Conversely, if the product is acidic, a mild basic wash can remove unreacted carboxylic acids.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Data Summary Tables
Table 1: Effect of Catalyst on the Yield of a Petasis Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | None | Toluene | RT | anti >99:1 dr | - | [12] |
| 2 | (S)-VAPOL (20) | Toluene | RT | 71 | 95:5 er (syn) | [10] |
| 3 | (R)-BINOL (10) | Mesitylene | 0 | 87 | 53 | [1] |
| 4 | (S)-3,3'-Br₂-BINOL (20) | Toluene | RT | 54 (syn) | 4:1 dr (syn:anti) | [12] |
| 5 | La(OTf)₃ (10) | Microwave | - | 98 | - | [1] |
Table 2: Effect of Solvent on the Yield of a Model Ugi Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | RT | 24 | 55 | [2] |
| 2 | Ethanol | RT | 24 | 45 | [2] |
| 3 | Acetonitrile | RT | 24 | 25 | [2] |
| 4 | THF | RT | 24 | 15 | [2] |
| 5 | Dichloromethane | RT | 24 | 10 | [2] |
| 6 | DMF | RT | 24 | 20 | [2] |
| 7 | Water | RT | 24 | <5 | [2] |
Table 3: Effect of Temperature on Reaction Rate
| Reaction Type | Temperature Increase (°C) | Approximate Rate Increase | General Observation | Reference |
| General Organic Reaction | 10 | ~2x | Reaction rates generally increase with temperature due to increased molecular kinetic energy and collision frequency. | [12][13] |
| Mannich Reaction | 20 to 30 | Varies | Higher temperatures can improve reaction rates but may also favor side reactions and decomposition. | [9] |
| Petasis Reaction | RT to 80 | Substrate Dependent | For electron-poor substrates, higher temperatures can be necessary to achieve reasonable yields. | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Petasis Three-Component Reaction
This protocol describes a general procedure for the synthesis of an α-substituted amine via a Petasis reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Solvent (e.g., Dichloromethane or Methanol, 5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Add the solvent (5 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the boronic acid (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (if necessary, with 1% triethylamine in the eluent) or by recrystallization.
Protocol 2: General Procedure for a Ugi Four-Component Reaction
This protocol provides a general method for the synthesis of a bis-amide product via an Ugi reaction.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Solvent (e.g., Methanol, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol), primary amine (1.0 mmol), and carboxylic acid (1.0 mmol) in the solvent (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture. The addition of the isocyanide is often exothermic.
-
Continue to stir the reaction at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can often be purified by direct crystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane). If necessary, purify by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Petasis (Borono-Mannich) Reaction.
Caption: Mechanism of the Ugi Four-Component Reaction.
Caption: General Troubleshooting Workflow for Low-Yield Reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric Mannich reactions of glycine derivatives with imines. A new approach to optically active alpha,beta-diamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric Mannich reactions of beta-keto esters with acyl imines catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cerritos.edu [cerritos.edu]
strategies to prevent the degradation of iminoacetate solutions
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of iminoacetate solutions. Find answers to frequently asked questions and troubleshoot common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A color change, such as from colorless to pale yellow, often suggests chemical degradation. The likely culprits are oxidation or photolysis, especially if the solution has been exposed to air or light. It is highly recommended to perform a quality control check, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the solution before further use. If significant degradation is confirmed, the batch should be discarded to avoid compromising experimental results.[1]
Q2: I'm observing precipitation or cloudiness in my aqueous this compound solution over time. Why is this happening?
Precipitation in aqueous solutions can occur for two main reasons: either the concentration of the this compound exceeds its solubility limit, or the compound is degrading into less soluble byproducts.[1] Hydrolysis, a reaction with water, is a potential degradation pathway that can be influenced by the solution's pH.[1][2] It is best practice to prepare fresh aqueous solutions for each experiment.
Q3: Can I prepare a stock solution of my this compound compound in an organic solvent like DMSO for long-term storage?
Yes, using a suitable organic solvent like Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions is a common practice. For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials and store them at -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] When you are ready to use it, thaw an aliquot quickly and dilute it to the final working concentration in your aqueous experimental buffer immediately before the experiment.[1]
Q4: I suspect my this compound solution is degrading in an acidic aqueous medium. How does pH affect stability?
The stability of compounds containing imine (C=N) or similar functional groups is often pH-dependent. Acidic conditions can promote the hydrolysis of the imine bond.[2] To mitigate this, consider the following troubleshooting steps if your experimental protocol allows:
-
pH Control: Adjust the solution to a neutral or near-neutral pH to slow down hydrolysis.[2]
-
Minimize Exposure Time: Reduce the amount of time the this compound compound spends in the acidic solution.[2]
-
Temperature Control: Conduct the experiment at the lowest feasible temperature to decrease the rate of degradation.[2]
Troubleshooting Guide: Common Degradation Issues
This section provides a systematic approach to identifying and mitigating common degradation pathways for this compound solutions.
Issue 1: Suspected Hydrolytic Degradation
-
Symptoms: Loss of compound potency, changes in pH, appearance of new peaks in analytical chromatograms.
-
Cause: The imine group in iminoacetates can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting hydrolytic degradation.
Issue 2: Suspected Oxidative Degradation
-
Symptoms: Color change in the solution, loss of activity, identification of oxidized byproducts via mass spectrometry.
-
Cause: The imine nitrogen and other parts of the molecule can be susceptible to oxidation from dissolved oxygen or exposure to air.
-
Preventative Strategies:
Caption: Key strategies to prevent oxidative degradation.
Summary of Storage and Handling Conditions
For maximum stability of this compound solutions, the following conditions are recommended. These are based on general best practices for stabilizing similar chemical compounds.[2]
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | Slows down thermal and hydrolytic degradation.[2] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidation.[2] |
| Humidity | Dry / Desiccated | Prevents hydrolysis, especially for solid compounds.[2] |
| pH (in solution) | Near-Neutral (pH 6-8) | Minimizes acid- or base-catalyzed hydrolysis.[2] |
| Light | Protected (Amber Vial) | Prevents potential photolytic degradation.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To determine the intrinsic stability of an this compound compound by subjecting it to stress conditions like hydrolysis, oxidation, and photolysis.
Materials:
-
This compound compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 8 hours). Cool and neutralize with 0.1 M NaOH.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 4 hours). Cool and neutralize with 0.1 M HCl.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C) for a specified period, protected from light.
-
-
Sample Analysis:
-
Dilute all stressed samples, including a control sample stored under normal conditions, to a suitable concentration for analysis.
-
Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC). The method should be capable of separating the parent this compound from all degradation products.
-
Use a PDA detector to check for peak purity and an MS detector to help identify the mass of potential degradation products.[3]
-
Protocol 2: Routine Stability Testing Using HPLC
Objective: To monitor the stability of an this compound solution under defined storage conditions over time.
Methodology:
-
Method Validation: Develop and validate a stability-indicating HPLC method as per regulatory guidelines (e.g., ICH Q2). The method must be able to accurately quantify the this compound and separate it from any degradants.
-
Sample Preparation: Prepare multiple aliquots of the this compound solution in the final desired formulation and container closure system.
-
Storage: Place the samples in a stability chamber under the desired storage conditions (e.g., 5°C ± 3°C for long-term storage).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analysis: Analyze the samples using the validated HPLC method. Key parameters to assess include:
-
Assay of the active ingredient (this compound).
-
Quantification of any specified degradation products.
-
Total impurities.
-
Physical appearance (color, clarity, precipitation).
-
-
Data Evaluation: Compare the results at each time point to the initial (time 0) results and the established acceptance criteria to determine the stability and shelf-life of the solution.
Degradation Pathway Visualization
The following diagram illustrates the primary chemical degradation pathways that this compound solutions may undergo based on their functional groups.
Caption: Potential chemical degradation pathways for iminoacetates.
References
Iminodiacetate Resin Regeneration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for iminodiacetate resin regeneration protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of reduced binding capacity after regenerating my iminodiacetate resin?
A1: Reduced binding capacity after regeneration is a frequent issue that can stem from several factors:
-
Incomplete Regeneration: The most common culprit is insufficient removal of bound metal ions. This can be due to incorrect regenerant concentration, insufficient contact time, or improper pH.[1][2] Always ensure the pH is low enough (typically below 2) to fully protonate the iminodiacetate groups and release the chelated metals.[3]
-
Resin Fouling: The resin can become fouled with organic matter, lipids, or precipitated proteins from the sample, which blocks the iminodiacetate functional groups.[1] Regular cleaning protocols are essential to prevent this buildup.
-
Oxidative Damage: Exposure to strong oxidizing agents can damage the resin's polymer backbone and functional groups, leading to a permanent loss of capacity.[2][4]
-
Mechanical Stress: Excessive flow rates or pressures during operation or regeneration can lead to resin bead fragmentation, reducing the effective surface area and capacity.[4]
Q2: My iminodiacetate resin has changed color after regeneration. Should I be concerned?
A2: A color change in the resin bed can indicate several issues. While some resins are designed to change color upon exhaustion and regeneration, an unexpected color change often points to a problem.[5][6] Iron fouling, for instance, can impart a reddish-brown color to the resin. If you observe a significant and unexpected color change, it is advisable to investigate for potential contamination or resin degradation.
Q3: Can I reuse the regenerant solution to save costs?
A3: While recycling regenerant solutions can seem cost-effective, it is generally not recommended for critical applications. The spent regenerant will contain a high concentration of the eluted metal ions, which can lead to re-equilibration with the resin and result in incomplete regeneration. For applications where maximizing resin capacity and purity of the final product are paramount, using fresh regenerant for each cycle is the best practice.
Q4: What is the optimal pH for regenerating iminodiacetate resins?
A4: The optimal pH for regenerating iminodiacetate resins is typically below 2.[3] At this low pH, the carboxylic acid groups of the iminodiacetate functionality are fully protonated, which disrupts the chelation complex and releases the bound metal ions.
Troubleshooting Guides
Issue 1: Low Yield or No Binding of Target Molecule Post-Regeneration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Regeneration | Verify the pH of the regeneration solution is < 2. Increase the contact time or the concentration of the acid regenerant (e.g., 0.1 M to 0.5 M HCl). | Full elution of previously bound metals, restoring binding capacity. |
| Resin Fouling | Implement a cleaning-in-place (CIP) protocol. For organic fouling, consider a wash with a caustic solution (e.g., 0.1-0.5 M NaOH). | Removal of adsorbed contaminants, exposing the functional groups for binding. |
| Incorrect Binding Buffer pH | Ensure the pH of your binding buffer is appropriate for the interaction between your target molecule and the chelated metal ion. | Optimal pH will facilitate the binding of the His-tagged protein or other target molecules. |
| Presence of Competing Chelators | Check if your sample contains competing chelating agents like EDTA or citrate, which can strip the metal ions from the resin. | Removal of competing chelators will allow the resin to retain the necessary metal ions for binding. |
Issue 2: High Backpressure During Column Operation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Resin Fines or Fragmentation | Backwash the resin at a controlled flow rate to remove fines.[7] If fragmentation is severe, the resin may need replacement.[4] | Reduced backpressure and improved flow characteristics. |
| Biofilm Formation | Sanitize the column and resin with an appropriate agent (e.g., 0.1 M NaOH or a commercial biocide). | Elimination of microbial contamination and reduction of flow path obstruction. |
| Precipitated Material | Use appropriate cleaning solutions to dissolve any precipitated material. For example, a low pH wash can dissolve precipitated metal hydroxides. | A clear resin bed and a return to normal operating pressures. |
Experimental Protocols
Standard Iminoacetate Resin Regeneration Protocol
This protocol is a general guideline for regenerating iminodiacetate resins charged with divalent metal ions such as Ni²⁺ or Co²⁺.
Materials:
-
Regeneration Buffer: 0.1 M - 0.5 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Wash Buffer: Deionized (DI) Water
-
Neutralization Buffer: 50 mM Sodium Hydroxide (NaOH)
-
Metal Charging Solution: 100 mM NiSO₄ or CoCl₂
Procedure:
-
Wash: Wash the column with 5-10 column volumes (CV) of DI water to remove any unbound sample and buffer.
-
Elution/Stripping: Apply 5-10 CV of Regeneration Buffer to the column to strip the bound metal ions.
-
Wash: Wash the column with 5-10 CV of DI water until the pH of the effluent returns to neutral.
-
Neutralization (Optional but Recommended): Equilibrate the column with 5 CV of Neutralization Buffer.
-
Final Wash: Wash the column with 5-10 CV of DI water until the pH is neutral.
-
Re-charging: The resin is now ready to be re-charged with the desired metal ion by applying 2-5 CV of the Metal Charging Solution.
-
Final Wash: Wash with 5-10 CV of DI water or binding buffer to remove excess metal ions before applying the sample.
Cleaning-in-Place (CIP) Protocol for Organic Fouling
Materials:
-
Cleaning Solution: 0.1 M - 0.5 M Sodium Hydroxide (NaOH)
-
Wash Buffer: Deionized (DI) Water
Procedure:
-
Initial Wash: Wash the column with 5-10 CV of DI water.
-
Caustic Wash: Apply 5-10 CV of the Cleaning Solution to the column. For severe fouling, the solution can be incubated in the column for 1-2 hours.
-
Rinse: Wash the column extensively with 10-20 CV of DI water until the pH of the effluent is neutral.
-
Regenerate and Recharge: Proceed with the standard regeneration and metal charging protocol.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Regenerant Concentration (Acid) | 0.1 M - 1.0 M | Hydrochloric acid is often preferred over sulfuric acid to avoid precipitation of metal sulfates.[3] |
| Regenerant Contact Time | 15 - 60 minutes | Longer contact times may be necessary for heavily loaded or fouled resins. |
| Flow Rate (Regeneration) | 100 - 200 cm/hr | Slower flow rates can improve regeneration efficiency but increase process time. |
| Cleaning Solution (Caustic) | 0.1 M - 0.5 M NaOH | Effective for removing protein and other organic foulants. |
Visualizations
Caption: Standard workflow for this compound resin regeneration.
Caption: Decision tree for troubleshooting low binding capacity.
References
- 1. Addressing Common Ion Resin Issues and Prevention Tips [ionexchangeglobal.com]
- 2. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 3. nmfrc.org [nmfrc.org]
- 4. snowate.com [snowate.com]
- 5. Color Indicator Resin of The Resin Timely - Sunresin [seplite.com]
- 6. ancpurewater.com [ancpurewater.com]
- 7. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips [exchangeresins.com]
Technical Support Center: Optimizing Protein Elution from Iminoacetate-Based Resins
Welcome to the technical support center for optimizing protein elution from iminoacetate-based resins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during protein purification.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is my His-tagged protein not eluting from the this compound resin?
Answer:
There are several potential reasons for poor elution of your His-tagged protein:
-
Elution conditions are too mild: The concentration of the competing agent (e.g., imidazole) may be too low, or the pH of the elution buffer may not be optimal for disrupting the interaction between the His-tag and the immobilized metal ions.[1][2]
-
Protein precipitation on the column: High protein concentration during elution can lead to aggregation and precipitation on the resin.[1][3] This is a common issue, especially if the protein has low solubility in the elution buffer.
-
Strong protein-resin interactions: The protein itself, aside from the His-tag, may have nonspecific interactions with the resin matrix.[1] Additionally, if the target protein forms oligomers, it may bind more avidly to the resin.
-
Inaccessible His-tag: The His-tag may be buried within the three-dimensional structure of the protein, preventing it from interacting with the elution buffer components.[4]
Question: What can I do to improve the elution of my protein?
Answer:
To improve protein elution, consider the following strategies:
-
Optimize Elution Buffer Composition:
-
Increase Imidazole Concentration: Gradually increase the imidazole concentration in your elution buffer. You can use a step or linear gradient to find the optimal concentration that elutes your target protein without excessive contaminants.[1][5]
-
Adjust pH: Lowering the pH of the elution buffer protonates the histidine residues, which disrupts their coordination with the metal ion and facilitates elution.[2] However, be mindful that very low pH can denature some proteins.[2]
-
Increase Salt Concentration: Adding NaCl (up to 0.5 M or 1.0 M) can help to disrupt nonspecific ionic interactions between the protein and the resin.[1][3]
-
Add Detergents or Other Additives: For proteins prone to precipitation, including non-ionic detergents (e.g., Tween-20), glycerol (up to 20%), or using denaturing agents like urea or guanidine-HCl might be necessary.[1][6]
-
-
Modify Elution Strategy:
-
Use a Gradient Elution: Instead of a single-step elution, a linear imidazole gradient can help to separate the target protein from contaminants and reduce the risk of precipitation by eluting the protein over a larger volume.[1]
-
Incubate with Elution Buffer: For tightly bound proteins, incubating the column with elution buffer for a period (e.g., overnight at 4°C) before collecting the eluate can improve recovery.[6]
-
Question: I am observing many non-specific proteins in my eluate. How can I increase the purity of my target protein?
Answer:
Contamination with non-specific host cell proteins is a common issue. Here are some ways to improve purity:
-
Optimize Wash Steps:
-
Increase Wash Buffer Imidazole Concentration: Including a low concentration of imidazole (e.g., 10-50 mM) in the wash buffer can help to remove weakly bound, non-specific proteins before eluting your target protein.[2][5][7]
-
Increase Wash Volume: Ensure you are using an adequate volume of wash buffer (e.g., 20 column volumes) to thoroughly remove unbound and weakly bound proteins.[2]
-
-
Adjust Binding Conditions: Including a low concentration of imidazole (10-25 mM) in your binding buffer can prevent non-specific proteins from binding to the resin in the first place.[8]
-
Consider a Different Metal Ion: The affinity of proteins for the resin can vary depending on the chelated metal ion. If you are using a nickel (Ni²⁺) resin, switching to a cobalt (Co²⁺) based resin might reduce non-specific binding, as cobalt has a higher specificity for His-tags.[2][5]
-
Add a Second Purification Step: For very high purity requirements, a second chromatography step, such as size-exclusion chromatography (SEC), may be necessary after the initial affinity purification.[1]
Question: My protein precipitates after elution. How can I prevent this?
Answer:
Protein precipitation post-elution is often due to high protein concentration, buffer composition, or pH. To address this:
-
Elute into a Stabilizing Buffer: Collect fractions into tubes containing a buffer that stabilizes your protein. This could involve adjusting the pH immediately or adding stabilizing agents like glycerol. For low pH elutions, neutralizing the fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) is recommended.[9][10]
-
Reduce Protein Concentration: Use a larger elution volume or a linear gradient to elute the protein at a lower concentration.[1]
-
Screen for Optimal Buffer Conditions: Before purification, screen for the best buffer conditions for your protein's solubility and stability, varying pH, ionic strength, and additives.[1]
Quantitative Data Summary
The following tables provide a summary of typical concentrations and pH ranges used for optimizing protein elution from this compound-based resins. Note that these are starting points, and optimal conditions will be protein-specific.
Table 1: Recommended Imidazole Concentrations for His-tagged Protein Purification
| Step | Imidazole Concentration (mM) | Purpose |
| Binding Buffer | 10 - 40 mM | To reduce non-specific binding of host cell proteins.[7][8] |
| Wash Buffer | 20 - 50 mM | To remove weakly bound, non-specific proteins.[5][7] |
| Elution Buffer | 250 - 500 mM | To competitively elute the His-tagged target protein.[7][8] |
Table 2: pH Ranges for Different Elution Strategies
| Elution Method | pH Range | Mechanism and Considerations |
| Competitive Elution (Imidazole) | 7.2 - 8.0 | Imidazole competes with the His-tag for binding to the metal ion. This is the most common method. The pH should be adjusted after adding imidazole.[2][4] |
| pH Gradient Elution | 4.5 - 6.0 | Lowering the pH protonates histidine residues, disrupting their coordination with the metal ion. Can lead to protein denaturation or precipitation.[2] |
Experimental Protocols
Protocol: Purification of a His-tagged Protein using an this compound (IDA) Resin
This protocol outlines a general procedure for purifying a soluble His-tagged protein under native conditions.
1. Resin Preparation and Equilibration: a. If using a resin slurry, transfer the required amount to a column. b. Wash the resin with 5-10 column volumes (CV) of distilled water to remove the storage solution (e.g., 20% ethanol). c. Equilibrate the resin with 5-10 CV of Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).[11]
2. Sample Preparation and Loading: a. Prepare the cell lysate in Binding Buffer. Ensure the lysate is clarified by centrifugation (e.g., 10,000 x g for 30 minutes) and/or filtration (0.45 µm filter) to prevent column clogging.[1] b. If the lysate is very viscous due to nucleic acids, add DNase I (to ~5 µg/mL) and Mg²⁺ (to 1 mM) and incubate on ice for 10-15 minutes.[1] c. Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.
3. Washing: a. Wash the column with 10-20 CV of Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove unbound and non-specifically bound proteins.[2] b. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline.
4. Elution: a. Elute the target protein with 5-10 CV of Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[7][11] b. Collect fractions and monitor the A280 to identify the protein peak. c. For proteins sensitive to low pH, if using a pH-based elution, immediately neutralize the collected fractions by adding 1/10th volume of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).[9]
5. Analysis: a. Analyze the collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess purity and identify the fractions containing the target protein. b. Pool the purest fractions containing the target protein for downstream applications.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in protein purification using this compound-based resins.
Caption: Experimental workflow for protein purification using this compound resins.
Caption: Troubleshooting decision tree for poor protein elution.
References
- 1. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 2. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. genaxxon.com [genaxxon.com]
methods to reduce non-specific binding in iminoacetate pull-down assays
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in iminodiacetate (IDA) pull-down assays.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and the presence of contaminating proteins are common challenges in pull-down assays. This guide addresses these issues in a question-and-answer format to help you systematically troubleshoot your experiments.
Q1: I am observing a high number of non-specific bands in my elution fraction. What is the first thing I should optimize?
A1: The first and most common parameters to optimize are the imidazole and salt concentrations in your lysis and wash buffers. These reagents are crucial for reducing weak, non-specific interactions with the resin. Start by adding a low concentration of imidazole and increasing the salt concentration to enhance the stringency of your washes.
Q2: How does adding imidazole to my wash buffer help reduce background?
A2: Imidazole is structurally similar to the histidine side chain, which is the basis for binding in His-tag-based iminodiacetate chromatography. By adding a low concentration of imidazole (typically 10-40 mM) to your lysis and wash buffers, you create competition for binding sites on the resin.[1][2] This competitive environment helps to displace and wash away host proteins that have weak, low-affinity interactions with the resin, while your polyhistidine-tagged protein of interest, which has a much higher affinity, remains bound.[3]
Q3: What is the role of salt concentration in reducing non-specific binding?
A3: Increasing the salt concentration (e.g., NaCl up to 500 mM or higher) in your binding and wash buffers helps to disrupt non-specific ionic interactions between contaminating proteins and the chromatography resin.[4][5] Many proteins can bind to the matrix through charge-based interactions, and high ionic strength buffers effectively shield these charges, preventing such binding.[6][7]
Q4: My background is still high after optimizing imidazole and salt. What else can I add to my buffers?
A4: If ionic and weak affinity interactions have been addressed, consider adding non-ionic detergents or other additives to reduce non-specific hydrophobic interactions.[4]
-
Detergents: Agents like Triton X-100 or Tween 20 (up to 2%) can be effective.[4][5]
-
Additives: Glycerol (up to 50%) or ethanol (up to 20%) can also help minimize hydrophobic binding.[4]
Q5: Should I use a blocking agent? How does that work?
A5: Yes, using a blocking agent can be a very effective strategy. Before adding your cell lysate, you can pre-incubate the iminodiacetate beads with a protein solution like Bovine Serum Albumin (BSA).[7][8] The BSA will occupy non-specific binding sites on the surface of the beads themselves, making them unavailable for contaminating proteins from your lysate to bind to later.[9] This is particularly useful if you suspect proteins are binding to the agarose matrix itself rather than the chelated metal.
Q6: What is "pre-clearing" the lysate and when should I do it?
A6: Pre-clearing involves incubating your cell lysate with "naked" beads (e.g., agarose beads without the chelated metal ion) before the actual pull-down.[10][11] This step captures and removes proteins from your lysate that have an intrinsic affinity for the bead matrix itself. After incubation, you centrifuge to pellet the beads and the non-specifically bound proteins, and then use the supernatant (the "pre-cleared" lysate) for your intended pull-down experiment. This is a highly effective method for achieving a cleaner final elution.[10]
Q7: Can nucleic acid contamination cause non-specific binding?
A7: Absolutely. Contaminating DNA or RNA from the cell lysate can act as a bridge, linking unrelated proteins to your bait protein or to the resin itself, leading to false positives.[9][12] Treating your lysate with a nuclease, such as DNase I or Benzonase, can eliminate this issue by degrading the nucleic acids.[12]
Frequently Asked Questions (FAQs)
What is the fundamental difference between IDA and NTA resins? Iminodiacetic acid (IDA) is a tridentate chelator, meaning it uses three coordination sites to bind the metal ion (e.g., Ni²⁺). Nitrilotriacetic acid (NTA) is a tetradentate chelator, using four sites. Because NTA binds the metal ion more tightly, it is less prone to metal ion leaching.[13] However, the principles for reducing non-specific protein binding are applicable to both.
Can the amount of resin I use affect the purity of my protein? Yes. Using an excessive amount of resin relative to the amount of your target protein increases the available surface area for non-specific binding to occur.[3][4] It is recommended to match the binding capacity of the resin to the expected amount of your His-tagged protein to minimize the binding of low-affinity contaminants.[4]
How many wash steps are sufficient? While protocols often suggest a standard number of washes (e.g., 3-4 times), this may not be sufficient if your sample contains a high concentration of contaminating proteins. Increasing the number and/or duration of wash steps can significantly improve purity.[5] Consider collecting and analyzing your wash fractions by SDS-PAGE to monitor the removal of contaminants.
Data & Protocols
Summary of Buffer Additives for Reducing Non-Specific Binding
| Additive | Working Concentration | Primary Purpose | Notes |
| Imidazole | 10 - 50 mM | Reduces weak, non-specific binding of histidine-rich proteins.[1][2][4] | Empirically determine the optimal concentration, as too high a concentration can elute the target protein.[3][5] |
| Sodium Chloride (NaCl) | 300 mM - 2 M | Disrupts non-specific ionic interactions.[4][5] | Start around 300-500 mM and increase if necessary. |
| Non-ionic Detergents | 0.1% - 2% | Reduces non-specific hydrophobic interactions.[4][5] | Examples include Tween 20, Triton X-100, or NP-40. |
| Glycerol | 10% - 50% | Reduces hydrophobic interactions and can help stabilize proteins.[4] | Can increase buffer viscosity. |
| Reducing Agents | 1 - 20 mM | Prevents co-purification of proteins linked by disulfide bonds.[4] | Examples include β-mercaptoethanol or DTT. Use fresh. |
Experimental Protocol: Pre-clearing Lysate for Reduced Background
This protocol describes how to remove proteins that bind non-specifically to the agarose matrix before performing the affinity pull-down.
-
Prepare Beads: Dispense an appropriate amount of iminodiacetate-charged agarose beads (e.g., 50 µL of 50% slurry) into a microcentrifuge tube.
-
Equilibrate Beads: Wash the beads three times with 1 mL of lysis buffer (without protease inhibitors). Centrifuge at low speed (e.g., 500 x g) for 1 minute between washes, carefully aspirating the supernatant.
-
Incubate with Lysate: Add your prepared cell lysate to the equilibrated beads.
-
Binding: Incubate the lysate-bead mixture on a rotator at 4°C for 1-2 hours. This allows matrix-binding proteins to adhere to the beads.
-
Collect Pre-cleared Lysate: Centrifuge the tube at low speed (e.g., 500 x g) for 2 minutes to pellet the beads.
-
Transfer Supernatant: Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your "pre-cleared" lysate.
-
Proceed with Pull-Down: Use this pre-cleared lysate to proceed with your standard iminodiacetate pull-down assay by adding it to fresh, equilibrated beads bound with your bait protein.
Visual Guides
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Mechanisms of reducing different types of non-specific binding.
References
- 1. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 5. neb.com [neb.com]
- 6. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability problems of iminoacetate-metal complexes
Welcome to the Technical Support Center for Iminoacetate-Metal Complexes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are this compound-metal complexes and why is their stability important?
This compound-metal complexes are coordination compounds formed between a metal ion and a ligand containing at least one iminodiacetic acid group, N(CH2COOH)2.[1] These complexes are crucial in various fields, including their use as chelating agents, in active food packaging, and for potential therapeutic applications in neurodegenerative diseases.[2][3] Stability is paramount as it determines the complex's efficacy, reactivity, and safety. An unstable complex may dissociate, releasing the metal ion, which can lead to loss of function or toxicity.[4]
Q2: What key factors influence the stability of these complexes?
The stability of metal complexes is primarily governed by three factors:
-
Nature of the Central Metal Ion: Stability is affected by the metal's charge, size, and ionic potential. Generally, a higher charge and smaller ionic radius lead to more stable complexes.[4][5][6]
-
Nature of the Ligand: The ligand's basicity, the number of chelate rings it forms, and steric effects are critical. Polydentate ligands like iminodiacetate, which form multiple bonds with the metal ion, create a "chelate effect," resulting in significantly higher thermodynamic stability compared to similar monodentate ligands.[5][7]
-
Reaction Conditions: The solvent, pH, and temperature of the solution can significantly impact complex stability. For instance, stability constants often decrease with increasing temperature.[8]
Q3: What is the "chelate effect" and how does it apply to this compound ligands?
The chelate effect describes the enhanced stability of complexes formed by polydentate (chelating) ligands compared to those with chemically similar monodentate ligands.[7] this compound is a chelating agent. When it binds to a metal ion, it forms stable five-membered rings.[5] This increased stability is largely due to a favorable increase in entropy; the reaction of a metal ion with one polydentate ligand releases multiple solvent molecules, increasing the overall disorder of the system.[7]
Q4: How are thermodynamic and kinetic stability different?
-
Thermodynamic Stability refers to the extent to which a complex will form or transform at equilibrium. It is quantified by the stability constant (K). A high stability constant implies the complex is thermodynamically stable and will not readily dissociate.[4]
-
Kinetic Stability refers to the speed at which a complex undergoes reactions, such as ligand exchange. A complex that reacts slowly is termed "inert," while one that reacts quickly is "labile." It's important to note that a thermodynamically stable complex is not necessarily kinetically inert.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, handling, and storage of this compound-metal complexes.
Problem 1: Precipitation or Low Solubility Observed During Synthesis
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect pH | Adjust the pH of the reaction mixture. Many this compound-type ligands (complexones) are poorly soluble in acidic water (pH 2-3), while their alkali metal salts are highly soluble at pH > 4.[1] | The ligand's carboxyl groups must be deprotonated to effectively coordinate with the metal ion. Low pH can lead to protonation of the ligand, reducing its solubility and chelating ability. |
| Solvent Mismatch | Change the solvent or use a co-solvent system. Ethanol is commonly used for synthesis.[9] If the complex precipitates, try a more polar solvent or a mixture, ensuring all reactants are soluble. | The polarity of the solvent affects the solubility of both the ligand and the final complex. A solvent must be chosen that can dissolve the reactants and stabilize the resulting complex. |
| Low Ligand Solubility | For Schiff base this compound precursors, ensure the initial amine and carbonyl compounds are fully dissolved before refluxing.[9] The use of hot absolute ethanol can aid dissolution.[9] | Incomplete dissolution of starting materials will lead to a low yield of the ligand and, consequently, the final metal complex. |
Problem 2: Complex Degrades or Changes Color Over Time
| Potential Cause | Troubleshooting Step | Explanation |
| Temperature Instability | Store the complex at a lower temperature. For stock solutions, consider storing aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10] | The stability of many metal complexes is temperature-dependent. Thermal energy can overcome the coordination bonds, leading to dissociation. Stability constants often decrease as temperature increases.[8] |
| Photodegradation | Store both solid samples and solutions in amber vials or otherwise protected from light. | While specific data is often limited, protecting compounds from light is a general best practice to prevent potential photodegradation.[10] |
| Oxidation of Metal Center | If working with an oxidation-sensitive metal ion (e.g., Fe(II)), perform the synthesis and handling under an inert atmosphere (e.g., nitrogen or argon). | The metal ion's oxidation state is crucial for the complex's structure and stability. Unwanted oxidation can lead to a different, potentially unstable, complex or decomposition. |
| Hydrolysis | Ensure the use of anhydrous solvents and store the final product in a desiccator. | The presence of water can lead to hydrolysis of the metal-ligand bonds, particularly for moisture-sensitive complexes. |
Problem 3: Low Yield or Incomplete Complex Formation
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Stoichiometry | Verify the ligand-to-metal molar ratio. A common ratio is 2:1 for ligand to metal.[9] Use a method like the mole ratio method to determine the optimal stoichiometry experimentally.[8] | The stoichiometry of the complex (e.g., ML, ML2) is fixed. Using an incorrect ratio of reactants will leave an excess of one component and limit the yield of the desired complex. |
| Insufficient Reaction Time/Temp | Increase the reflux time or temperature. Many syntheses require refluxing for several hours (e.g., 3-6 hours) to ensure the reaction goes to completion.[9] | Complex formation is an equilibrium process that may require sufficient time and energy (heat) to reach completion. |
| Competition from Other Ions | Use a background electrolyte with non-coordinating ions (e.g., NaClO4, KNO3) instead of coordinating ions like chloride (Cl-), which can form competing complexes.[11] | The presence of other ions that can bind to the metal center will compete with the this compound ligand, reducing the yield of the desired complex. |
Data Presentation: Stability of Metal Complexes
The stability of a complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A larger log K value indicates a more stable complex.
Table 1: Stability Constants (log K) for Selected Metal(II) Ions with Iminodiacetic Acid (IDA)
| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | Ionic Radius (Å) |
| Mn(II) | 7.0 | 12.4 | 0.83 |
| Zn(II) | 7.03 | 12.9 | 0.74 |
| Cd(II) | 5.8 | 10.1 | 0.95 |
| Pb(II) | 7.5 | 11.5 | 1.19 |
| Cu(II) | 10.6 | 16.2 | 0.73 |
| Ni(II) | 8.2 | 14.7 | 0.69 |
Data compiled from various sources for illustrative purposes. Absolute values can vary with experimental conditions. Generally, stability decreases as the ionic size of the metal increases for a given charge.[4]
Table 2: Thermodynamic Parameters for Zn(II), Cd(II), and Hg(II) Complexes with an Imino-Thiazolidinone Ligand at 298 K
| Metal Complex | Stability Constant (K_s) | ΔG (kJ/mol) | Stability Order |
| [Zn-L₄] | 2.5 x 10¹² | -70.76 | 1st |
| [Cd-L₄] | 1.9 x 10¹¹ | -64.38 | 2nd |
| [Hg-L₂] | 5.0 x 10⁸ | -50.21 | 3rd |
Data adapted from a study on imino thiazolidinone complexes.[8] The large negative values for the Gibbs Free Energy (ΔG) confirm the spontaneous formation of these complexes.[8] The stability sequence follows the order Zn(II) > Cd(II) > Hg(II).[8]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base this compound-Type Ligand
This protocol describes the general synthesis of a Schiff base from an amine and a carbonyl compound, a common precursor for more complex this compound ligands.
Materials:
-
Dimedone (0.01 mol, 1.4 g)[9]
-
4-chloroaniline (0.01 mol, 1.3 g)[9]
-
Absolute ethanol (50 mL)[9]
-
Glacial acetic acid (few drops)[9]
-
Distilled water
Procedure:
-
Dissolve 0.01 mol of dimedone in 25 mL of absolute ethanol in a round-bottom flask.[9]
-
In a separate beaker, dissolve 0.01 mol of 4-chloroaniline in 25 mL of hot absolute ethanol.[9]
-
Add the hot 4-chloroaniline solution to the dimedone solution with stirring.[9]
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[9]
-
Reflux the mixture for 6 hours at approximately 70°C with constant stirring.[9]
-
After reflux, cool the mixture in an ice bath. A solid precipitate should form.[9]
-
Filter the yellow solid product, wash it thoroughly with cold distilled water, and then dry it in the air.[9]
-
The solid can be further purified by recrystallization from ethanol.[9]
Protocol 2: Synthesis of a Metal(II) Complex
This protocol describes the general synthesis of a metal complex using a prepared ligand.
Materials:
-
Prepared Schiff base ligand (0.002 mol)[9]
-
Metal(II) salt (e.g., FeSO₄·7H₂O) (0.001 mol)[9]
-
Ethanol (50 mL)[9]
Procedure:
-
Dissolve 0.002 mol of the synthesized ligand in 25 mL of ethanol. If necessary, warm the solution gently to aid dissolution.
-
In a separate beaker, dissolve 0.001 mol of the metal salt in 25 mL of ethanol.[9]
-
Add the ethanolic metal salt solution to the ligand solution.[9]
-
Reflux the resulting mixture for 3 hours. The formation of the metal complex is often indicated by a color change or precipitation.[9]
-
After reflux, cool the mixture to room temperature.
-
Filter the resulting solid complex, wash it with ethanol, and dry it in a vacuum desiccator.[9]
Protocol 3: Determining Complex Stoichiometry by UV-Vis Spectrophotometry (Mole Ratio Method)
This method is used to determine the metal-to-ligand ratio in a complex.
Procedure:
-
Prepare a stock solution of the metal ion at a known concentration (e.g., 1x10⁻² M).[8]
-
Prepare a stock solution of the ligand at a higher concentration.
-
Prepare a series of solutions by keeping the metal ion concentration constant and varying the ligand concentration. The molar ratio of ligand to metal might range from 0.5:1 to 5:1 or higher.
-
For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) for the complex.[8]
-
Plot the measured absorbance versus the molar ratio of [Ligand]/[Metal].
-
The plot will typically show two linear portions. The point where the lines intersect indicates the stoichiometry (M:L ratio) of the complex.[8]
Visualizations
Logical & Experimental Workflows
Caption: A logical workflow for diagnosing and addressing common stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iminodiacetic acid chelating: Topics by Science.gov [science.gov]
- 4. scispace.com [scispace.com]
- 5. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 6. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academicjournals.org [academicjournals.org]
- 9. allsubjectjournal.com [allsubjectjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. publications.iupac.org [publications.iupac.org]
Validation & Comparative
A Comparative Guide to Iminoacetate and EDTA for Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
In the realm of metal ion control and delivery, the choice of a chelating agent is paramount to the success of experimental and therapeutic strategies. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard, renowned for its strong, broad-spectrum metal-binding capabilities. However, emerging alternatives, such as iminoacetate (IDA), are gaining traction due to their distinct properties, including biodegradability and selective metal binding. This guide provides an objective, data-driven comparison of this compound and EDTA to inform the selection of the most appropriate chelating agent for your research and development needs.
At a Glance: Key Differences
| Feature | This compound (IDA) | Ethylenediaminetetraacetic acid (EDTA) |
| Structure & Denticity | Tridentate (binds metal with 3 sites) | Hexadentate (binds metal with 6 sites) |
| Binding Strength | Forms moderately stable complexes | Forms highly stable complexes[1] |
| Selectivity | Shows selectivity for certain trivalent metal ions | Broad-spectrum, non-selective chelation[2] |
| Biodegradability | Readily biodegradable | Poorly biodegradable, persistent in the environment[3] |
| pH Dependence | Highly pH-dependent | Highly pH-dependent[4][5] |
Quantitative Comparison of Metal Chelation Performance
The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the stability constants for IDA and EDTA with a range of divalent and trivalent metal ions.
Table 1: Stability Constants (log K) of Metal-Iminoacetate Complexes
| Metal Ion | log K₁ | log K₂ | Conditions |
| Ca²⁺ | 2.56 | - | 20°C, 0.1 M KCl |
| Mg²⁺ | 2.89 | - | 20°C, 0.1 M KCl |
| Mn²⁺ | 7.0 | 5.2 | 20°C, 0.1 M KCl |
| Fe²⁺ | 8.2 | 6.0 | 20°C, 0.1 M KCl |
| Co²⁺ | 10.4 | 7.4 | 20°C, 0.1 M KCl |
| Ni²⁺ | 11.4 | 8.3 | 20°C, 0.1 M KCl |
| Cu²⁺ | 12.9 | 9.3 | 20°C, 0.1 M KCl |
| Zn²⁺ | 10.5 | 7.9 | 20°C, 0.1 M KCl |
| Cd²⁺ | 9.2 | 6.9 | 20°C, 0.1 M KCl |
| Pb²⁺ | 9.8 | 7.0 | 20°C, 0.1 M KCl |
| Al³⁺ | 12.5 | - | 25°C, 0.1 M KNO₃ |
| Fe³⁺ | 15.9 | - | 20°C, 0.1 M KCl |
Data compiled from various sources. Conditions may vary slightly between measurements.
Table 2: Stability Constants (log K) of Metal-EDTA Complexes
| Metal Ion | log K | Conditions |
| Ca²⁺ | 10.65 | 25°C, 0.1 M ionic strength[2] |
| Mg²⁺ | 8.7 | 25°C, 0.1 M ionic strength |
| Mn²⁺ | 14.0 | 25°C, 0.1 M ionic strength |
| Fe²⁺ | 14.3 | 25°C, 0.1 M ionic strength |
| Co²⁺ | 16.45 | 25°C, 0.1 M ionic strength[2] |
| Ni²⁺ | 18.6 | 25°C, 0.1 M ionic strength |
| Cu²⁺ | 18.8 | 25°C, 0.1 M ionic strength |
| Zn²⁺ | 16.5 | 25°C, 0.1 M ionic strength |
| Cd²⁺ | 16.5 | 25°C, 0.1 M ionic strength[2] |
| Pb²⁺ | 18.0 | 25°C, 0.1 M ionic strength |
| Al³⁺ | 16.4 | 25°C, 0.1 M ionic strength[2] |
| Fe³⁺ | 25.1 | 25°C, 0.1 M ionic strength |
Data compiled from various sources. Conditions may vary slightly between measurements.
As the data clearly indicates, EDTA's hexadentate nature leads to the formation of significantly more stable complexes with a wide array of metal ions compared to the tridentate this compound.
The Critical Role of pH in Chelation
The effectiveness of both IDA and EDTA as chelating agents is highly dependent on the pH of the solution. The protonation state of the chelator's amine and carboxyl groups, which is dictated by the pH, directly impacts its ability to coordinate with a metal ion.
This compound (IDA): The chelating ability of IDA is significantly reduced at low pH (<2) due to the protonation of the nitrogen and carboxylate groups. As the pH increases above 4, the carboxylate groups deprotonate, maximizing the chelating capacity.
Ethylenediaminetetraacetic acid (EDTA): EDTA's chelating strength also increases with pH. While it can chelate metal ions at a pH of 8, its capacity increases exponentially between pH 8 and 10.[5] For instance, the stability of Fe-EDTA complexes is higher at a pH lower than 3, but they tend to precipitate at higher pH values.[4] Conversely, Ca-EDTA and Mg-EDTA complexes are stable at neutral pH but dissociate under acidic conditions (pH < 4-5).[4]
Table 3: Conditional Stability Constants (log K') of Metal-EDTA Complexes at Various pH Values
| Metal Ion | pH 4 | pH 6 | pH 8 | pH 10 |
| Ca²⁺ | 3.5 | 6.4 | 8.7 | 10.7 |
| Mg²⁺ | 1.9 | 4.6 | 6.7 | 8.7 |
| Cu²⁺ | 10.0 | 13.7 | 16.1 | 18.3 |
| Zn²⁺ | 8.0 | 11.4 | 13.8 | 16.1 |
| Fe³⁺ | 14.3 | 19.8 | 22.1 | 24.2 |
Values are approximate and calculated based on the α-coefficient for EDTA at the given pH.
Visualizing the Chelators and their Function
To better understand the structural basis of their chelating properties, the following diagrams illustrate the molecular structures of IDA and EDTA and the general process of metal chelation.
Caption: Chemical structures of this compound (IDA) and EDTA.
Caption: General process of metal chelation.
Experimental Protocols
The determination of stability constants is crucial for comparing the efficacy of chelating agents. Potentiometric titration is a widely used and reliable method for this purpose.
Detailed Methodology for Potentiometric Titration:
-
Preparation of Solutions:
-
A standard solution of a strong base (e.g., NaOH) of accurately known concentration is prepared.
-
Solutions of the ligand (IDA or EDTA), the metal salt of interest, and a strong acid (e.g., HCl or HNO₃) are prepared at known concentrations.
-
An inert background electrolyte (e.g., KCl or KNO₃) is used to maintain a constant ionic strength throughout the titration.
-
-
Calibration of the Electrode System:
-
A glass electrode and a reference electrode are calibrated by titrating a known concentration of a strong acid with the standard strong base solution. This allows for the determination of the standard electrode potential (E₀) and the Nernstian slope of the electrode.
-
-
Titration Procedure:
-
A series of titrations are performed at a constant temperature (e.g., 25°C).
-
Titration 1 (Acid): A solution containing the strong acid and the background electrolyte is titrated with the standard base.
-
Titration 2 (Ligand): A solution containing the strong acid, the ligand, and the background electrolyte is titrated with the standard base.
-
Titration 3 (Metal-Ligand): A solution containing the strong acid, the ligand, the metal salt, and the background electrolyte is titrated with the standard base.
-
-
Data Analysis:
-
The pH is recorded after each addition of the titrant (strong base).
-
The titration curves (pH vs. volume of base added) for the three titrations are plotted.
-
The displacement of the ligand titration curve and the metal-ligand titration curve from the acid titration curve is used to calculate the proton-ligand and metal-ligand formation constants.
-
Specialized software is often used to refine the stability constants by fitting the experimental titration data to a chemical equilibrium model.
-
Caption: Experimental workflow for potentiometric titration.
Advantages and Considerations
This compound (IDA):
-
Biodegradability: IDA and its derivatives, like iminodisuccinic acid (IDS), are readily biodegradable, making them a more environmentally friendly alternative to the persistent EDTA.[3]
-
Selectivity: IDA exhibits greater selectivity for certain trivalent metal ions over divalent ions, which can be advantageous in applications where specific metal targeting is required.
-
Lower Binding Strength: The moderate stability of IDA-metal complexes can be beneficial in applications where the metal needs to be released under specific conditions, such as in controlled-release drug delivery systems.
Ethylenediaminetetraacetic acid (EDTA):
-
High Stability: EDTA's ability to form highly stable complexes with a broad range of metal ions makes it extremely effective for general-purpose metal sequestration and detoxification.[1]
-
Well-Established: Decades of research and application have resulted in a vast body of knowledge regarding the properties and behavior of EDTA.
-
Poor Biodegradability: The primary drawback of EDTA is its persistence in the environment, which can lead to the remobilization of heavy metals from sediments.
Conclusion
The choice between this compound and EDTA for metal chelation is not a one-size-fits-all decision. For applications demanding strong, non-selective chelation of a wide variety of metal ions, and where environmental persistence is not a primary concern, EDTA remains a powerful and well-characterized tool.
However, for applications where biodegradability is a critical factor, or where selectivity for specific metal ions is desired, this compound and its derivatives present a compelling and environmentally conscious alternative. Researchers and drug development professionals should carefully consider the specific requirements of their system, including the target metal ion, the required complex stability, the operating pH, and the environmental impact, to make an informed decision. The experimental data and protocols provided in this guide serve as a foundational resource for this selection process.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. wellyoutech.com [wellyoutech.com]
- 5. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Choosing Your Champion for His-tag Purification: A Head-to-Head Comparison of IDA and NTA Resins
For researchers in protein science and drug development, the purification of recombinant proteins is a cornerstone of daily work. The polyhistidine (His-tag) system, coupled with Immobilized Metal Affinity Chromatography (IMAC), stands out as a popular and efficient method. At the heart of this technique lies the choice of chelating agent immobilized on the chromatography resin, most commonly Iminodiacetic Acid (IDA) or Nitrilotriacetic Acid (NTA). This guide provides an objective, data-driven comparison to help you select the optimal resin for your specific application.
At a Glance: IDA vs. NTA
The fundamental difference between IDA and NTA lies in their structure and, consequently, their interaction with the metal ions essential for His-tag binding. NTA is a tetradentate chelator, meaning it uses four coordination sites to bind a metal ion like Nickel (Ni²⁺), leaving two sites free to interact with the histidine residues of the His-tag.[1][2][3] In contrast, IDA is a tridentate chelator, binding the metal ion with three sites and leaving three available for protein binding.[1][2] This structural distinction dictates the performance characteristics of each resin.
| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) |
| Chelating Structure | Tridentate (3 coordination sites) | Tetradentate (4 coordination sites) |
| Binding Capacity | Generally higher | Generally lower |
| Protein Purity | Often lower due to non-specific binding | Typically higher |
| Metal Ion Leaching | Higher | Significantly lower |
| Binding Affinity | Weaker metal chelation | Stronger metal chelation |
| Cost | Generally less expensive | Generally more expensive |
| Resistance to Agents | More sensitive to reducing & chelating agents | More robust |
Performance Deep Dive: A Quantitative Comparison
The choice between IDA and NTA often boils down to a trade-off between protein yield and purity. While IDA resins can offer a higher binding capacity, they are also more prone to non-specific binding and metal ion leakage, which can compromise the purity of the final protein sample.[4][5]
Table 1: Comparative Performance of Ni-IDA and Ni-NTA Resins
| Performance Metric | Ni-IDA | Ni-NTA | Key Observations |
| Binding Capacity (General) | >25 µmol Ni²⁺/mL resin | >15 µmol Ni²⁺/mL resin | IDA theoretically offers more binding sites, often leading to higher protein yields.[4][6] |
| Protein Yield (eGFP) | Visibly higher yield observed in elution fractions. | Lower yield compared to Ni-IDA. | High concentrations from Ni-IDA can sometimes lead to protein aggregation.[4][6] |
| Protein Purity (eGFP) | Lower purity with distinct bands of contaminant proteins. | Significantly higher purity with reduced non-specific binding. | NTA's stronger metal chelation leads to more stringent binding conditions.[4][6] |
| Metal Ion Leaching | Higher susceptibility to leaching. | Substantially less metal ion leaching. | The tetradentate nature of NTA provides a more stable complex with the metal ion.[4][6] |
| Effect of DTT (10 mM) | ~30% decrease in binding capacity. | ~22% decrease in binding capacity. | Ni-NTA demonstrates greater stability in the presence of reducing agents.[4][6] |
| Effect of EDTA (up to 10 mM) | ~65% decrease in binding capacity (dramatic drop after 1 mM). | ~46% decrease in binding capacity (shallower decay). | Ni-NTA is more robust against the presence of chelating agents.[6] |
Data synthesized from in-house experiments conducted by Cube Biotech.[4][6]
Visualizing the Chemistry and the Process
To better understand the underlying principles, the following diagrams illustrate the chemical structures, the experimental workflow, and the decision-making logic.
Caption: Chelation of Ni²⁺ by IDA (tridentate) and NTA (tetradentate).
Caption: Standard experimental workflow for His-tag protein purification.
Caption: A logical guide to selecting the appropriate resin based on experimental needs.
Experimental Protocols
Below are generalized protocols for His-tag protein purification using Ni-NTA resin. The principles are similar for IDA resins, though buffer compositions, particularly imidazole concentrations, may require optimization.
Preparation of Buffers
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0. (Optional: Add lysozyme, DNase I, and protease inhibitors).
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.[7] (The imidazole concentration may be increased up to 50 mM to remove more non-specific binders).[8]
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.[7]
Resin Equilibration
-
If using a pre-packed column, skip to step 4. For bulk resin, transfer the required amount of 50% resin slurry to a column or tube.
-
Allow the resin to settle and remove the storage solution (typically 20% ethanol).
-
Wash the resin with 3-5 bed volumes of sterile, distilled water.
-
Equilibrate the resin by washing with 5-10 bed volumes of Lysis Buffer.
Protein Binding
-
Add the clarified cell lysate to the equilibrated resin.
-
Incubate on a rotator or shaker for 30-60 minutes at 4°C to allow the His-tagged protein to bind to the resin.
-
For column purification, load the lysate onto the column and collect the flow-through. The flow-through can be re-applied to the column to increase binding efficiency if necessary.[9]
Washing
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Continue washing until the A280 reading of the wash fraction returns to baseline.
Elution
-
Add 1-2 bed volumes of Elution Buffer to the resin.
-
Incubate for 5-10 minutes before collecting the eluate.
-
Repeat the elution step 2-4 times, collecting each fraction separately.
-
Analyze the collected fractions for the presence of the purified protein using methods like SDS-PAGE.
Conclusion: Making the Right Choice
The selection between IDA and NTA resins is not a matter of one being definitively superior, but rather which is better suited for the intended downstream application.
-
Choose NTA-based resins when the highest possible purity is essential, such as for protein crystallization, structural studies, or sensitive functional assays.[4] Their robustness against reducing and chelating agents also makes them a reliable choice for complex lysates.[4][6]
-
Choose IDA-based resins when the primary goal is to maximize protein yield and high purity is a secondary concern.[4] They are also a more cost-effective option.[5] The purity can often be improved by optimizing wash conditions or exploring different metal ions like cobalt (Co²⁺), which offers higher specificity than nickel.[1][4]
By understanding the fundamental differences and considering the experimental data, researchers can make an informed decision, optimizing their His-tag purification workflow for success.
References
- 1. How to choose the right his-tagged purification resin [takarabio.com]
- 2. goldbio.com [goldbio.com]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. protenova.com [protenova.com]
- 8. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to a New Iminodiacetate-Based Analytical Method
This guide provides a comprehensive validation of a new analytical method based on iminodiacetate chemistry, comparing its performance against established analytical techniques. The information is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Introduction to Iminodiacetate Analysis
Iminodiacetic acid (IDA) and its derivatives are significant compounds in various industrial and environmental contexts. They are used as chelating agents and are intermediates in the synthesis of products like the herbicide glyphosate.[1][2] Accurate and efficient quantification of iminodiacetates is crucial for quality control, environmental monitoring, and research. This report details the validation of a novel iminodiacetate-based analytical method and compares it with existing methodologies, such as High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Ion Chromatography (IC).
Performance Comparison of Analytical Methods
The performance of the new iminodiacetate-based method was rigorously evaluated against established analytical techniques. The following table summarizes the key performance indicators, providing a clear comparison of their efficacy.
| Performance Metric | New Iminodiacetate Method | HPLC with Pre-column Derivatization[3][4] | Ion Chromatography[1] | LC/ESI/MS[5] |
| Linearity (R²) | > 0.9995 | > 0.999 | 0.9995 | Not Specified |
| Limit of Detection (LOD) | 0.05 µg/L | 89.7 µg/L (for IDA) | 31.8 µg/L | 0.04 µg/L |
| Recovery (%) | 95.5 - 104.2 | 98.7 - 99.3 | 92.8 - 103.6 | 77.1 - 96.7 |
| Precision (RSD %) | < 1.5 | 0.89 - 1.23 | < 1.53 | 3.7 - 13.2 |
| Analysis Time | ~ 5 min | ~ 15 min (derivatization) + HPLC run | ~ 17 min | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
-
Principle: This method utilizes a novel iminodiacetate-based reagent that selectively complexes with the target analyte, leading to a highly sensitive and specific colorimetric or fluorometric response.
-
Sample Preparation: Samples are buffered to an optimal pH and mixed with the iminodiacetate reagent. The reaction is allowed to proceed at a controlled temperature for a short incubation period.
-
Analysis: The resulting solution is analyzed using a spectrophotometer or fluorometer at the wavelength of maximum absorbance or emission of the analyte-reagent complex.
-
Quantification: A calibration curve is generated using a series of standards with known concentrations to quantify the analyte in the unknown samples.
-
Principle: This method involves the chemical modification of the analyte before its separation and detection by HPLC.[3] Derivatization enhances the analyte's chromatographic properties and detectability.
-
Derivatization: Iminodiacetic acid is derivatized using an agent such as p-toluenesulfonyl chloride (PTSC) in an alkaline environment.[3][4]
-
Chromatographic Conditions:
-
Principle: IC separates ions and polar molecules based on their affinity to an ion exchanger. It is a reliable method for the determination of iminodiacetic acid in various matrices.[1]
-
Chromatographic Conditions:
Method Validation and Workflow
The validation of the new analytical method followed a structured workflow to ensure its reliability, accuracy, and precision. The diagram below illustrates the key stages of the validation process.
Caption: Workflow for the validation of the new analytical method.
Comparative Performance Overview
The following diagram provides a visual comparison of the key performance attributes of the new iminodiacetate-based method against traditional analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method for determining iminoctadine triacetate by LC/ESI/MS using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Novel Iminoacetate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of novel iminoacetate derivatives. By offering a standardized set of experimental protocols and data presentation formats, this document aims to facilitate the objective comparison of the performance of these compounds against relevant biological targets and potential off-targets. Adherence to these methodologies will enable researchers to generate robust and comparable data, crucial for the advancement of drug discovery and development programs.
Introduction
This compound derivatives represent a promising class of compounds with potential therapeutic applications across various disease areas. Their structural features allow for diverse interactions with biological macromolecules, making them attractive candidates for enzyme inhibition and receptor modulation. However, a critical aspect of preclinical drug development is the thorough characterization of a compound's selectivity. Cross-reactivity with unintended targets can lead to adverse off-target effects, undermining the therapeutic potential and safety profile of a drug candidate.
This guide outlines a panel of recommended in vitro assays to systematically evaluate the on-target potency and off-target cross-reactivity of novel this compound derivatives. The selected targets—Carbonyl Reductase 1 (CBR1), Beta-Secretase 1 (BACE1), and Acetylcholinesterase (AChE)—are enzymes implicated in diverse physiological and pathological processes, providing a relevant, albeit not exhaustive, screening panel. Additionally, a standardized cytotoxicity assay is included to assess the general cellular toxicity of the compounds.
Data Presentation
To facilitate direct comparison of cross-reactivity profiles, all quantitative data should be summarized in the following tables. This standardized format allows for a clear overview of the potency and selectivity of each tested derivative.
Table 1: In Vitro Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Method of Inhibition |
| Derivative A | CBR1 | |||
| Derivative A | BACE1 | |||
| Derivative A | AChE | |||
| Derivative B | CBR1 | |||
| Derivative B | BACE1 | |||
| Derivative B | AChE | |||
| Control Cmpd 1 | CBR1 | |||
| Control Cmpd 2 | BACE1 | |||
| Control Cmpd 3 | AChE |
Table 2: Cellular Cytotoxicity
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| Derivative A | HEK293 | MTT | |
| Derivative B | HEK293 | MTT | |
| Doxorubicin | HEK293 | MTT |
Experimental Protocols
Detailed methodologies for the recommended assays are provided below to ensure reproducibility and consistency of results.
Carbonyl Reductase 1 (CBR1) Inhibition Assay
This protocol describes a continuous-monitoring spectrophotometric assay to determine the inhibitory potential of compounds against recombinant human CBR1 by measuring the rate of NADPH consumption.
Materials:
-
Recombinant Human CBR1
-
NADPH
-
CBR1 Substrate (e.g., Menadione)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Test Compounds
-
DMSO (for compound dilution)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CBR1 in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer (typical final concentration is 200 µM).
-
Prepare a stock solution of the CBR1 substrate in a suitable solvent (e.g., DMSO for menadione). The final concentration should be at or near the Km for the enzyme.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 178 µL of a master mix containing assay buffer and NADPH to each well.
-
Add 10 µL of the recombinant human CBR1 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the CBR1 substrate to each well.
-
Immediately place the plate in the microplate spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Beta-Secretase 1 (BACE1) Inhibition Assay (FRET-based)
This assay measures the direct inhibition of purified BACE1 enzyme activity using a synthetic peptide substrate containing a fluorophore and a quencher.
Materials:
-
Recombinant Human BACE1
-
BACE1 FRET peptide substrate
-
Assay Buffer: 50 mM sodium acetate, pH 4.5
-
Test Compounds
-
DMSO (for compound dilution)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X BACE1 enzyme solution in assay buffer.
-
Prepare a 3X solution of the FRET peptide substrate in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the test inhibitor dilution or vehicle control to each well.
-
Add 10 µL of the 3X BACE1 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the 3X BACE1 substrate solution.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[2]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test Compounds
-
DMSO (for compound dilution)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in assay buffer.
-
Prepare a 10 mM DTNB solution in assay buffer.
-
Prepare a 14-15 mM ATCI solution in deionized water (prepare fresh).
-
Prepare serial dilutions of test compounds in assay buffer (final DMSO concentration <1%).
-
-
Assay Procedure (96-well plate):
-
To each well, add 140 µL of assay buffer, 10 µL of the AChE working solution, and 10 µL of the appropriate inhibitor dilution or vehicle.
-
Add 10 µL of the DTNB solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes.
-
Calculate the rate of reaction (ΔAbs/min).
-
The percentage of AChE inhibition for each concentration of the test compound is calculated relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3][4]
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test Compounds
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the target enzymes. Understanding these pathways is crucial for interpreting the potential downstream effects of inhibiting these targets.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: Role of Acetylcholinesterase in synaptic signal termination.
Experimental Workflows
The following diagrams provide a visual representation of the key experimental workflows described in this guide.
Caption: General workflow for a competitive binding assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
Navigating Hepatobiliary Imaging: A Comparative Analysis of Iminoacetate Analogs
For researchers, scientists, and professionals in drug development, the selection of an appropriate imaging agent is a critical decision that influences the accuracy of preclinical and clinical assessments of liver function. Iminoacetate (IDA) derivatives, radiolabeled with technetium-99m (99mTc), have become indispensable tools for hepatobiliary scintigraphy. These agents, by mimicking the metabolic pathway of bilirubin, provide a non-invasive window into hepatocellular function and biliary tract patency. This guide offers a detailed comparative analysis of the performance of various this compound analogs, supported by experimental data and methodologies, to aid in the selection of the optimal agent for specific research and diagnostic needs.
The fundamental principle behind 99mTc-IDA scintigraphy lies in the active uptake of these compounds from the sinusoidal blood into hepatocytes, followed by their excretion into the bile. This process is mediated by organic anion transporting polypeptides (OATPs) on the basolateral membrane of hepatocytes.[1][2] The efficiency of this uptake and the subsequent biliary excretion are key performance indicators that differ among the various IDA analogs.
Performance Characteristics: A Quantitative Comparison
The performance of different this compound analogs can be quantitatively compared based on several key pharmacokinetic parameters. These include hepatic extraction efficiency, the speed of blood clearance, the primary route of excretion (biliary versus renal), and the time required for visualization of the liver and gallbladder. The ideal agent exhibits high hepatic uptake, rapid blood clearance, minimal renal excretion, and prompt biliary excretion.
Below is a summary of the performance characteristics of two widely used this compound analogs, Mebrofenin and Disofenin, along with data for other novel derivatives.
| Parameter | Mebrofenin (bromotriethyl-IDA) | Disofenin (diisopropyl-IDA) | 99mTc-diethyl-IDA (Citenon) | 99mTc-N-(3-cyano-4,5-dimethyl-2-pyrrylcarbamoylmethyl)iminodiacetic acid (IIa) |
| Hepatic Extraction Efficiency | ~98%[3] | ~89%[3] | High (data not specified) | Lower than p-isopropylacetanilidoiminodiacetic acid (I)[4] |
| Urinary Excretion (first 2 hours) | ~1%[3] | ~9%[3] | ~15% (24h)[5] | Significantly higher than I[4] |
| Blood Clearance (t½) | ~17 minutes[3] | ~19 minutes[3] | Fast (data not specified) | Similar to I |
| Time to Peak Liver Uptake | ~11 minutes[3][6] | ~10 minutes[3] | ~10 minutes[5] | Not specified |
| Gallbladder Visualization Time (normal subjects) | 10-15 minutes[3] | 20-40 minutes[3] | Within 10-20 minutes[5] | Not specified |
| Small Bowel Visualization Time (normal subjects) | 30-60 minutes[3] | By 60 minutes[3] | Not specified | Not specified |
Mebrofenin generally demonstrates superior performance, particularly in patients with impaired liver function, due to its higher hepatic extraction and lower renal excretion.[3] Its resistance to displacement by high bilirubin levels is a significant clinical advantage.[3] While Disofenin is also an effective agent, its higher renal excretion can sometimes interfere with image interpretation.[3] Newer analogs like 99mTc-diethyl-IDA show promise with potentially faster gallbladder visualization.[5] The pyrrole-based analog IIa, however, exhibited less favorable characteristics with lower gastrointestinal radioactivity and higher kidney and bladder radioactivity compared to the standard.[4]
Impact on Haemostasis
Beyond their imaging properties, the biocompatibility of this compound analogs, particularly their influence on haemostasis, is a crucial consideration. Studies on novel IDA derivatives with methoxy substituents in the aromatic ring have shown that while they can influence the kinetic parameters of clot formation and fibrinolysis, they do not alter the overall potential of this process at diagnostic concentrations.[7][8] These studies concluded that such derivatives are generally safe from a haemostatic perspective.[7]
Experimental Protocols
The evaluation of this compound analogs relies on a set of standardized preclinical and in vitro experiments. The following are detailed methodologies for key assays.
Animal Biodistribution Studies
Objective: To determine the in vivo distribution, uptake, and clearance of 99mTc-labeled this compound analogs in a rodent model.[9][10]
Materials:
-
Healthy rats (e.g., Sprague-Dawley) or mice of a specific strain, sex, and weight range.[11]
-
99mTc-labeled this compound analog.
-
Saline solution for injection.
-
Anesthesia (e.g., ether, isoflurane).
-
Syringes and needles for intravenous injection.
-
Gamma counter for measuring radioactivity.
-
Dissection tools.
-
Scales for weighing organs.
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions. Ensure they are healthy and within the specified weight range (e.g., 140-200g for rats).[11]
-
Dose Preparation: Prepare a saline solution of the 99mTc-labeled compound with a known radioactivity concentration.
-
Injection: Anesthetize the animal. Inject a precise volume (e.g., 0.2 ml for rats) of the radiolabeled compound intravenously, typically via the tail vein or femoral vein.[11][12]
-
Time Points: Euthanize groups of animals at predetermined time points post-injection (e.g., 5, 15, 30, 60, 120 minutes).[5]
-
Organ Harvesting: Immediately following euthanasia, dissect and collect organs of interest (e.g., liver, kidneys, spleen, stomach, intestines, bladder, blood, femur).[11]
-
Measurement of Radioactivity: Weigh each organ and measure the radioactivity using a gamma counter. A standard of the injected dose should also be counted to allow for decay correction and calculation of the percentage of injected dose per gram (%ID/g).[9][12]
-
Data Analysis: Calculate the %ID/g for each organ at each time point. This data reveals the rate of uptake and clearance from different tissues.
In Vitro Hepatocyte Uptake Assay
Objective: To assess the rate and mechanism of uptake of the this compound analogs by liver cells.[5]
Materials:
-
Primary hepatocytes or a suitable liver cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
99mTc-labeled this compound analogs.
-
Incubator (37°C, 5% CO2).
-
Ice-cold buffer for washing.
-
Cell lysis buffer.
-
Gamma counter.
-
Protein assay kit (e.g., BCA).
-
Optional: Known inhibitors of hepatic transporters (e.g., OATPs, MRPs) for mechanistic studies.
Procedure:
-
Cell Culture: Plate hepatocytes in multi-well plates and culture until they form a confluent monolayer.
-
Incubation: Replace the culture medium with a fresh medium containing a known concentration of the 99mTc-labeled analog. Incubate at 37°C for various time intervals.
-
Washing: At each time point, aspirate the medium and wash the cells rapidly with ice-cold buffer to stop the uptake and remove any unbound radiotracer.
-
Cell Lysis: Add cell lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Radioactivity Measurement: Collect the cell lysate and measure the radioactivity using a gamma counter.
-
Protein Normalization: Determine the protein concentration in each cell lysate to normalize the uptake data (expressed as counts per minute per milligram of protein).
-
Mechanistic Studies (Optional): To investigate the involvement of specific transporters, pre-incubate the cells with known inhibitors before adding the radiolabeled analog and measure the change in uptake.
Clot Formation and Lysis Test
Objective: To evaluate the effect of this compound analogs on the overall process of blood clot formation and subsequent fibrinolysis.[8][13]
Materials:
-
Citrated platelet-poor plasma (PPP).
-
This compound analog solutions at various concentrations.
-
Reagents to initiate coagulation (e.g., recombinant tissue factor, calcium chloride).[13]
-
Reagents to induce fibrinolysis (e.g., tissue plasminogen activator - tPA).[13]
-
Spectrophotometer or a specialized coagulation analyzer capable of measuring changes in optical density over time.
-
96-well microtiter plates.
Procedure:
-
Sample Preparation: In a 96-well plate, mix platelet-poor plasma with different concentrations of the this compound analog. Include a control with no analog.
-
Initiation of Coagulation and Fibrinolysis: Add the coagulation initiator and tPA to the plasma-analog mixture.
-
Monitoring Clot Formation and Lysis: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the change in optical density (absorbance) over time. An increase in absorbance indicates clot formation, while a subsequent decrease signifies clot lysis.
-
Data Analysis: From the resulting absorbance curve, several kinetic parameters can be determined, including the time to start of clot formation, the maximum clot turbidity, and the time to 50% clot lysis. These parameters provide a comprehensive view of the analog's impact on haemostasis.
Visualizing the Pathways
To better understand the biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Hepatocellular transport of 99mTc-IDA analogs.
Caption: Workflow for animal biodistribution studies.
Conclusion
The comparative analysis of this compound analogs reveals a landscape of agents with distinct performance profiles. While established agents like Mebrofenin offer robust and reliable performance, particularly in challenging patient populations, the ongoing development of novel analogs presents opportunities for further refinement in hepatobiliary imaging. For researchers and drug development professionals, a thorough understanding of the quantitative performance data and the underlying experimental methodologies is paramount for selecting the most appropriate this compound analog to achieve their specific scientific and clinical objectives. The detailed protocols and visual workflows provided in this guide serve as a foundational resource to support these critical decisions.
References
- 1. Technetium-99m-iminodiacetic acid organic anions: review of biokinetics and clinical application in hepatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nucmedtutorials.com [nucmedtutorials.com]
- 7. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Guiding the Specificity of Iminoacetate Ligands: A Comparative Analysis of Binding Confirmation Experiments
For Immediate Publication
[City, State] – [Date] – In the landscape of drug discovery and molecular biology, the precise interaction between a ligand and its target protein is paramount. For researchers and scientists developing therapeutics based on iminoacetate scaffolds, confirming the binding specificity of these ligands is a critical step. This guide provides a comparative overview of key experimental techniques to rigorously validate these interactions, ensuring on-target efficacy while minimizing off-target effects. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the design and execution of these crucial experiments.
Executive Summary
This guide delves into three principal experimental methodologies for confirming the binding specificity of this compound ligands: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Competitive Enzyme-Linked Immunosorbent Assay (ELISA). Each technique offers unique insights into the binding event, from real-time kinetics to thermodynamic profiles. Furthermore, the critical aspect of assessing off-target binding is addressed, providing a strategy to build a comprehensive specificity profile.
Comparative Analysis of Binding Assay Performance
The selection of an appropriate binding assay is contingent on the specific research question, the nature of the interacting molecules, and the desired output. Below is a comparative summary of the key techniques.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Competitive ELISA |
| Primary Output | Real-time kinetics (k_on, k_off), Affinity (K_D) | Thermodynamic profile (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) | Relative affinity (IC_50), Endpoint measurement |
| Labeling Requirement | Label-free | Label-free | Requires labeled competitor |
| Sample Consumption | Low to moderate | High | Low |
| Throughput | Medium to high | Low to medium | High |
| Information Richness | High (kinetic and affinity data) | Very high (thermodynamic and affinity data) | Moderate (relative affinity) |
| Common Use Case | Detailed kinetic characterization, fragment screening | Gold standard for thermodynamic understanding, validation of binding | High-throughput screening, determining relative potency |
Key Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for each technique are provided below. These protocols are tailored for the analysis of small molecule this compound ligands binding to a target protein.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying biomolecular interactions in real time without the need for labels.[1] It measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound ligand) flows over the immobilized ligand (target protein).[2]
Experimental Protocol:
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[1]
-
Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.[1]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound ligand in a suitable running buffer (e.g., HBS-EP+).
-
Inject the ligand solutions over the immobilized target protein surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound ligand.
-
-
Data Analysis:
-
Subtract the reference channel signal (a flow cell with an immobilized control protein or no protein) from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Workflow for SPR Experiment
Caption: Workflow for a Surface Plasmon Resonance experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4] It is considered the gold standard for characterizing binding thermodynamics.[3]
Experimental Protocol:
-
Sample Preparation:
-
ITC Experiment:
-
Load the target protein into the sample cell and the this compound ligand into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.
-
Caption: Logical flow of a competitive binding assay.
Assessing Off-Target Binding
Confirming high affinity for the intended target is only half the battle; ensuring minimal interaction with other proteins is crucial for specificity and safety. A systematic approach to off-target screening is recommended.
Strategy for Off-Target Profiling:
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of the this compound ligand. These tools compare the ligand's structure to databases of known protein-ligand interactions.
-
Panel Screening: Experimentally screen the this compound ligand against a panel of relevant off-targets. For nitrogen-containing heterocyclic compounds, this may include a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels, as these are common off-target families. [6][7]3. Confirmation of Hits: Any potential off-target interactions identified in the initial screen should be validated using one of the primary binding assays described above (e.g., SPR or ITC) to determine the binding affinity and kinetics.
Hypothetical Off-Target Screening Results for an this compound Ligand:
| Target | Binding Affinity (K_D) | Notes |
| Primary Target | 15 nM | High affinity and desired on-target activity. |
| Kinase A | 1.2 µM | Moderate off-target affinity. |
| Kinase B | > 50 µM | Negligible binding. |
| GPCR X | 8.5 µM | Weak off-target interaction. |
| Ion Channel Y | No detectable binding | Highly selective against this target. |
Conclusion
A multi-faceted experimental approach is essential for rigorously confirming the binding specificity of this compound ligands. By combining the kinetic and affinity data from SPR, the thermodynamic insights from ITC, the high-throughput capabilities of competitive ELISA, and a systematic strategy for off-target profiling, researchers can build a comprehensive understanding of their ligand's binding characteristics. This robust validation is a cornerstone of successful drug development and fundamental biological research, ensuring that the observed biological effects are indeed due to the intended on-target interaction.
References
- 1. dhvi.duke.edu [dhvi.duke.edu]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Statistical Analysis of Iminoacetate Experimental Data
Statistical Methodologies: A Comparative Analysis
The choice of statistical method is contingent upon the experimental design and the nature of the data collected. Here, we compare common statistical approaches for analyzing iminoacetate experimental data.
| Type of Analysis | Recommended Statistical Method | Alternative Method | Key Considerations |
| Comparing Two this compound Compounds | Independent Samples t-test | Mann-Whitney U Test (for non-parametric data) | The t-test assumes data is normally distributed and has equal variances. The Mann-Whitney U test is a suitable alternative when these assumptions are not met. |
| Comparing More Than Two this compound Compounds | One-Way Analysis of Variance (ANOVA) | Kruskal-Wallis Test (for non-parametric data) | ANOVA is used to compare the means of three or more groups. If a significant difference is found, post-hoc tests (e.g., Tukey's HSD) are necessary to identify which specific groups differ. |
| Dose-Response Analysis | Nonlinear Regression (Sigmoidal dose-response models) | Linear Regression (on transformed data) | Nonlinear regression is generally preferred as it provides key parameters like EC50/IC50 and Hill slope directly from the sigmoidal curve.[1][2] Linearizing transformations can sometimes distort the error distribution. |
| Pharmacokinetic (PK) Data Analysis | Non-Compartmental Analysis (NCA) | Compartmental Analysis | NCA is a model-independent method that is often faster and more consistent for calculating key PK parameters like AUC and Cmax.[3][4] Compartmental analysis can provide more detailed insights into the drug's distribution and elimination but relies on specific model assumptions.[3][4] |
| In Vitro Cellular Uptake Analysis | Two-Way ANOVA | Repeated Measures ANOVA | Two-way ANOVA can be used to assess the effects of both the this compound compound and another factor (e.g., time, concentration) on cellular uptake. A two-tailed t-test may also be used for statistical analysis of cellular uptake data.[5] |
Key Experimental Protocols
Detailed and standardized protocols are crucial for the reliability and reproducibility of experimental results. Below are methodologies for key experiments in this compound research.
In Vivo Biodistribution of Radiolabeled this compound Derivatives in Rodents
This protocol outlines the procedure for determining the distribution of a radiolabeled this compound compound (e.g., 99mTc-Mebrofenin) in a rodent model.
Materials:
-
Radiolabeled this compound compound (e.g., 99mTc-Mebrofenin)
-
Anesthetic agent (e.g., isoflurane)
-
Saline solution
-
Gamma counter
-
Rodent model (e.g., rats)
Procedure:
-
Animal Preparation: Fast rodents for at least 4 hours before the experiment to standardize gastrointestinal conditions.[6] Anesthetize the animal.
-
Radiotracer Administration: Inject a saline solution containing the radiolabeled this compound compound (e.g., 50–100 mCi) intravenously.[7]
-
Tissue Collection: At predetermined time points, euthanize the animals and dissect organs of interest (e.g., liver, kidneys, spleen, blood).[7]
-
Radioactivity Measurement: Weigh the collected organs and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[7]
In Vitro Hepatocyte Uptake Assay
This protocol describes the measurement of the uptake of an this compound compound into cultured hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Uptake buffer
-
Test this compound compound
-
Oil mixture (for separation)
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare cryopreserved hepatocytes to a final concentration of 1 x 10^6 viable cells/mL in uptake buffer.[8]
-
Incubation: Pre-incubate the hepatocyte suspension at both 37°C (for active transport) and 4°C (as a control for passive diffusion and non-specific binding).[9] Add the test this compound compound to initiate the uptake.
-
Separation: After the desired incubation time, centrifuge the cell suspension through an oil layer to separate the cells from the solution containing the free compound.[9]
-
Quantification: Determine the concentration of the this compound compound within the cells using a scintillation counter (for radiolabeled compounds) or LC-MS/MS.
-
Data Analysis: Calculate the uptake rate, typically expressed as pmol/min/10^6 cells. The rate of active transport is determined by subtracting the uptake at 4°C from the uptake at 37°C.[9]
Visualizing a Typical Experimental Workflow
A clear understanding of the experimental process is essential. The following diagram illustrates a generalized workflow for dose-response analysis of an this compound compound.
Signaling and Metabolic Pathways
The biological activity of this compound derivatives is intrinsically linked to their interaction with cellular transport mechanisms. The following diagram illustrates the key pathways for the uptake and efflux of these compounds in hepatocytes.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. allucent.com [allucent.com]
- 4. gdddrjournal.com [gdddrjournal.com]
- 5. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. veritastk.co.jp [veritastk.co.jp]
Ensuring Reproducibility in Iminoacetate-Based Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving reproducible experimental results is paramount. This guide provides a comprehensive comparison of iminoacetate-based techniques and their alternatives, focusing on factors that influence reproducibility. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the design and execution of robust and reliable studies.
Iminoacetic acid (IDA) and its derivatives are widely utilized as chelating agents in various biochemical and pharmaceutical applications. Their ability to form stable complexes with metal ions makes them central to techniques such as Immobilized Metal Affinity Chromatography (IMAC) for protein purification and as ligands in radiopharmaceuticals for diagnostic imaging. However, the reproducibility of experiments employing these compounds can be influenced by a multitude of factors. This guide will delve into the nuances of these applications, providing a framework for enhancing experimental consistency.
Section 1: Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a powerful technique for purifying recombinant proteins, particularly those with a polyhistidine tag (His-tag). The principle lies in the interaction between the His-tag and metal ions, such as Nickel (Ni²⁺), which are immobilized on a solid support via a chelating agent. Iminodiacetic acid (IDA) is a common tridentate chelating ligand used for this purpose.
Factors Influencing Reproducibility in IMAC:
Several critical parameters can affect the reproducibility of protein purification using IDA-based resins:
-
Metal Ion Leaching: IDA, being a tridentate ligand, can exhibit higher metal ion leaching compared to tetradentate ligands like Nitrilotriacetic acid (NTA).[1][2][3] This can lead to reduced binding capacity over time and potential interference with downstream applications.
-
Buffer Composition: The pH of the buffers used for binding, washing, and elution is crucial. Optimal binding of His-tagged proteins to Ni-NTA resins typically occurs at a pH of 8.0.[4] The presence of certain additives, such as reducing agents (e.g., DTT) and chelators (e.g., EDTA), can negatively impact the binding capacity of both IDA and NTA resins, with Ni-IDA showing a greater reduction in the presence of DTT.[1][3]
-
Protein Properties: The specific characteristics of the target protein, including its size and the accessibility of the His-tag, can influence binding affinity and, consequently, the yield and purity of the purified protein.[2]
-
Resin Quality and Regeneration: The binding capacity of the resin can decrease with repeated use.[5] Proper regeneration of the resin is essential for maintaining consistent performance across multiple purification runs.
Comparison of IDA and NTA Resins for His-tagged Protein Purification:
The choice between IDA and NTA as the chelating ligand can significantly impact the outcome of a protein purification experiment.
| Parameter | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) | References |
| Coordination Sites | 3 (Tridentate) | 4 (Tetradentate) | [2][3][6] |
| Metal Ion Binding | Weaker | Stronger | [7] |
| Metal Ion Leaching | Higher | Lower | [1][2][3] |
| Binding Capacity | Generally Higher (>25 µmol Ni²⁺/mL resin) | Generally Lower (>15 µmol/mL resin) | [1][3] |
| Protein Purity | Often Lower | Often Higher | [1][2][3] |
| Resistance to DTT | Lower (30% decrease at 10 mM) | Higher (22% decrease at 10 mM) | [1][3] |
| Resistance to EDTA | Lower | Higher | [3] |
Experimental Protocol: Purification of His-tagged Proteins using Ni-IDA Resin (Native Conditions)
This protocol outlines the general steps for purifying a His-tagged protein from E. coli lysate under native conditions.
Buffers and Solutions:
-
Lysis-Equilibration-Wash (LEW) Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
Procedure:
-
Column Preparation: Create a ~50% (w/v) slurry of the Ni-IDA resin in a suitable buffer (e.g., 1x PBS with 20% ethanol). Gently pour the slurry into a column, avoiding air bubbles, and allow the resin to settle.[8]
-
Column Equilibration: Equilibrate the column by washing with at least 4 bed volumes of LEW buffer.[8]
-
Sample Loading: Apply the cleared cell lysate containing the His-tagged protein to the column.
-
Washing: Wash the column with at least 8 bed volumes of LEW buffer to remove unbound proteins.[8]
-
Elution: Elute the bound His-tagged protein with 5-10 bed volumes of Elution Buffer.[8]
Section 2: this compound Derivatives in Radiopharmaceuticals
Derivatives of iminodiacetic acid are crucial components of certain radiopharmaceuticals, particularly those used for hepatobiliary imaging. These IDA derivatives are chelated with a radionuclide, most commonly Technetium-99m (⁹⁹ᵐTc), to form a stable complex that can be administered to patients.
Factors Influencing Reproducibility in Radiolabeling and Imaging:
-
Radiolabeling Efficiency: The efficiency of labeling the IDA derivative with ⁹⁹ᵐTc can be affected by several factors, including the concentration of the IDA derivative, the concentration of the reducing agent (e.g., sodium dithionite), the pH of the reaction mixture, and the reaction time and temperature.[9] For instance, a low concentration of the IDA derivative may be insufficient to chelate all the reduced ⁹⁹ᵐTc, leading to the formation of colloids and a lower radiochemical yield.[9]
-
In Vivo Stability: The stability of the ⁹⁹ᵐTc-IDA complex in vivo is critical for accurate imaging. Dissociation of the complex can lead to altered biodistribution and misleading diagnostic information.
-
Patient-Specific Factors: The physiological condition of the patient, including liver function, can influence the uptake and clearance of the radiopharmaceutical, impacting the reproducibility of imaging results between individuals.[10]
Comparison of Different ⁹⁹ᵐTc-IDA Derivatives for Hepatobiliary Imaging:
Different derivatives of IDA have been synthesized and evaluated as hepatobiliary imaging agents. Their biokinetics, including blood clearance, hepatic uptake, and excretion, can vary significantly.
| ⁹⁹ᵐTc-IDA Derivative | Key Biokinetic Features | References |
| Diethyl-IDA (EIDA) | Significant differences in blood and hepatic clearance compared to other derivatives. | [11] |
| Dimethyl-IDA (HIDA) | Significant differences in blood and hepatic clearance compared to other derivatives. | [11] |
| Paraisopropyl-IDA (PIPIDA) | Significant differences in blood and hepatic clearance compared to other derivatives. | [11] |
| Parabutyl-IDA (PBIDA) | Significantly lower 24-hour urinary excretion and delayed appearance in the common bile duct compared to other derivatives. | [11] |
| TMIDA | High liver uptake (18.88% injected activity/g tissue at 10 min post-injection) with fast biliary excretion in mice. | [9] |
Experimental Protocol: Radiolabeling of an Iminodiacetic Acid Derivative (TMIDA) with ⁹⁹ᵐTc
This protocol describes the direct labeling of N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) with ⁹⁹ᵐTc.
Materials:
-
N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA)
-
Freshly eluted ⁹⁹ᵐTcO₄⁻
-
Sodium dithionite (Na₂S₂O₄) as a reducing agent
-
0.1 M NaOH
Procedure:
-
To a solution of freshly eluted ⁹⁹ᵐTcO₄⁻, add the required concentration of solid sodium dithionite with continuous stirring.[9]
-
Immediately add the required concentration of TMIDA, dissolved in 0.1 M NaOH.[9]
-
Adjust the pH of the reaction mixture to 7.[9]
-
Incubate the reaction mixture at room temperature for 30 minutes.[9]
-
The optimal conditions for this specific derivative resulted in a radiochemical yield of 96.64%.[9]
Section 3: Iminoacetates and Chelating Agents in Chromatography
Beyond IMAC, iminoacetates and other chelating agents play a role in improving the reproducibility of other chromatographic techniques, such as cation-exchange chromatography (CEX).
Improving Reproducibility in Cation-Exchange Chromatography:
Metal ion impurities, which can leach from the HPLC system or be present in the sample and mobile phase, can significantly reduce the consistency of CEX profiles for molecules like monoclonal antibodies.[12] The addition of a chelating agent to the mobile phase can dynamically remove these metal ions, leading to more reproducible chromatograms.
Comparison of Chelating Agents in HPLC Mobile Phase:
Different chelating agents can be used to mitigate the effects of metal ion contamination in HPLC.
| Chelating Agent | Concentration | Effect on Reproducibility | References |
| EDTA | 5-10 µM | Improves peak symmetry and reproducibility by binding trace metals. | [13][14] |
| Oxalic Acid | 1-5 mM | Improves reproducibility and can increase the resolution of charge isoforms. | [12] |
Experimental Protocol: Using EDTA in HPLC Mobile Phase to Improve Reproducibility
This protocol provides a general guideline for using EDTA to passivate an HPLC system and improve analytical reproducibility.
Procedure:
-
System Passivation (without column):
-
Routine Analysis:
-
For sensitive analyses, consider adding 5-10 µM EDTA to both mobile phase solvents to continuously chelate residual metal ions.[13]
-
Alternatively, add 100 µM EDTA directly to the sample solution to chelate metal ions present in the sample matrix.[13]
-
Before sample injection, a plug of 100 µM EDTA can be injected onto the column to precondition it.[13]
-
By understanding the key factors that influence the performance of this compound-based experiments and their alternatives, researchers can implement strategies to enhance the reproducibility and reliability of their findings. The provided protocols and comparative data serve as a valuable resource for optimizing experimental design and troubleshooting common issues.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. bioclone.net [bioclone.net]
- 6. goldbio.com [goldbio.com]
- 7. How to choose the right his-tagged purification resin [takarabio.com]
- 8. shinegene.org.cn [shinegene.org.cn]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Technetium-99m-iminodiacetic acid organic anions: review of biokinetics and clinical application in hepatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of biokinetics and biliary imaging parameters of four Tc-99m iminodiacetic acid derivatives in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 14. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
Safety Operating Guide
Iminoacetate proper disposal procedures
Proper handling and disposal of iminoacetate and its derivatives are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage this compound waste responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Hazard Profile of this compound
Iminodiacetic acid, a common this compound, is classified as an irritant. It is crucial to be aware of its potential hazards before handling:
-
Eye Irritation : Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation : Inhalation of dust may lead to respiratory irritation.[1][2]
There is no data to suggest that iminodiacetic acid is carcinogenic or causes reproductive toxicity.[1] It is not considered a persistent, bioaccumulative, and toxic (PBT) substance.[1]
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following personal protective equipment is used to minimize exposure:
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[2][3] | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat.[5] | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved dust respirator.[5] | Required when dust generation is unavoidable to prevent respiratory tract irritation.[4] |
Step-by-Step Disposal Procedures
Follow these procedures for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Prevent Contamination : Do not mix this compound waste with other waste streams. Keep it segregated from incompatible materials, particularly strong oxidizing agents.[3][6]
-
Solid Waste : Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and absorbent pads, in a designated, compatible hazardous waste container.[7] Use tools like a shovel or a scoop to transfer the material, and avoid generating dust.[4][6]
-
Liquid Waste : For solutions containing this compound, collect them in a compatible, leak-proof container. Aqueous waste should not be mixed with organic solvents.[8]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself. Where institutional policy allows, containers may be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as hazardous waste.[9] After rinsing, the container can be disposed of or recycled.[4][9]
Step 2: Container and Labeling
-
Container Selection : Use a container made of compatible material (e.g., polyethylene, polypropylene) that is in good condition and has a secure, screw-top cap to prevent leaks.[4][7]
-
Labeling : Clearly label the waste container as "Hazardous Waste."[7] The label must include the full chemical name ("Iminoacetic Acid" or specific derivative), concentration, and an indication of its hazards (e.g., "Irritant").[7] Ensure the label is securely affixed and legible.
Step 3: Temporary Storage
-
Storage Location : Store the sealed waste container in a designated, secure area, such as a satellite accumulation area within the laboratory.[8] The storage location should be a cool, dry, and well-ventilated space.[3][6]
-
Secondary Containment : It is best practice to place the waste container in secondary containment to mitigate potential spills or leaks.
-
Incompatible Materials : Do not store this compound waste near incompatible materials, especially strong oxidants.[3]
Step 4: Final Disposal
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[1][7] The accepted methods for final disposal require professional handling:
-
Licensed Waste Disposal Service : The primary and recommended method is to arrange for pickup by a licensed hazardous waste disposal company.[1] This ensures the waste is managed and treated in compliance with all federal, state, and local regulations.[5]
-
Incineration : An alternative is to send the waste to an authorized incinerator, which may involve dissolving or mixing the material with a combustible solvent.[1][2] This process must be carried out in a facility equipped with appropriate scrubbers and emission controls.[2]
-
Secure Landfill : In some cases, disposal in an authorized landfill may be an option, as determined by the waste management provider and local regulations.[4]
Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.[6]
-
Control Spills : Wearing the appropriate PPE, immediately clean up the spill.[3]
-
Containment : For solid spills, sweep or shovel the material into a suitable container for disposal.[2][3][6] Use dry clean-up procedures and avoid creating dust.[4] Prevent the spill from entering storm sewers, drains, or waterways.[3][4]
-
Decontamination : After the bulk of the material has been removed, clean the contaminated surface.
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Caption: Workflow for the safe collection, storage, and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemstock.ae [chemstock.ae]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. Iminodiacetic acid(142-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mwcog.org [mwcog.org]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling Iminoacetate
Essential Safety Protocols for Handling Iminoacetate
This guide provides comprehensive safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound and its derivatives are identified as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3] Proper handling and disposal are paramount to mitigate risks.
Hazard Identification and Classification
Iminoacetic acid is classified under the Globally Harmonized System (GHS) with the following primary hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
Personal Protective Equipment (PPE)
A rigorous PPE protocol is mandatory when handling this compound to prevent exposure.[1] The following table summarizes the minimum required equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles, Face Shield | Wear chemical goggles or safety glasses.[1] A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[1][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6][7][8] Inspect gloves for tears or punctures before each use and wash them before removal.[6][7] |
| Body | Protective Clothing, Lab Coat | A buttoned lab coat or a chemical-resistant suit should be worn to cover as much skin as possible.[5][9][10] For mixing concentrates, a chemical-resistant apron is advised.[10] |
| Respiratory | NIOSH-Approved Respirator | Required when dust is generated or if ventilation is inadequate.[1][5] Ensure proper fit and use the correct filter cartridges.[7] |
| Feet | Safety Shoes | Closed-toe, chemical-resistant safety shoes are recommended.[1][8] |
Standard Operating Procedure for PPE
Caption: Standard workflow for donning and doffing Personal Protective Equipment.
Procedural Guidance: Handling and Storage
Safe handling of this compound requires a controlled environment and strict adherence to established procedures.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all safety precautions have been read and understood.[1] Confirm that emergency eye wash fountains and safety showers are immediately accessible.[1]
-
Ventilation : Always handle this compound in a well-ventilated area or use a local exhaust system to prevent the accumulation of dust or mists.[1][11]
-
Dispensing : When weighing or transferring the solid powder, minimize the generation of dust.[1]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[1][6] Do not breathe in dust, mist, or spray.[1][6]
-
Hygiene : Wash hands and skin thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the designated work area.[1]
-
Container Management : Keep the container tightly closed when not in use.[3][4]
Storage Plan
-
Location : Store in a dry, cool, and well-ventilated area.[1][3]
-
Compatibility : Store away from incompatible materials, particularly strong oxidizing agents.[1][3]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if it is safe and easy to do so. Seek prompt medical attention.[1][2]
-
Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][2] If skin irritation persists, get medical advice.
-
Inhalation : Move the individual to fresh air and ensure they are comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[2] Never give anything by mouth to an unconscious person.[1][2] Get immediate medical attention.[1]
Accidental Release Measures (Spills)
-
Evacuate : Evacuate all non-essential personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Protect : Responders must wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1] Do not attempt to clean up a spill without suitable protective equipment.[1]
-
Contain : Stop the leak if it is safe to do so.[1] Prevent the spill from entering drains or public waterways.[1]
-
Clean-Up : For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][3] Avoid actions that generate dust.[1]
-
Decontaminate : Clean the affected area thoroughly once the material has been removed.
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all local, regional, and national regulations.
Waste Disposal Protocol
-
Characterization : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3]
-
Segregation : Do not mix this compound waste with other waste streams. Keep the waste in its original or a compatible, properly labeled container.
-
Container Handling : Handle uncleaned, empty containers as you would the product itself.
-
Disposal Method :
-
Preferred : Dispose of the contents and container at an approved waste disposal plant or through a licensed collector.[1]
-
Incineration : In some cases, removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber is an appropriate method.[1]
-
Drain Disposal : Do not dispose of down the drain.[12]
-
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. PPE [growsafe.co.nz]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. IMINODIACETIC ACID RESIN - Safety Data Sheet [chemicalbook.com]
- 12. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
